molecular formula C109H163N25O32S B12049688 [Ala1,3,11,15]-Endothelin 1

[Ala1,3,11,15]-Endothelin 1

Cat. No.: B12049688
M. Wt: 2367.7 g/mol
InChI Key: NRTWVLDGYXCWHD-IGKRDWOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Ala1,3,11,15]-Endothelin 1 is a useful research compound. Its molecular formula is C109H163N25O32S and its molecular weight is 2367.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C109H163N25O32S

Molecular Weight

2367.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C109H163N25O32S/c1-16-56(9)87(107(163)128-79(109(165)166)43-64-47-113-68-28-22-21-27-67(64)68)134-108(164)88(57(10)17-2)133-102(158)78(46-85(143)144)126-98(154)73(40-54(5)6)122-100(156)76(44-65-48-112-52-114-65)121-90(146)59(12)116-96(152)74(41-62-25-19-18-20-26-62)124-99(155)75(42-63-30-32-66(138)33-31-63)127-106(162)86(55(7)8)132-92(148)61(14)115-93(149)70(34-35-83(139)140)119-94(150)69(29-23-24-37-110)118-101(157)77(45-84(141)142)125-95(151)71(36-38-167-15)120-97(153)72(39-53(3)4)123-104(160)82(51-137)131-105(161)81(50-136)130-91(147)60(13)117-103(159)80(49-135)129-89(145)58(11)111/h18-22,25-28,30-33,47-48,52-61,69-82,86-88,113,135-138H,16-17,23-24,29,34-46,49-51,110-111H2,1-15H3,(H,112,114)(H,115,149)(H,116,152)(H,117,159)(H,118,157)(H,119,150)(H,120,153)(H,121,146)(H,122,156)(H,123,160)(H,124,155)(H,125,151)(H,126,154)(H,127,162)(H,128,163)(H,129,145)(H,130,147)(H,131,161)(H,132,148)(H,133,158)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)/t56-,57-,58-,59-,60-,61-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1

InChI Key

NRTWVLDGYXCWHD-IGKRDWOESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

Introduction: Engineering Selectivity for the Endothelin B Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of [Ala1,3,11,15]-Endothelin 1 on the ETB Receptor

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two primary G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular tone and cellular growth.[1][2] Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide produced by vascular endothelial cells.[1][3] Its structure is characterized by two intramolecular disulfide bonds that are crucial for its high-affinity binding to both ETA and ETB receptors.[4][5]

To dissect the specific physiological roles and signaling pathways of the ETB receptor, highly selective agonists are indispensable tools. This compound is a synthetic, linear analog of ET-1 designed precisely for this purpose.[6][7] In this analog, the cysteine residues at positions 1, 3, 11, and 15 are substituted with alanine.[6] This modification eliminates the two disulfide bridges, fundamentally altering the peptide's conformation and conferring a profound selectivity for the ETB receptor over the ETA receptor.[6][8] This makes this compound an invaluable molecular probe for investigating the nuanced and often contrasting functions of ETB receptor signaling.

CompoundReceptor TargetIC50 (nM)Selectivity (Fold)
This compound ETB0.33~6600-fold vs ETA
ETA2200
Table 1: Receptor Binding Affinity. IC50 values for this compound in displacing [125I]-ET-1 from human ETA and ETB receptors. Data demonstrates the high selectivity of the linear analog for the ETB receptor.

The Dichotomous Nature of the ETB Receptor

The ETB receptor is a pleiotropic GPCR with a complex and tissue-dependent functional profile. Its activation can lead to opposing physiological outcomes, primarily vasodilation and vasoconstriction, depending on its cellular location.[2][9]

  • On Endothelial Cells: ETB receptors are prominently expressed on vascular endothelial cells. Their activation here primarily leads to the production of vasodilators, most notably Nitric Oxide (NO) and prostacyclin.[2][10][11][12] This function is crucial for maintaining vascular homeostasis and can counteract the vasoconstrictive effects of ET-1 acting on ETA receptors.[2][12]

  • On Vascular Smooth Muscle Cells (VSMCs): ETB receptors are also present on VSMCs.[1] When activated in these cells, they mediate vasoconstriction, similar to ETA receptors, by increasing intracellular calcium.[1][13][14]

  • Clearance Function: Beyond signaling, endothelial ETB receptors also act as clearance receptors, internalizing and removing circulating ET-1 from the bloodstream, thereby regulating its systemic levels.[6][10]

This dual functionality underscores the importance of using a selective agonist like this compound to isolate and study the specific downstream pathways emanating from ETB receptor activation.

Core Mechanism of Action: ETB Receptor Signaling Cascades

Binding of this compound to the ETB receptor initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 and Gi families of G proteins, triggering distinct downstream effector pathways.[15]

The Canonical Gq/11-PLC-Ca2+ Pathway

The most well-characterized signaling pathway for the ETB receptor involves its coupling to the Gq/11 protein. This cascade is fundamental to both its vasodilatory and vasoconstrictive effects.[13][16]

  • G Protein Activation: Agonist binding induces a conformational change in the ETB receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and stimulates Phospholipase C (PLC).[17]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][16]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[13][18][19] This results in a rapid and transient increase in intracellular Ca2+ concentration ([Ca2+]i).[18]

  • PKC Activation: DAG, along with the elevated [Ca2+]i, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of cellular substrates to modulate function.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [Ala1,3,11,15]-ET-1 ETBR ETB Receptor Agonist->ETBR Binds Gq Gαq/11 ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_ER->Cellular_Response

Figure 1: The canonical Gq/11 signaling pathway activated by the ETB receptor.

Physiological Consequences of Gq/11 Activation

The downstream effects of this pathway are cell-type specific:

  • In Endothelial Cells (Vasodilation): The sharp increase in intracellular Ca2+, triggered by IP3, binds to and activates calmodulin.[11] The Ca2+/calmodulin complex then activates endothelial Nitric Oxide Synthase (eNOS), which synthesizes NO from L-arginine.[11][20] NO, a gaseous signaling molecule, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and vasorelaxation.[20]

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Smooth Muscle Cell ETBR_EC ETB Receptor Ca_Increase_EC ↑ [Ca2+]i ETBR_EC->Ca_Increase_EC Gq/PLC/IP3 Calmodulin Calmodulin Ca_Increase_EC->Calmodulin Binds eNOS eNOS Calmodulin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates cGMP ↑ cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation

Figure 2: Endothelial ETB receptor-mediated vasodilation via Nitric Oxide production.

  • In Smooth Muscle Cells (Vasoconstriction): The increase in intracellular Ca2+ directly activates the contractile machinery. Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.[21]

Ancillary Signaling Pathways

Beyond the canonical Gq/11 pathway, ETB receptor activation can engage other signaling networks:

  • Gi Coupling: In certain cells, such as astrocytes, the ETB receptor can couple to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

  • MAPK and PI3K Pathways: ETB activation has also been shown to stimulate mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell growth, proliferation, and survival.[6]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-assay approach is essential to fully characterize the signaling profile of this compound. The causality behind this experimental workflow is to first confirm the primary interaction (G protein activation) and then quantify its immediate downstream consequences (second messenger production).

Experimental_Workflow Start HEK293 Cells Expressing ETB-R BRET G Protein Activation Assay (BRET) Start->BRET Transfect with BRET sensors IP1 IP1 Accumulation Assay (HTRF) Start->IP1 Plate cells Calcium Calcium Mobilization (Fluo-4) Start->Calcium Plate cells Data EC50 Determination & Pathway Confirmation BRET->Data IP1->Data Calcium->Data

Figure 3: Experimental workflow for characterizing ETB receptor activation.

Protocol 1: G Protein Activation via Bioluminescence Resonance Energy Transfer (BRET)

This assay provides a direct, real-time measurement of receptor-G protein engagement.[22] The principle relies on energy transfer between a luciferase donor (e.g., Renilla Luciferase, Rluc) fused to one signaling partner and a fluorescent acceptor (e.g., YFP) fused to the other.[23] Activation leads to a change in their proximity, altering the BRET signal.[24]

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the ETB receptor, a Gαq subunit fused to Rluc, and Gβγ subunits fused to YFP. Culture for 24-48 hours.

  • Assay Plate Preparation: Harvest and resuspend the transfected cells in a suitable assay buffer. Dispense the cell suspension into a white, 96-well microplate.

  • Ligand Preparation: Prepare a serial dilution of this compound.

  • Assay Execution: a. Add the luciferase substrate (e.g., coelenterazine h) to all wells. b. Immediately measure the baseline BRET signal using a plate reader capable of detecting both donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) emissions simultaneously. c. Add the this compound dilutions to the wells. d. Monitor the change in the BRET ratio (Acceptor Emission / Donor Emission) over time.

  • Data Analysis: Plot the change in BRET ratio against the ligand concentration and fit to a dose-response curve to determine the EC50 for G protein activation.

Protocol 2: IP1 Accumulation via Homogeneous Time-Resolved Fluorescence (HTRF)

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.[25][26] The assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.[26][27]

Methodology:

  • Cell Culture: Plate cells expressing the ETB receptor in a 384-well plate and incubate overnight.[27]

  • Cell Stimulation: a. Remove the culture medium. b. Add stimulation buffer containing LiCl. LiCl is critical as it inhibits the degradation of IP1, allowing it to accumulate.[27][28] c. Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.[27]

  • Detection: a. Add the HTRF detection reagents: an anti-IP1 antibody labeled with a Europium cryptate (donor) and an IP1 analog coupled to d2 (acceptor).[29] b. Incubate for 1 hour at room temperature.[29]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.[26] Calculate IP1 concentrations from a standard curve and plot against agonist concentration to determine the EC50.

Protocol 3: Intracellular Calcium Mobilization Assay

This is a direct functional assay that measures the IP3-mediated release of intracellular calcium.[30] It utilizes cell-permeable fluorescent dyes (e.g., Fluo-4 AM) that exhibit a significant increase in fluorescence intensity upon binding to Ca2+.[31]

Methodology:

  • Cell Plating: Seed cells expressing the ETB receptor onto a black, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: a. Prepare a loading buffer containing the Ca2+-sensitive dye (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye leakage from the cells. b. Remove the culture medium and add the dye-loading buffer to the cells. c. Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Assay Execution: a. Place the plate into a fluorescence plate reader equipped with an injection system (e.g., a FLIPR). b. Measure the baseline fluorescence for several seconds. c. Inject the this compound agonist at various concentrations. d. Immediately begin kinetic measurement of fluorescence intensity over 2-3 minutes to capture both the transient peak and the sustained Ca2+ response.[18]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline. Plot this response against agonist concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound serves as a highly selective and potent tool for the functional dissection of the ETB receptor. Its mechanism of action is primarily driven by the activation of the Gq/11-PLC-IP3 signaling cascade, leading to a rapid increase in intracellular calcium. This fundamental event triggers divergent, cell-specific physiological outcomes: NO-mediated vasodilation in endothelial cells and contraction in vascular smooth muscle. By employing a suite of validated biophysical and cell-based functional assays, researchers can precisely quantify the potency and efficacy of this agonist, further illuminating the complex and vital role of the ETB receptor in physiology and disease.

References

  • CJJ, H., He, W., & Zhang, W. (2013). Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease. PubMed Central. [Link]

  • Saeki, T., Ihara, M., Fukuroda, T., Yamagiwa, M., & Yano, M. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity. Biochemical and Biophysical Research Communications, 179(1), 286–292. [Link]

  • Anaspec. (n.d.). (Ala1-3-11-15)-Endothelin-1 peptide. Anaspec. [Link]

  • Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Pharmacological Reviews, 58(4). [Link]

  • CVPharmacology. (n.d.). Endothelin Receptor Antagonists. CVPharmacology.com. [Link]

  • Klabunde, R. E. (n.d.). Endothelin. Cardiovascular Physiology Concepts. [Link]

  • Maryanoff, B. E., et al. (2003). Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. British Journal of Pharmacology, 138(4), 732-740. [Link]

  • Asai, Y., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry. [Link]

  • Wikipedia. (n.d.). Endothelin 1. Wikipedia. [Link]

  • Iyengar, S., et al. (2015). A network map of endothelin mediated signaling pathway. Database, 2015. [Link]

  • Bowen, C. (2022). Endothelin-1 contributes to vascular rupture risk in Vascular Ehlers Danlos syndrome mice. The Marfan Foundation. [Link]

  • Wikipedia. (n.d.). Endothelin receptor. Wikipedia. [Link]

  • Odeh, M., & Salama, A. (2023). Physiology, Endothelin. StatPearls. [Link]

  • Pollock, D. M., & Pollock, J. S. (2011). Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Current Opinion in Nephrology and Hypertension, 20(1), 11-16. [Link]

  • Hirata, Y., et al. (1993). Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. The Journal of Clinical Investigation, 91(4), 1367-1373. [Link]

  • Ishihata, A., et al. (1995). Ca++ mobilization mediated by endothelin ETA receptor in endothelium of rabbit aortic valve. British Journal of Pharmacology, 114(3), 569-574. [Link]

  • Seo, B., et al. (1992). The endothelin ETB receptor mediates both vasodilation and vasoconstriction in vivo. Biochemical and Biophysical Research Communications, 186(2), 993-998. [Link]

  • Ferré, S., et al. (2016). Monitoring G protein activation in cells with BRET. Methods in Cell Biology, 132, 185-202. [Link]

  • Marullo, S., & Bouvier, M. (2007). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Trends in Pharmacological Sciences, 28(8), 362-365. [Link]

  • Pollock, D. M. (n.d.). Endothelin receptor and calcium signaling. ResearchGate. [Link]

  • Haynes, W. G., & Webb, D. J. (1994). Endothelin ETA and ETB Receptors Cause Vasoconstriction of Human Resistance and Capacitance Vessels In Vivo. Circulation, 90(3), 1150-1154. [Link]

  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays. Assay Guidance Manual. [Link]

  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. [Link]

  • Romero, M., et al. (2010). Overview of the roles of NO and endothelin in regulation of vascular tone. ResearchGate. [Link]

  • Cogolludo, A., et al. (2012). Ca2+ handling coupled to the endothelin ETA and ETB receptor-mediated vasoconstriction in resistance arteries: Differential regulation by PI3K, PKC and RhoK. Docta Complutense. [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. [Link]

  • Stallaert, W., et al. (2017). G protein chimera activation by agonist‐activated GPCRs using BRET assay. ResearchGate. [Link]

  • Stoeber, M., et al. (2018). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Journal of Visualized Experiments, (131), 56729. [Link]

  • Weichilab. (n.d.). HTRF IP-One Gq Detection Kit. Weichilab. [Link]

  • Fazzi, E., et al. (2021). Relationship between endothelin and nitric oxide pathways in the onset and maintenance of hypertension in children and adolescents. International Journal of Molecular Sciences, 22(11), 6032. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]

  • Houston Methodist DeBakey CV Education. (2021). Endothelium-Derived Nitric Oxide in Cardiovascular Physiology and Disease. YouTube. [Link]

Sources

selective Endothelin B receptor agonist [Ala1,3,11,15]-ET-1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Endothelin B Receptor Agonist [Ala1,3,11,15]-ET-1 Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Precision Tools for Endothelin Receptor Subtype Interrogation

Executive Summary

The endothelin system is a critical regulator of vascular homeostasis, fibrosis, and nociception. However, the ubiquity of Endothelin-1 (ET-1) and its non-selective binding to both ETA and ETB receptors often confounds experimental data.[1] [Ala1,3,11,15]-ET-1 represents a critical pharmacological tool designed to resolve this ambiguity. By chemically reducing the two disulfide bridges of native ET-1 to linear alanine substitutions, this analog retains high-affinity binding for the ETB subtype while effectively abolishing affinity for the ETA subtype. This guide provides a comprehensive technical analysis of [Ala1,3,11,15]-ET-1, detailing its structural pharmacology, signaling mechanisms, and validated experimental protocols for its use in distinguishing receptor-specific phenotypes.

Chemical Architecture & Structural Pharmacology

Native Endothelin-1 is a 21-amino acid bicyclic peptide constrained by two disulfide bridges (Cys1–Cys15 and Cys3–Cys11). These bridges lock the peptide into a rigid conical structure essential for binding to the ETA receptor.

[Ala1,3,11,15]-ET-1 is a linear analog where these four cysteine residues are replaced by alanine.[2]

  • Sequence: Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp[3][4][5]

  • Molecular Weight: ~2368 Da

  • Structural Consequence: The linearization imparts flexibility to the peptide backbone. While the ETA receptor requires the rigid bicyclic core for ligand recognition, the ETB receptor accommodates the flexible linear conformation. This structural divergence is the root of the agonist's high selectivity.

Table 1: Comparative Binding Profile
LigandStructureETB Affinity (

/

)
ETA Affinity (

/

)
Selectivity (ETB/ETA)
Native ET-1 Bicyclic (Rigid)~0.1 nM~0.1 nMNon-selective
[Ala1,3,11,15]-ET-1 Linear (Flexible)0.33 nM 2200 nM > 6000-fold
Sarafotoxin S6c Bicyclic~0.3 nM> 10,000 nMHighly Selective

Data aggregated from Saeki et al. and Tocris Bioscience technical data.

Mechanism of Action: The ETB Signaling Cascade

The physiological role of ETB is dualistic, acting as both a clearance receptor and a signaling receptor. [Ala1,3,11,15]-ET-1 selectively activates these pathways without triggering the potent vasoconstriction associated with ETA activation.

  • Endothelial ETB (Vasodilation): Activation triggers

    
     coupling, leading to intracellular 
    
    
    
    release, activation of eNOS, and subsequent Nitric Oxide (NO) release. This results in smooth muscle relaxation.
  • Smooth Muscle ETB (Vasoconstriction): In certain pathological states or specific tissues (e.g., pulmonary veins), ETB mediates contraction via PLC/IP3 pathways, though typically less potent than ETA.

  • Clearance Function: ETB receptors internalize bound ligands, directing them to lysosomes.[1] This is the primary mechanism for regulating circulating ET-1 levels.

Figure 1: ETB-Selective Signaling Pathways

ETB_Signaling cluster_Endothelium Endothelial Cell cluster_SmoothMuscle Smooth Muscle Cell Agonist [Ala1,3,11,15]-ET-1 ETB_Endo ETB Receptor Agonist->ETB_Endo Selective Binding ETB_SM ETB Receptor Agonist->ETB_SM Selective Binding Gq_Endo Gq/Gi Protein ETB_Endo->Gq_Endo Ca_Endo Ca2+ Influx Gq_Endo->Ca_Endo eNOS eNOS Activation Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO Relaxation Vasorelaxation NO->Relaxation Diffusion Clearance Internalization (Clearance) ETB_SM->Clearance Dominant Pathway

Caption: Selective activation of Endothelial ETB drives vasorelaxation via NO, while Smooth Muscle ETB primarily mediates ligand clearance.

Experimental Guidelines & Protocols
4.1 Reconstitution and Handling

The linear nature of [Ala1,3,11,15]-ET-1 makes it susceptible to proteolytic degradation if mishandled, though it lacks the disulfide scrambling issues of native ET-1.

  • Solubility: Soluble in water or PBS.

  • Stock Solution: Dissolve in sterile, distilled water to 1 mM. Aliquot into single-use vials (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store lyophilized powder at -20°C (desiccated). Store aliquots at -80°C.

  • TFA Salt Warning: Synthetic peptides are often supplied as Trifluoroacetate (TFA) salts. For sensitive cell culture assays (e.g., neuronal cultures), the free TFA can be cytotoxic. If high concentrations (>10 µM) are required, consider exchanging the counter-ion to acetate or HCl.

4.2 Protocol: Competition Radioligand Binding Assay

Objective: To validate the ETB selectivity of a new batch of [Ala1,3,11,15]-ET-1 against native


I-ET-1.

Materials:

  • Membrane Prep: CHO cells stably expressing human ETB or ETA receptors.

  • Radioligand:

    
    I-Endothelin-1 (2000 Ci/mmol).
    
  • Competitor: [Ala1,3,11,15]-ET-1 (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 1 mM

    
    , 0.05% BSA, pH 7.4.
    

Workflow:

  • Preparation: Dilute membranes to 5-10 µg protein/well.

  • Incubation:

    • Add 50 µL Membrane suspension.

    • Add 50 µL

      
      I-ET-1 (Final conc. ~20 pM).
      
    • Add 50 µL [Ala1,3,11,15]-ET-1 (Variable conc.).

    • Total Volume: 150 µL.

  • Equilibrium: Incubate at 37°C for 60 minutes . (Note: ETB binding is practically irreversible at 4°C; 37°C allows for equilibrium competition).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Agonist]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check:

  • Success Criterion: The

    
     on ETB membranes should be < 1 nM. The 
    
    
    
    on ETA membranes should be > 1000 nM. If ETB
    
    
    > 5 nM, check for peptide degradation or oxidation (Met residue at pos 7).
Figure 2: Binding Assay Workflow

Binding_Assay Start Membrane Prep (CHO-ETB or CHO-ETA) Mix Add Ligands: 1. 125I-ET-1 (Tracer) 2. [Ala1,3,11,15]-ET-1 (Competitor) Start->Mix Incubate Incubate 60 min @ 37°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Equilibrium Reached Count Gamma Counting Filter->Count Bound Fraction Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Caption: Step-by-step workflow for validating receptor subtype selectivity via radioligand competition.

Therapeutic & Research Applications
Cardiovascular Research

[Ala1,3,11,15]-ET-1 is the standard for distinguishing ETB-mediated vasodilation from ETA-mediated vasoconstriction. In isometric tension studies (e.g., rat aortic rings), this agonist should produce relaxation in pre-constricted vessels (endothelium-intact) but minimal contraction in quiescent vessels, unlike native ET-1 which causes potent contraction.

Oncology (Melanoma)

ETB is upregulated in melanoma progression. [Ala1,3,11,15]-ET-1 is utilized to map ETB expression levels in tumor biopsies and to study the role of ETB in tumor cell proliferation and invasion without activating the pro-mitogenic ETA pathway often found in stromal cells.

Neuroscience

Astrocytes express high levels of ETB. This agonist is used to induce astrogliosis or study neurovascular coupling in slice preparations. Because it does not activate ETA receptors on vascular smooth muscle cells (VSMCs) at physiological concentrations, it allows for the isolation of astrocyte-specific contributions to blood flow regulation.

References
  • Saeki, T., et al. (1991). "[Ala1,3,11,15]-Endothelin-1 analogs: Specific agonists for the ETB receptor."[3][4][6] Biochemical and Biophysical Research Communications.

  • Davenport, A. P. (2002). "International Union of Pharmacology. XXIX. Update on Endothelin Receptor Nomenclature and Pharmacology." Pharmacological Reviews.

  • Tocris Bioscience. "Technical Data Sheet: [Ala1,3,11,15]-Endothelin." Tocris.

  • Hiley, C. R., et al. (1995). "Functional studies on endothelin receptors in the cardiovascular system." Canadian Journal of Physiology and Pharmacology.

Sources

Technical Analysis: Structural and Pharmacological Divergence of Endothelin-1 and [Ala1,3,11,15]-Endothelin 1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The distinction between native Endothelin-1 (ET-1) and its linear analog, [Ala1,3,11,15]-Endothelin 1 (4Ala-ET-1), represents a fundamental lesson in structural biology and receptor pharmacology. While ET-1 is a bicyclic, non-selective potent vasoconstrictor, 4Ala-ET-1 is a linear synthetic peptide that functions as a highly selective


 receptor agonist .

This guide dissects the structure-activity relationship (SAR) that governs this selectivity, providing actionable insights for researchers utilizing these peptides to deconvolute endothelin receptor signaling pathways.

Structural Biochemistry: The Role of Disulfide Bridges

The core difference lies in the conformational constraint imposed by cysteine bridges.

Endothelin-1 (Native)

Native ET-1 is a 21-amino acid peptide characterized by a rigid "Cystine Stabilized Helical" (CSH) motif. It possesses two critical disulfide bridges:[1][2][3]

  • Cys1 – Cys15

  • Cys3 – Cys11

These bridges lock the N-terminal domain into a fixed structure, acting as the "address" domain that facilitates binding to the


 receptor. The C-terminus (residues 16–21) is hydrophobic and flexible, acting as the "message" domain responsible for receptor activation.
This compound (Linear Analog)

In this analog, all four cysteine residues are replaced by alanine.[1]

  • Consequence: The disulfide bridges are eliminated.[1]

  • ** conformation:** The peptide adopts a linear, flexible conformation (random coil) in solution, lacking the rigid N-terminal scaffold of the native peptide.

Comparative Data Profile
FeatureEndothelin-1 (Native)This compound
Primary Structure Bicyclic (Cys1-15, Cys3-11)Linear (Ala substitution)
Conformational State Rigid N-terminus, Helical characterFlexible / Random Coil
Receptor Selectivity Non-selective (

)
Highly

Selective

Affinity (

)
~0.1 – 0.5 nM> 1000 nM (Negligible)

Affinity (

)
~0.1 – 0.5 nM~0.3 – 1.0 nM (Retained)
Functional Role Pan-agonist (Vasoconstrictor)Selective

Agonist
Receptor Pharmacology: The "Address vs. Message" Hypothesis

The divergent activity of these two peptides validates the "Address vs. Message" hypothesis in endothelin pharmacology.

1. The


 Receptor Requirement (Strict) 
The 

receptor binding pocket is sterically demanding. It requires the precise spatial orientation of the N-terminal residues (Leu6, Met7, Asp8, Lys9) to be presented by the rigid bicyclic scaffold.
  • Mechanism: When the disulfides are removed (as in 4Ala-ET-1), the N-terminus becomes too flexible to pay the entropic cost of binding to

    
    . Consequently, affinity drops by >1000-fold.
    

2. The


 Receptor Requirement (Tolerant) 
The 

receptor is structurally promiscuous regarding the N-terminal domain. It primarily recognizes the C-terminal hexapeptide (His16-Trp21) and the core sequence (Glu10-Phe14).
  • Mechanism: Because 4Ala-ET-1 retains the native sequence from residue 4 to 21 (excluding Cys11/15), it retains the essential "message" required for

    
     activation. The 
    
    
    
    pocket does not require the rigid N-terminal "address."

Critical Insight: Researchers often use 4Ala-ET-1 to distinguish between


-mediated vasoconstriction and 

-mediated vasodilation (via NO release) without using antagonists.
Experimental Protocols

To validate the specific activity of these peptides in your laboratory, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Differentiation)

Objective: To quantify the loss of


 affinity in 4Ala-ET-1 compared to Native ET-1.

Reagents:

  • Radioligand: [

    
    I]-Tyr
    
    
    
    -Endothelin-1 (Specific Activity ~2000 Ci/mmol).
  • Membrane Prep: CHO-K1 cells stably expressing human

    
     or 
    
    
    
    receptors (commercial sources available).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% BSA, pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane preps and dilute in assay buffer to ~5-10 µg protein/well.

  • Competition: Incubate membranes with fixed [

    
    I]-ET-1 (0.1 nM) and increasing concentrations (
    
    
    
    M to
    
    
    M) of Cold ET-1 (Control) and 4Ala-ET-1 (Test).
  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Separation: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Count radioactivity in a gamma counter.

Validation Criteria:

  • Native ET-1: Should displace radioligand from both

    
     and 
    
    
    
    membranes with an
    
    
    < 1 nM.
  • 4Ala-ET-1: Should displace radioligand from

    
     membranes (
    
    
    
    ~1 nM) but fail to displace from
    
    
    membranes even at high concentrations (
    
    
    ).
Protocol B: Functional Vascular Reactivity (Organ Bath)

Objective: To demonstrate physiological selectivity.

  • Tissue: Rat thoracic aorta rings (Endothelium intact).

  • Setup: Isometric tension recording in Krebs-Henseleit buffer, oxygenated (95% O

    
    /5% CO
    
    
    
    ) at 37°C.
  • Pre-contraction: Pre-contract rings with Phenylephrine (sub-maximal,

    
    ) to observe relaxation.
    
  • Dosing:

    • Add 4Ala-ET-1 cumulatively (

      
       to 
      
      
      
      M).
    • Expected Result: Dose-dependent relaxation (Vasodilation) mediated by endothelial

      
       receptors stimulating NO release.
      
    • Control: Add Native ET-1 .

    • Expected Result: Transient relaxation followed by potent, sustained contraction (mediated by smooth muscle

      
      ).
      
Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling pathways based on the structural integrity of the ligand.

EndothelinSignaling ET1 Endothelin-1 (Bicyclic / Rigid) ETA ETA Receptor (Smooth Muscle) ET1->ETA High Affinity ETB ETB Receptor (Endothelial) ET1->ETB High Affinity AlaET1 [Ala1,3,11,15]-ET-1 (Linear / Flexible) AlaET1->ETA No Binding (Lack of Scaffold) AlaET1->ETB High Affinity (Agonist) Gq Gq Protein ETA->Gq NO NO Synthase (eNOS) ETB->NO PLC PLC / IP3 Gq->PLC Ca Intracellular Ca2+ PLC->Ca Constrict Vasoconstriction (Potent) Ca->Constrict cGMP NO / cGMP NO->cGMP Dilate Vasodilation (Transient) cGMP->Dilate

Figure 1: Differential signaling activation.[1][4][5] Native ET-1 activates both pathways, whereas the linear 4Ala-ET-1 selectively engages the endothelial ETB pathway due to the loss of the bicyclic scaffold required for ETA recognition.

References
  • Saeki, T., Ihara, M., Fukuroda, T., Yamagiwa, M., & Yano, M. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity.[1][4] Biochemical and Biophysical Research Communications, 179(1), 286–292.[4]

  • Tocris Bioscience. [Ala1,3,11,15]-Endothelin Product Information & Biological Activity.

  • Davenport, A. P., et al. (2016). Endothelin.[6] Pharmacological Reviews, 68(2), 357–418. (Authoritative review on ET receptor subtypes and pharmacology).

  • NovoPro Labs. [Ala1,3,11,15]-Endothelin-1 Peptide Properties and Handling.

Sources

An In-depth Technical Guide to the Structure and Function of the Linear Endothelin-1 Analog: 4-Ala-ET-1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide renowned as the most potent endogenous vasoconstrictor in the human body.[1] Its profound physiological effects are mediated through two G-protein coupled receptors: the ETA and ETB subtypes.[2] The intricate structure of native ET-1, characterized by two crucial disulfide bonds, dictates its receptor binding affinity and biological activity.[3] This guide provides a comprehensive technical overview of 4-Ala-ET-1, a synthetic linear analog of ET-1, designed to dissect the structural determinants of endothelin function. By replacing the four cysteine residues with alanines, 4-Ala-ET-1 offers a unique tool to probe the roles of the disulfide bridges in receptor selectivity and signaling. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and the development of novel therapeutics targeting the endothelin system.

Molecular Architecture: From Native ET-1 to the Linear 4-Ala-ET-1 Analog

The defining structural feature of native Endothelin-1 is its compact, bicyclic structure, stabilized by two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11).[3] These covalent linkages are critical for maintaining the tertiary structure necessary for high-affinity binding to both ETA and ETB receptors.[4]

The linear analog, 4-Ala-ET-1, was rationally designed to investigate the functional significance of this cyclic structure. In this analog, the four cysteine residues at positions 1, 3, 11, and 15 are substituted with alanine residues.[5] Alanine, a small and chemically inert amino acid, is often used in alanine scanning mutagenesis to probe the functional role of specific amino acid side chains without introducing significant steric or electronic perturbations.[6]

Table 1: Amino Acid Sequence Comparison of Human Endothelin-1 and 4-Ala-ET-1

PositionHuman Endothelin-1 (ET-1)4-Ala-ET-1Modification
1CysAla Cys to Ala substitution
2SerSerNo change
3CysAla Cys to Ala substitution
4SerSerNo change
5SerSerNo change
6LeuLeuNo change
7MetMetNo change
8AspAspNo change
9LysLysNo change
10GluGluNo change
11CysAla Cys to Ala substitution
12ValValNo change
13TyrTyrNo change
14PhePheNo change
15CysAla Cys to Ala substitution
16HisHisNo change
17LeuLeuNo change
18AspAspNo change
19IleIleNo change
20IleIleNo change
21TrpTrpNo change

The primary consequence of these substitutions is the elimination of the disulfide bridges, resulting in a linear peptide. This fundamental alteration in the primary structure has profound implications for the molecule's three-dimensional conformation and its interaction with endothelin receptors.

While a crystal structure for 4-Ala-ET-1 is not available, studies on other linear ET-1 analogs provide valuable insights into its likely conformation. Nuclear Magnetic Resonance (NMR) spectroscopy of a similar linear analog, ET-1[Aib1,3,11,15, Nle7], revealed an alpha-helical conformation between residues Ser4 and His16, with a flexible C-terminus.[7] This suggests that the disulfide bonds are not essential for the formation of a helical core in solution, a feature that may be shared by 4-Ala-ET-1.[7]

Synthesis and Purification of 4-Ala-ET-1

The synthesis of 4-Ala-ET-1 is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for the chemical synthesis of peptides.[5]

Experimental Protocol: Solid-Phase Peptide Synthesis of 4-Ala-ET-1

This protocol outlines the manual synthesis of 4-Ala-ET-1 using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Trp(Boc)-Wang resin

  • Fmoc-protected amino acids (Ala, Ser, Leu, Met, Asp(OtBu), Lys(Boc), Glu(OtBu), Val, Tyr(tBu), Phe, His(Trt), Ile)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the 4-Ala-ET-1 sequence, from the C-terminus (Trp) to the N-terminus (Ala).

  • Final Fmoc Deprotection: After coupling the final alanine residue, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of TFA.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified to homogeneity using RP-HPLC.[8]

Experimental Protocol: RP-HPLC Purification of 4-Ala-ET-1

Materials:

  • Crude 4-Ala-ET-1 peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as a mixture of Solvent A and Solvent B. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the filtered sample onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 10-60% Solvent B over 30-60 minutes) at a flow rate appropriate for the column size.[3]

    • Monitor the elution profile at 214 nm and 280 nm.[1]

  • Fraction Collection: Collect fractions corresponding to the major peak that represents the full-length 4-Ala-ET-1.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 4-Ala-ET-1 as a white powder.

Characterization: The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Receptor Binding Profile: A Paradigm of ETB Selectivity

The most striking functional consequence of the linearization of ET-1 in the 4-Ala-ET-1 analog is its dramatically altered receptor binding profile. While native ET-1 binds to both ETA and ETB receptors with high, sub-nanomolar affinity, 4-Ala-ET-1 exhibits a profound selectivity for the ETB receptor.[9]

Table 2: Receptor Binding Affinity of Endothelin-1 and 4-Ala-ET-1

LigandETA Receptor AffinityETB Receptor AffinitySelectivity (ETA/ETB)
Endothelin-1 (ET-1)High (sub-nanomolar)High (sub-nanomolar)~1
4-Ala-ET-1LowHigh~1,700-fold for ETB

Data synthesized from Saeki et al., 1991.[9]

This remarkable 1,700-fold preference for the ETB receptor demonstrates that the disulfide bond-enforced conformation of native ET-1 is a critical determinant for high-affinity binding to the ETA receptor.[9] In contrast, the linear structure of 4-Ala-ET-1 retains the necessary structural elements for potent interaction with the ETB receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for ETB Receptor

This protocol describes a method to determine the binding affinity (Ki) of 4-Ala-ET-1 for the ETB receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human ETB receptor

  • [¹²⁵I]-ET-1 (radioligand)

  • Unlabeled 4-Ala-ET-1 (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd for the ETB receptor)

    • Increasing concentrations of unlabeled 4-Ala-ET-1 (for the competition curve) or buffer (for total binding)

    • A high concentration of unlabeled ET-1 (e.g., 1 µM) for determining non-specific binding.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 4-Ala-ET-1 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the 4-Ala-ET-1 concentration.

    • Determine the IC₅₀ value (the concentration of 4-Ala-ET-1 that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Biological Activity and Functional Consequences

The high selectivity of 4-Ala-ET-1 for the ETB receptor translates into a distinct profile of biological activity, making it a valuable tool for elucidating the specific functions of this receptor subtype.

Endothelium-Dependent Vasorelaxation

In blood vessels, ETB receptors are expressed on both endothelial cells and vascular smooth muscle cells. Activation of endothelial ETB receptors stimulates the production of vasodilators, primarily nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[10] In contrast, activation of ETB receptors on smooth muscle cells can cause vasoconstriction.

Studies have shown that 4-Ala-ET-1 elicits endothelium-dependent vasorelaxation in isolated porcine pulmonary arteries, consistent with its agonistic activity at endothelial ETB receptors.[9]

Experimental Protocol: In Vitro Vasorelaxation Assay

This protocol details the methodology for assessing the vasorelaxant effects of 4-Ala-ET-1 in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or porcine coronary artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂/5% CO₂

  • Phenylephrine or other vasoconstrictor to pre-contract the arterial rings

  • 4-Ala-ET-1

  • L-NAME (an inhibitor of nitric oxide synthase, to confirm NO-dependence)

Procedure:

  • Tissue Preparation:

    • Isolate the desired artery and carefully clean it of surrounding connective tissue.

    • Cut the artery into rings of 2-3 mm in length.

    • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

  • Viability Check:

    • Assess the viability of the smooth muscle by contracting the rings with a high concentration of KCl (e.g., 60 mM).

    • To confirm the presence of a functional endothelium, pre-contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with an endothelium-dependent vasodilator such as acetylcholine (e.g., 1 µM).

  • Vasorelaxation Assay:

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of 4-Ala-ET-1 to the organ bath.

    • Record the changes in isometric tension.

    • To investigate the role of nitric oxide, perform a parallel experiment where the rings are pre-incubated with L-NAME before pre-contraction and addition of 4-Ala-ET-1.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the 4-Ala-ET-1 concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration of 4-Ala-ET-1 that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Signaling Pathways Activated by 4-Ala-ET-1

Upon binding to the ETB receptor, 4-Ala-ET-1 initiates a cascade of intracellular signaling events. The ETB receptor is primarily coupled to G proteins of the Gq/11 and Gi/o families.

Activation of the Gq/11 pathway by 4-Ala-ET-1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

In endothelial cells, the increase in intracellular Ca²⁺ activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[10] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Activation of the Gi/o pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-Ala-ET-1 4-Ala-ET-1 ETBR ETB Receptor 4-Ala-ET-1->ETBR Binds Gq Gq/11 ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces VSMC Vascular Smooth Muscle Cell NO->VSMC Diffuses to Relaxation Vasorelaxation VSMC->Relaxation Induces

Caption: ETB receptor signaling pathway activated by 4-Ala-ET-1.

Structure-Activity Relationships and Therapeutic Potential

The study of 4-Ala-ET-1 and other linear analogs has been instrumental in elucidating the structure-activity relationships (SAR) of the endothelin family of peptides. The key takeaway is the differential structural requirements for ETA and ETB receptor activation. While the rigid, cyclic structure of native ET-1 is essential for ETA receptor binding, the ETB receptor can accommodate a more flexible, linear ligand.

This understanding has significant implications for drug design. The development of selective ETB agonists, inspired by the structure of linear analogs, is an area of active research. Selective ETB agonists have potential therapeutic applications in several areas, including:

  • Oncology: ETB receptor activation on endothelial cells can increase blood flow to tumors, potentially enhancing the delivery and efficacy of chemotherapeutic agents.

  • Neuroprotection: ETB agonists have shown promise in preclinical models of stroke by promoting vasodilation and reducing neuronal damage.

While 4-Ala-ET-1 itself has primarily been used as a research tool, the principles learned from its structure and function continue to guide the development of novel, receptor-selective endothelin-based therapeutics.

Conclusion

The linear Endothelin-1 analog, 4-Ala-ET-1, represents a cornerstone in our understanding of the structure-function relationships within the endothelin system. By eliminating the disulfide bonds that define the native peptide's conformation, 4-Ala-ET-1 has unequivocally demonstrated the critical role of these structural elements in conferring ETA receptor affinity. Its remarkable selectivity for the ETB receptor has established it as an invaluable pharmacological tool for isolating and characterizing the physiological and pathological roles of this receptor subtype. The detailed methodologies provided in this guide for its synthesis, purification, and functional characterization are intended to empower researchers to further explore the complexities of endothelin signaling and to accelerate the development of innovative therapies targeting this important physiological system.

References

  • Saeki, T., Ihara, M., Fukuroda, T., Yamagiwa, M., & Yano, M. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity. Biochemical and Biophysical Research Communications, 179(1), 286–292. [Link]

  • Wikipedia. (2024). Endothelin 1. [Link]

  • Sakamoto, A., Yanagisawa, M., Sakurai, T., Takuwa, Y., Masaki, T., & Goto, K. (1991). The role of the disulphide bonds in endothelin-1. Biochemical and Biophysical Research Communications, 178(2), 656–663. [Link]

  • Hewage, C. M., Jiang, L., Parkinson, J. A., Ramage, R., & Sadler, I. H. (1999). A linear endothelin-1 analogue: solution structure of ET-1[Aib1,3,11,15, Nle7] by nuclear magnetic resonance spectroscopy and molecular modelling. Neurochemistry International, 35(1), 35–45. [Link]

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081–1085. [Link]

  • Triggle, D. J. (1991). Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure. Journal of Cardiovascular Pharmacology, 17 Suppl 7, S38–S40. [Link]

  • Hewage, C. M., et al. (1999). A linear endothelin-1 analogue: solution structure of ET-1[Aib1,3,11,15, Nle7] by nuclear magnetic resonance spectroscopy and molecular modelling. Neurochemistry International, 35(1), 35-45. [Link]

  • Oprian, D. D. (2008). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Tsenov, G., et al. (2015). Activation of either the ETA or the ETB receptors is involved in the development of electrographic seizures following intrahippocampal infusion of the endothelin-1 in immature rats. Experimental Neurology, 264, 53-64. [Link]

  • Houde, M., et al. (2004). A network map of endothelin mediated signaling pathway. PLoS One, 9(1), e85135. [Link]

  • Kedzierski, R. M., & Yanagisawa, M. (2001). Endothelin system: the double-edged sword in health and disease. Annual Review of Pharmacology and Toxicology, 41, 851–876. [Link]

  • Emai, R. (2023). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmacokinetics and Drug Metabolism, 8(3), 1-2. [Link]

  • d'Uscio, L. V., et al. (2003). Vascular effects of endothelin receptor antagonists depends on their selectivity for ETA versus ETB receptors and on the functionality of endothelial ETB receptors. Hypertension, 42(5), 1031-1036. [Link]

  • Oprian, D. D. (2025). What are the therapeutic candidates targeting ETB?. Patsnap Synapse. [Link]

  • Bachem. (n.d.). HPLC Purification of Peptides. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Shepartz Lab Protocols. (n.d.). HPLC purification of peptides and miniature proteins. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting ETB?. Patsnap Synapse. [Link]

  • Kelland, N. F., et al. (2010). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 1, 143. [Link]

  • Davenport, A. P., et al. (2016). Endothelin. Pharmacological Reviews, 68(2), 357-418. [Link]

  • Wallace, B. A., & Janes, R. W. (1995). The crystal structure of human endothelin-1 and how it relates to receptor binding. Journal of Cardiovascular Pharmacology, 26 Suppl 3, S250-S253. [Link]

  • Wallace, B. A. (1994). A comparison of X-ray and NMR structures for human endothelin-1. Protein Science, 3(10), 1760-1765. [Link]

  • Emai, R. (2023). Impact of Metabolic Stability on Pharmacokinetics and Drug Effectiveness. Journal of Pharmacokinetics and Drug Metabolism. [Link]

  • Houde, M., Desbiens, L., & D'Orléans-Juste, P. (2004). Endothelin-1: biosynthesis, signaling and vasoreactivity. Canadian Journal of Physiology and Pharmacology, 82(11), 937-951. [Link]

  • Tsenov, G., et al. (2015). Activation of either the ETA or the ETB receptors is involved in the development of electrographic seizures following intrahippocampal infusion of the endothelin-1 in immature rats. Experimental Neurology, 264, 53-64. [Link]

  • d'Uscio, L. V., et al. (2003). Vascular effects of endothelin receptor antagonists depends on their selectivity for ETA versus ETB receptors and on the functionality of endothelial ETB receptors. Hypertension, 42(5), 1031-1036. [Link]

  • El-Mowafy, A. M., & Webb, R. C. (1997). Vascular endothelin receptor type B: structure, function and dysregulation in vascular disease. Clinical and Experimental Pharmacology and Physiology, 24(12), 934-939. [Link]

  • Kelland, N. F., Kuc, R. E., McLean, D. L., Azfer, A., & Davenport, A. P. (2010). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 1, 143. [Link]

  • Creighton, T. E. (1988). Disulfide bonds and protein folding. Bioessays, 8(2), 57-63. [Link]

  • Houde, M., et al. (2014). A network map of endothelin mediated signaling pathway. PLoS ONE, 9(1), e85135. [Link]

  • Tocci, P., Rosanò, L., & Bagnato, A. (2020). Endothelin-1 activation of ETB receptors leads to a reduced cellular proliferative rate and an increased cellular footprint. Frontiers in Physiology, 11, 589. [Link]

  • Oprian, D. D. (2025). What are the therapeutic candidates targeting ETB?. Patsnap Synapse. [Link]

  • Kelland, N. F., et al. (2010). Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis. Frontiers in Physiology, 1, 143. [Link]

Sources

[Ala1,3,11,15]-Endothelin 1 CAS 121204-87-3 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [Ala1,3,11,15]-Endothelin 1: A Selective ETB Receptor Agonist

Executive Summary

This compound is a synthetic, linear analog of the potent vasoconstrictor Endothelin-1 (ET-1).[1] By systematically replacing the four cysteine residues of the native peptide with alanine, the disulfide bridges that are crucial for the structure and broad activity of ET-1 are eliminated.[1] This modification results in a highly selective agonist for the Endothelin type B (ETB) receptor, making it an invaluable pharmacological tool for dissecting the distinct physiological roles of ETB versus ETA receptors.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and molecular pharmacology, along with detailed protocols for its experimental characterization.

Introduction: Engineering Receptor Selectivity

The endothelin system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular homeostasis and is implicated in a range of cardiovascular diseases.[3][5][6] Native Endothelin-1 is the most potent endogenous vasoconstrictor known and binds to both ETA and ETB receptors with high, sub-nanomolar affinity.[3][7] This non-selective binding complicates the study of the individual receptor subtypes.

The development of this compound was a key milestone in endothelin research.[3] Native ET-1 is a 21-amino acid peptide with two crucial intramolecular disulfide bonds formed by cysteine residues at positions 1, 15, 3, and 11. The core scientific rationale for creating this compound was to investigate the structural requirements for receptor binding and activation. By replacing these four cysteines with alanines, the peptide is rendered linear, unable to form the bicyclic structure of ET-1.[1] This single, strategic modification dramatically shifts its binding preference, reducing its affinity for the ETA receptor by several orders of magnitude while retaining high affinity for the ETB receptor.[4] This makes it a powerful probe for selectively activating ETB receptor-mediated signaling pathways.

Physicochemical and Chemical Properties

This compound is a 21-amino acid synthetic peptide.[8] Its identity and core properties are summarized below. The removal of the disulfide bridges makes it a linear peptide, which simplifies its chemical synthesis compared to the native ET-1 that requires precise oxidative folding.

PropertyValueSource
CAS Number 121204-87-3[8]
Molecular Formula C109H163N25O32S[8]
Molecular Weight 2367.67 g/mol [4][8]
Amino Acid Sequence H-Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH[8]
Structure Linear Peptide Analog[1][8]
Appearance Typically supplied as a lyophilized white powder[8]
Solubility Soluble in water (e.g., to 1 mg/ml)

Synthesis and Purification Strategy

The production of this compound relies on standard, well-established peptide chemistry methodologies. The absence of disulfide bonds obviates the complex and often low-yield cyclization step required for native ET-1 synthesis.

Solid-Phase Peptide Synthesis (SPPS)

The peptide is constructed using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.[1] This automated or semi-automated process involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain. A modified double-coupling procedure, utilizing a symmetrical anhydride followed by an O-benzotriazolyl ester, has been reported to achieve good yields of approximately 17%.[1] This two-step activation within each coupling cycle ensures a high degree of reaction completion, which is critical for synthesizing a 21-residue peptide with high fidelity.

Cleavage, Deprotection, and Purification

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). The resulting crude peptide is then purified.

Purification Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides.[9][10][11][12] Its effectiveness stems from its ability to separate the target peptide from deletion sequences, incompletely deprotected species, and other synthesis-related impurities based on hydrophobicity.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent is used.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is almost universally included at a low concentration (e.g., 0.1%) in both solvents.[8] TFA serves a crucial role as an ion-pairing agent; it protonates basic residues and forms a neutral ion pair with the charged groups on the peptide, which minimizes undesirable ionic interactions with the silica-based stationary phase, leading to sharper peaks and improved resolution.[12]

The final product is often supplied as a TFA salt, which can contribute to the total mass of the product and generally enhances solubility in aqueous buffers.[8]

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & QC start Fmoc-Trp-Resin coupling Sequential Fmoc-Amino Acid Coupling Cycles (Double-Coupling Method) start->coupling chain Protected 21-mer Peptide on Resin coupling->chain cleavage TFA Cleavage Cocktail chain->cleavage crude Crude Linear Peptide cleavage->crude hplc Preparative RP-HPLC (Acetonitrile/Water/TFA Gradient) crude->hplc fractions Collect Fractions hplc->fractions analysis Analytical HPLC & Mass Spec for QC fractions->analysis lyophilize Lyophilization analysis->lyophilize final_product Pure [Ala1,3,11,15]-ET-1 (TFA Salt) lyophilize->final_product

Fig. 1: General workflow for the synthesis and purification of this compound.

Molecular Pharmacology and Mechanism of Action

The defining characteristic of this compound is its profound selectivity for the ETB receptor.

Receptor Binding Profile

Competitive radioligand binding assays are used to determine the affinity of the peptide for the endothelin receptors. In these experiments, this compound competes with a radiolabeled ligand (typically [125I]-ET-1) for binding to cells or membranes expressing either ETA or ETB receptors. The results consistently demonstrate a high affinity for ETB and a very low affinity for ETA.

Receptor SubtypeIC50 (nM)Selectivity (ETA IC50 / ETB IC50)Source
ETB 0.33\multirow{2}{*}{~6667-fold}[4]
ETA 2200[4]

IC50 values represent the concentration of the peptide required to displace 50% of the radiolabeled ET-1.

This high selectivity ratio confirms that this compound is a specific ETB receptor agonist.[2][3]

Downstream Signaling Pathway

Upon binding to the ETB receptor, a member of the G protein-coupled receptor family, this compound initiates a well-characterized signaling cascade.[13][14] The ETB receptor is primarily coupled to the Gq/11 family of G proteins.[15][16][17]

  • G Protein Activation: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[18]

  • PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to various cellular responses.

In endothelial cells, ETB receptor activation also leads to the production of nitric oxide (NO), which mediates vasodilation.[19]

G ligand [Ala1,3,11,15]-ET-1 receptor ETB Receptor ligand->receptor Binds g_protein Gq/11 Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase Cβ (PLCβ) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release er->ca_release Opens channel ca_release->pkc Activates response Downstream Cellular Responses pkc->response Phosphorylates Targets

Fig. 2: ETB receptor signaling pathway activated by this compound.

Key Experimental Protocols for In-Vitro Characterization

The following protocols provide a framework for confirming the identity and functional activity of this compound. The causality behind these experimental choices is to create a self-validating system: the binding assay confirms target engagement, and the functional assay confirms that this engagement leads to a biological response.

Protocol: Competitive Radioligand Receptor Binding Assay

This protocol determines the binding affinity (IC50) of the peptide at ETA and ETB receptors. The principle is to measure the ability of unlabeled [Ala1,3,11,15]-ET-1 to compete with a constant concentration of radiolabeled [125I]-ET-1.

Materials:

  • Cell lines selectively expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).

  • Cell membrane preparations from these cell lines.

  • [125I]-ET-1 (Radioligand).

  • This compound (Test Ligand).

  • Native ET-1 (Positive Control).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber or PVDF).[20]

  • Scintillation counter or gamma counter.

Procedure:

  • Plate Preparation: Add 50 µL of Binding Buffer to each well of a 96-well plate.

  • Ligand Addition: Add 50 µL of [Ala1,3,11,15]-ET-1 at various concentrations (e.g., 10-12 M to 10-5 M) in triplicate.

    • Total Binding Control: Add 50 µL of buffer instead of the test ligand.

    • Non-Specific Binding (NSB) Control: Add 50 µL of a high concentration of unlabeled native ET-1 (e.g., 1 µM).

  • Radioligand Addition: Add 50 µL of [125I]-ET-1 to all wells at a final concentration near its Kd (e.g., 50-100 pM).

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing either ETA or ETB receptors) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioactivity.

  • Detection: Dry the filter mat, add scintillation fluid (if needed), and count the radioactivity in each well using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of [Ala1,3,11,15]-ET-1.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the increase in cytosolic calcium concentration following ETB receptor activation, confirming the peptide's agonist activity.[21][22][23]

Materials:

  • Cell line expressing ETB receptors (e.g., HEK293-ETB).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).[24]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • This compound (Test Agonist).

  • Native ET-1 (Positive Control).

  • Ionomycin (Positive Control for maximum calcium influx).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplate 24 hours prior to the assay to form a confluent monolayer.[25]

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with Pluronic F-127 and Probenecid in Assay Buffer.

    • Remove the cell culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification.[24]

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL in each well.

  • Assay Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Use the instrument's injector to add 25 µL of [Ala1,3,11,15]-ET-1 at various concentrations.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is proportional to the change in intracellular [Ca2+].

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

G cluster_prep Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis plate_cells Seed ETB-expressing cells in 96-well plate load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells place_reader Place plate in kinetic fluorescence reader wash_cells->place_reader read_baseline Record baseline fluorescence place_reader->read_baseline inject_agonist Inject [Ala1,3,11,15]-ET-1 read_baseline->inject_agonist read_response Measure kinetic fluorescence response over time inject_agonist->read_response plot_data Plot Peak Fluorescence vs. [Agonist] read_response->plot_data fit_curve Non-linear regression (Sigmoidal dose-response) plot_data->fit_curve determine_ec50 Determine EC50 Value fit_curve->determine_ec50

Fig. 3: Experimental workflow for the intracellular calcium mobilization assay.

Conclusion

This compound stands as a quintessential example of rational peptide drug design. Through the targeted substitution of four key amino acids, the complex, non-selective nature of native Endothelin-1 was transformed into a highly selective and potent tool for probing ETB receptor biology. Its linear structure simplifies chemical synthesis, while its defined pharmacological profile provides researchers with a reliable means to activate ETB-specific signaling pathways. The experimental protocols detailed herein provide a robust framework for validating its activity, ensuring its proper application in studies ranging from basic receptor pharmacology to complex physiological investigations in cardiovascular and neurological research.

References

  • Green, J., et al. (1993). Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure. International Journal of Peptide and Protein Research, 41(5), 492-498. [Link]

  • Frelin, C., & Guedin, D. (1994). Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein kinase B/Akt. Journal of Biological Chemistry, 269(4), 2632-2638. [Link]

  • NovoPro Bioscience. (n.d.). (Ala1-3-11-15)-Endothelin-1 peptide. [Link]

  • Cheng, X. M., et al. (1994). Endothelin-1 receptor binding assay for high throughput chemical screening. Journal of Pharmacological and Toxicological Methods, 31(3), 149-155. [Link]

  • Saeki, T., et al. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity. Biochemical and Biophysical Research Communications, 179(1), 286-292. [Link]

  • Reynolds, E. E., et al. (1989). Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells. Biochemical and Biophysical Research Communications, 160(3), 1341-1346. [Link]

  • GeneCards. (n.d.). EDNRB Gene (Protein Coding). [Link]

  • QIAGEN. (n.d.). Endothelin-1 Signaling. [Link]

  • Wikipedia. (n.d.). Endothelin 1. [Link]

  • Jerjes, W., et al. (2021). Endothelin-1 axes in the framework of predictive, preventive and personalised (3P) medicine. EPMA Journal, 12(3), 323-345. [Link]

  • Davenport, A. P., & Maguire, J. J. (2015). Endothelin. Handbook of Biologically Active Peptides, 449-457. [Link]

  • Ohnishi, A., et al. (1989). Mobilization of intracellular calcium by endothelin in Swiss 3T3 cells. Biochemical and Biophysical Research Communications, 161(2), 489-495. [Link]

  • d'Orléans-Juste, P., et al. (2014). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in Pharmacology, 70, 1-26. [Link]

  • Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. [Link]

  • Shihoya, W., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 173(3), 149-157. [Link]

  • Raju, R., et al. (2021). A network map of endothelin mediated signaling pathway. Journal of Cell Communication and Signaling, 15(1), 119-126. [Link]

  • MDPI. (n.d.). Calcium Mobilization in Endothelial Cell Functions. [Link]

  • Innoprot. (n.d.). ETB Endothelin Receptor Assay. [Link]

  • Critchley, J. A., et al. (2022). Monitoring VEGF-stimulated calcium ion flux in endothelial cells. Methods in Molecular Biology, 2441, 29-37. [Link]

  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Takai, M., et al. (1992). A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. Biochemical and Biophysical Research Communications, 184(2), 953-959. [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. [Link]

  • Klabunde, R. E. (n.d.). Endothelin. CV Physiology. [Link]

  • He, W., et al. (2023). Structural basis of peptide recognition and activation of endothelin receptors. Nature Communications, 14(1), 1251. [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Meyer, A., et al. (2021). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers in Pharmacology, 12, 679532. [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options?. [Link]

  • Development. (2023). Endothelin signaling in development. [Link]

  • Fujikawa, T., et al. (2018). Endothelin-1 Upregulates Activin Receptor-Like Kinase-1 Expression via Gi/RhoA/Sp-1/Rho Kinase Pathways in Human Pulmonary Arterial Endothelial Cells. International Heart Journal, 59(2), 395-402. [Link]

  • Kirkby, N. S., et al. (2018). Endothelin-1 in Health and Disease. Annual Review of Pharmacology and Toxicology, 58, 241-259. [Link]

  • Iwasa, T., et al. (2001). Endothelin-1 Binding to Endothelin Receptors in the Rat Anterior Pituitary Gland: Possible Formation of an ETA–ETB Receptor Heterodimer. Journal of Pharmacological Sciences, 86(3), 329-336. [Link]

Sources

The Linear Agonist: Unlocking ET-B Mediated Vasorelaxation with [Ala1,3,11,15]-Endothelin 1

[1][2][3][4]

Executive Summary

In the complex landscape of vascular biology, Endothelin-1 (ET-1) is the ultimate double-edged sword: a potent vasoconstrictor that can also trigger profound vasodilation.[1][2] For researchers, disentangling these opposing effects is a significant challenge. The solution lies in structural modification.

[Ala1,3,11,15]-Endothelin 1 (often abbreviated as 4-Ala-ET-1) is a linear analog of ET-1 where the four cysteine residues responsible for the molecule's two disulfide bridges have been replaced by alanine.[3][4] This modification renders the peptide incapable of binding high-affinity


This guide details the technical application of [Ala1,3,11,15]-ET-1 in vasorelaxation studies, providing the mechanistic grounding and experimental protocols necessary to use this tool effectively.

The Structural Logic: Why Linearization Matters

Native Endothelin-1 relies on two critical disulfide bridges (Cys1-Cys15 and Cys3-Cys11) to maintain the rigid conical structure required to fit the deep binding pocket of the

However, the

  • Loses

    
     Affinity:  The linear peptide cannot activate the smooth muscle 
    
    
    receptors responsible for potent vasoconstriction.
  • Retains

    
     Affinity:  It binds selectively to endothelial 
    
    
    receptors with sub-nanomolar affinity (
    
    
    ~0.3 nM).

Key Application Insight: When you apply native ET-1 to a vessel, you see a net result of


endothelial relaxation pathway

Mechanistic Pathway: The Axis of Relaxation

To design a valid experiment, one must understand the signaling cascade triggered by this analog. Unlike standard vasodilators that act directly on smooth muscle (like SNP), [Ala1,3,11,15]-ET-1 is endothelium-dependent .

The Signaling Cascade
  • Binding: [Ala1,3,11,15]-ET-1 binds to

    
     receptors on the endothelial cell surface.
    
  • Transduction: This activates

    
     proteins, leading to PLC
    
    
    activation and
    
    
    -mediated Calcium release.
  • Synthesis: Elevated intracellular

    
     binds Calmodulin, activating eNOS  (endothelial Nitric Oxide Synthase).
    
  • Effector: NO diffuses to the adjacent Vascular Smooth Muscle Cell (VSMC), activating soluble Guanylyl Cyclase (sGC).

  • Relaxation: cGMP levels rise, activating PKG, which lowers VSMC calcium and causes relaxation.

Visualization of the Pathway

The following diagram illustrates the specific pathway activated by [Ala1,3,11,15]-ET-1, highlighting the critical points for pharmacological intervention (Controls).

ETB_Pathwaycluster_endotheliumEndothelial Cellcluster_vsmcVascular Smooth MuscleAgonist[Ala1,3,11,15]-ET-1ETB_RecET-B ReceptorAgonist->ETB_RecSelective BindingCaCa2+ IncreaseETB_Rec->CaGq/IP3 PathwayeNOSeNOS ActivationCa->eNOSPGI2Prostacyclin (PGI2)Ca->PGI2COX pathwayNONitric Oxide (NO)eNOS->NOsGCsGC ActivationNO->sGCDiffusionRelaxationVASORELAXATIONPGI2->RelaxationcAMP PathwaycGMPcGMP IncreasesGC->cGMPcGMP->RelaxationLNAMEL-NAME(Blocks eNOS)LNAME->eNOSBQ788BQ-788(Blocks ET-B)BQ788->ETB_Rec

Figure 1: The endothelium-dependent relaxation pathway activated by [Ala1,3,11,15]-ET-1. Note the specific inhibition points for validation.

Experimental Protocol: Isometric Tension Studies

The gold standard for assessing vasorelaxation is the organ bath (isometric tension) assay. Below is a validated protocol designed to minimize artifacts common with peptide handling.

Phase 1: Reagent Preparation

Critical Warning: [Ala1,3,11,15]-ET-1 is hydrophobic and sticky.

  • Solvent: Dissolve the lyophilized peptide in 0.1% Acetic Acid or sterile water. Avoid basic buffers initially.

  • Vessel Adsorption: Use siliconized (low-bind) tubes. Glass surfaces will adsorb the peptide, significantly reducing the effective concentration.

  • Molarity Calculation: Check the Certificate of Analysis for the Net Peptide Content (NPC) .

    • Formula:

      
      .
      
    • Do not assume 1 mg powder = 1 mg peptide (salts/water often account for 20-30%).

Phase 2: Tissue Preparation[4]
  • Isolation: Isolate rat aorta or porcine pulmonary artery.

  • Cleaning: Remove connective tissue but preserve the endothelium . Mechanical rubbing (denuding) is the negative control.

  • Mounting: Mount rings (2-3 mm) in Krebs-Henseleit buffer at 37°C, aerated with 95%

    
     / 5% 
    
    
    .
  • Equilibration: Set resting tension (e.g., 2g for aorta) and equilibrate for 60 mins, washing every 15 mins.

Phase 3: The Assay Workflow

This workflow ensures that relaxation is genuinely due to the agonist and not artifacts.

Protocol_Workflowcluster_controlsValidation Arms (Parallel Rings)StartStart: Equilibrated VesselViability1. Viability Check(KCl 60mM)Start->ViabilityWash1Wash x3Viability->Wash1Preconstrict2. Pre-constriction(Phenylephrine 1µM or U46619)Wash1->PreconstrictPlateauWait for Stable Plateau(>10 mins)Preconstrict->PlateauDosing3. Cumulative Dosing[Ala1,3,11,15]-ET-1(0.1 nM to 300 nM)Plateau->DosingMeasureMeasure Relaxation(% of Pre-constriction)Dosing->MeasureLNAME_Arm+ L-NAME (100µM)(Incubate 20 min before Step 2)LNAME_Arm->PreconstrictBQ788_Arm+ BQ-788 (1µM)(Incubate 20 min before Step 2)BQ788_Arm->Preconstrict

Figure 2: Step-by-step organ bath protocol for assessing [Ala1,3,11,15]-ET-1 induced vasorelaxation.

Data Interpretation & Quantitative Benchmarks

When analyzing the concentration-response curves, compare your data against established pharmacological benchmarks.

Expected Quantitative Outcomes
Parameter[Ala1,3,11,15]-ET-1Native ET-1Interpretation

(Relaxation)
0.1 – 5.0 nMVariableHigh potency confirms high affinity for

.[5]
Max Relaxation (

)
40 – 90%10 – 30%Native ET-1 relaxation is masked by

constriction. Linear analog shows full efficacy.
Effect of L-NAME AbolishedPartial/AbolishedConfirms NO-dependency. If relaxation persists, consider PGI2 (Indomethacin-sensitive).
Effect of BQ-123 No ChangeIncreased RelaxationBQ-123 blocks

.[6] Since the linear analog doesn't bind

, BQ-123 has no effect.
Effect of BQ-788 AbolishedAbolishedBQ-788 is an

antagonist.[6][7] This is the definitive proof of receptor specificity.
Troubleshooting: "The Paradoxical Contraction"

In certain tissues (e.g., veins or pathological arteries), you may observe contraction instead of relaxation with [Ala1,3,11,15]-ET-1.

  • Cause: Presence of smooth muscle

    
     receptors (
    
    
    subtype). Unlike endothelial
    
    
    (dilators), these mediate constriction.
  • Differentiation: If the response is blocked by BQ-788 but persists after endothelial denudation, you have isolated smooth muscle

    
     contraction.
    

References

  • Saeki, T., et al. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity.[4][8][9] Biochemical and Biophysical Research Communications.

    • IUPHAR/BPS Guide to PHARMACOLOGY. Endothelin receptors: Agonists.

      • Tocris Bioscience.

        • Davenport, A. P., et al. (2016). Endothelin.[1] Pharmacological Reviews. (Comprehensive review on ET receptor subtypes).

          • MedChemExpress. [Ala1,3,11,15]-Endothelin (53-63) Datasheet and Activity.[5]

            Technical Guide: [Ala1,3,11,15]-Endothelin 1 vs. Sarafotoxin S6c

            Author: BenchChem Technical Support Team. Date: February 2026

            The following technical guide provides an in-depth analysis of [Ala1,3,11,15]-Endothelin 1 and Sarafotoxin S6c, focusing on their utility as selective probes for the Endothelin B (ETB) receptor.

            Selectivity Profiling & Experimental Utility in Endothelin Receptor Research

            Executive Summary

            In the complex landscape of endothelin receptor pharmacology, distinguishing between the ETA and ETB subtypes is critical for elucidating vascular physiology and pathophysiology. While native Endothelin-1 (ET-1) is a non-selective bivalent ligand, researchers rely on highly specific agonists to isolate ETB-mediated pathways (vasodilation, clearance, natriuresis).

            This guide compares two primary ETB-selective agonists:

            • This compound (Ala-ET-1): A synthetic linear analog of ET-1.[1]

            • Sarafotoxin S6c (SRTX-S6c): A naturally occurring bicyclic venom peptide.[2]

            Core Insight: While both ligands exhibit high selectivity for ETB, they differ fundamentally in structural rigidity and metabolic stability. Sarafotoxin S6c is the "gold standard" for potency and stability, whereas Ala-ET-1 serves as a critical structural probe demonstrating that the tertiary bicyclic architecture of ET-1 is dispensable for ETB recognition but essential for ETA binding.

            Molecular Pharmacology & Structural Logic[1]

            The Linear Paradox

            Native ET-1 relies on two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) to maintain a rigid bicyclic core. This structure is strictly required for binding to the ETA receptor.

            • Ala-ET-1 replaces these four cysteine residues with alanine, resulting in a flexible, linear peptide.

            • Pharmacological Consequence: The loss of the bicyclic core obliterates ETA affinity (>2000 nM). However, the ETB receptor is "promiscuous" regarding tertiary structure, recognizing the linear sequence with sub-nanomolar affinity.

            Quantitative Comparison

            The following table summarizes the binding kinetics and selectivity profiles derived from competitive binding assays (displacement of [¹²⁵I]-ET-1).

            FeatureThis compoundSarafotoxin S6c
            Structure Linear (Flexible)Bicyclic (Rigid, Disulfide-bridged)
            Origin Synthetic AnalogAtractaspis engaddensis Venom
            ETB Affinity (K_i / IC50) 0.33 – 0.61 nM0.02 – 0.20 nM
            ETA Affinity (K_i / IC50) > 2,200 nM> 4,500 nM
            Selectivity Ratio (ETB/ETA) ~6,700-fold> 200,000-fold
            Metabolic Stability Low (Susceptible to proteolysis)High (Stabilized by disulfide bonds)
            Primary Utility SAR Studies, Structural ProbingIn vivo studies, Functional Assays

            Signaling Pathway Visualization

            The following diagram illustrates the ETB-specific signaling cascade activated by these ligands. Note that both ligands selectively trigger the ETB-Gαi/Gαq pathways without engaging the ETA-Gα12/13 contractile machinery.

            ETB_Signaling cluster_ligands Selective Agonists S6c Sarafotoxin S6c (Rigid) ETB Endothelin Receptor B (ETB) S6c->ETB AlaET1 [Ala1,3,11,15]-ET-1 (Linear) AlaET1->ETB Gq Gαq/11 ETB->Gq Gi Gαi ETB->Gi Clearance Ligand Clearance (Internalization) ETB->Clearance β-arrestin PLC PLCβ Gq->PLC eNOS eNOS Gi->eNOS AC Adenylyl Cyclase Gi->AC Ca Intracellular Ca2+ PLC->Ca NO Nitric Oxide (NO) eNOS->NO cAMP cAMP (Decrease) AC->cAMP Ca->eNOS Vasodilation Vasodilation (Endothelium-Dependent) NO->Vasodilation

            Caption: Selective activation of ETB signaling pathways.[3] Both S6c and Ala-ET-1 drive endothelial NO production and receptor internalization while avoiding ETA-mediated vasoconstriction.

            Experimental Workflows

            To ensure data integrity, the following protocols utilize Self-Validating Systems : controls that confirm the assay is measuring the intended receptor subtype.

            Protocol A: Competitive Radioligand Binding (Receptor Discrimination)

            Objective: Determine the affinity (Ki) of a test compound for ETB vs. ETA.

            • Tissue Selection (The Validator):

              • ETB Source: Rat Cerebellum membranes (High ETB density, negligible ETA).

              • ETA Source: Rat Aorta or Heart Ventricle membranes (High ETA density).

            • Buffer Preparation:

              • 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

              • Critical Additive: 0.1% BSA and 0.05% Bacitracin to prevent peptide adsorption and proteolysis (crucial for the linear Ala-ET-1).

            • Incubation:

              • Mix 50 µg membrane protein + 25 pM [¹²⁵I]-ET-1 (Tracer).

              • Add increasing concentrations of Competitor (Ala-ET-1 or S6c) from

                
                 to 
                
                
                
                M.
              • Incubate at 25°C for 90 minutes (Equilibrium is slower for high-affinity peptides).

            • Termination:

              • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

            • Data Analysis:

              • Plot % Specific Binding vs. Log[Concentration].

              • Validation Check: S6c must show an IC50 < 1 nM in Cerebellum and > 1000 nM in Aorta. If S6c displaces tracer in Aorta at low concentrations, the tissue prep is contaminated or the tracer is degraded.

            Protocol B: Functional Isometric Tension (Vascular Selectivity)

            Objective: Confirm functional ETB agonism (Vasodilation).

            • Preparation:

              • Isolate Rat Thoracic Aorta rings (3-4 mm).

              • Group A (Endothelium Intact): Required for ETB-mediated relaxation.

              • Group B (Denuded): Remove endothelium mechanically.

            • Pre-contraction:

              • Pre-contract rings with Phenylephrine (PE, 1 µM) or Prostaglandin F2α to induce stable tone.

            • Agonist Challenge:

              • Add cumulative concentrations of Sarafotoxin S6c (1 nM - 100 nM).

            • Expected Outcome (Validation):

              • Intact Rings: Dose-dependent relaxation (Vasodilation via NO).

              • Denuded Rings: No effect or slight contraction at very high doses (if smooth muscle ETB is present).

              • Note: If Ala-ET-1 is used, ensure the bath contains protease inhibitors, as the linear peptide degrades faster than S6c in tissue baths.

            Strategic Selection: When to Use Which?

            ScenarioRecommended LigandRationale
            In Vivo Studies Sarafotoxin S6c The bicyclic structure confers resistance to serum proteases, ensuring a longer half-life and sustained hemodynamic effect.
            High-Throughput Screening Sarafotoxin S6c Higher affinity (pM range) provides a more robust signal-to-noise ratio in displacement assays.
            Structure-Activity (SAR) [Ala1,3,11,15]-ET-1 Essential for proving that a drug candidate targets the peptide binding pocket without requiring the "cysteine-lock" conformation.
            Cost-Sensitive Assays [Ala1,3,11,15]-ET-1 Linear synthesis is generally higher yield and less expensive than the complex folding required for bicyclic S6c.

            References

            • Williams, D. L., et al. (1991).[3] "Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes."[2][3] Biochemical and Biophysical Research Communications. Link

            • Saeki, T., et al. (1991). "[Ala1,3,11,15]endothelin-1 analogs: Elimination of the disulfide bridges determines the selectivity for endothelin B receptors." Biochemical and Biophysical Research Communications. Link

            • Davenport, A. P., et al. (2016).[4] "Endothelin."[2][3][4][5][6][7][8][9][10][11] Pharmacological Reviews. Link

            • Tocris Bioscience. "[Ala1,3,11,15]-Endothelin Product Information." Tocris. Link

            • Ducancel, F. (2005).[8] "Endothelin-like peptides."[1][2][5][8][10] Cellular and Molecular Life Sciences. Link

            Sources

            Methodological & Application

            Application Note: [Ala1,3,11,15]-Endothelin 1 Radioligand Binding Assay

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Scientific Rationale

            [Ala1,3,11,15]-Endothelin 1 (often abbreviated as 4-Ala-ET-1 ) is a linear analog of the bicyclic peptide Endothelin-1 (ET-1).[1] Native ET-1 contains two disulfide bridges (Cys1–Cys15 and Cys3–Cys11) that constrain its structure into a conical shape essential for binding the Endothelin A receptor (

            
            ). By substituting these four cysteine residues with alanine, the peptide adopts a linear conformation.
            

            Mechanistic Insight: This structural linearization results in a dramatic loss of affinity for the

            
             receptor while retaining high affinity and full agonist efficacy for the Endothelin B receptor (
            
            
            
            )
            . Consequently, [Ala1,3,11,15]-ET-1 is a critical tool for pharmacologically isolating
            
            
            receptor populations in tissues expressing mixed subtypes (e.g., lung, kidney, vascular endothelium).

            This protocol details the use of [Ala1,3,11,15]-ET-1 in radioligand binding assays. While

            
            I-labeled [Ala1,3,11,15]-ET-1 can be used as a direct tracer, the most robust and common application involves using 
            
            
            
            I-ET-1 (non-selective)
            as the radiotracer and unlabeled [Ala1,3,11,15]-ET-1 as the specific displacer to define
            
            
            -specific binding sites.

            Assay Principle & Logic

            The assay relies on the principle of competitive binding . In a system containing both

            
             and 
            
            
            
            receptors:
            • Total Binding:

              
              I-ET-1 binds both subtypes.
              
            • 
               Definition:  Unlabeled [Ala1,3,11,15]-ET-1 (at saturating concentrations, e.g., 100 nM) will displace the tracer only from 
              
              
              
              sites.
            • Result: The remaining radioactivity corresponds to the

              
               fraction. Conversely, using [Ala1,3,11,15]-ET-1 as the radiotracer (
              
              
              
              I-[Ala1,3,11,15]-ET-1) allows for direct saturation analysis of
              
              
              receptors without interference from
              
              
              .
            Assay Workflow Diagram

            AssayWorkflow cluster_conditions Critical Parameters Prep Membrane Preparation (CHO-ETB or Tissue) Incubate Incubation (Membrane + 125I-Ligand + [Ala1,3,11,15]-ET-1) Prep->Incubate Add Buffer Filter Harvesting (GF/C Filters + 0.3% PEI) Incubate->Filter Equilibrium (60-120 min) Count Gamma Counting (CPM Measurement) Filter->Count Wash & Dry Analyze Data Analysis (Kd, Bmax, Ki) Count->Analyze Scatchard/Non-linear Reg PEI PEI Pre-soak (Essential for Peptides) PEI->Filter Protease Protease Inhibitors (Bacitracin/PMSF) Protease->Incubate

            Caption: Step-by-step workflow for the [Ala1,3,11,15]-ET-1 binding assay highlighting critical peptide-handling measures.

            Materials & Reagents

            A. Biological Materials[2][3][4][5][6][7][8][9][10][11][12]
            • Receptor Source: Membranes from CHO-K1 cells stably expressing human

              
               receptor or tissue homogenates (e.g., rat cerebellum, porcine lung).
              
            • Radioligand:

              
              I-Endothelin-1 (2000 Ci/mmol) OR 
              
              
              
              I-[Ala1,3,11,15]-Endothelin-1 (if available).
            • Cold Ligand: [Ala1,3,11,15]-Endothelin-1 (Lyophilized, store at -20°C).

            B. Buffer Compositions

            Endothelins are "sticky" peptides. The inclusion of BSA and protease inhibitors is mandatory to prevent adherence to plasticware and enzymatic degradation.

            ComponentConcentrationRole
            Assay Buffer (Base) 50 mM Tris-HCl (pH 7.4)Physiological pH maintenance
            Cofactors 5 mM MgCl
            
            
            Stabilizes G-protein coupling
            Chelator 1 mM EDTAInhibits metalloproteases
            Carrier Protein 0.1% - 0.5% BSA (Fraction V)Prevents peptide adsorption to plastic
            Protease Inhibitors 0.2 mg/mL BacitracinCritical for protecting linear peptides
            Optional Inhibitors 10 µg/mL Leupeptin / PMSFAdditional protection for tissue preps
            C. Filtration Materials[7]
            • Filters: Whatman GF/C or GF/B glass fiber filters.

            • Pre-soak Solution: 0.3% Polyethyleneimine (PEI) in water. Crucial: Soak filters for >2 hours at 4°C to neutralize the negative charge of glass fibers, preventing non-specific binding of the positively charged peptide.

            Detailed Experimental Protocol

            Phase 1: Membrane Preparation

            Note: Perform all steps on ice.

            • Homogenize tissue or cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron (2 bursts of 10s).

            • Centrifuge at 1,000 x g for 10 min to remove nuclei/debris.

            • Transfer supernatant and centrifuge at 40,000 x g for 30 min at 4°C.

            • Resuspend the final pellet in Assay Buffer (without BSA/Bacitracin initially) to a protein concentration of ~1–2 mg/mL.

            • Aliquot and store at -80°C.

            Phase 2: Assay Setup (96-well Format)

            Total Volume: 250 µL per well.

            • Preparation: Thaw membranes and dilute in Complete Assay Buffer (with BSA/Bacitracin) to yield 5–20 µg protein/well.

            • Plate Layout:

              • Total Binding (TB): Membrane + Radioligand + Buffer.

              • Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM Unlabeled ET-1 (or 1 µM [Ala1,3,11,15]-ET-1).

              • Experimental Wells: Membrane + Radioligand + Test Compounds.[2][3]

            • Addition Order:

              • Add 150 µL Membrane suspension.[2]

              • Add 50 µL Competitor/Buffer.[2]

              • Add 50 µL Radioligand (Final concentration typically 0.1 – 0.5 nM).

            Phase 3: Incubation & Termination
            • Incubation: Seal plates and incubate for 120 minutes at 25°C (Room Temp).

              • Expert Note: Equilibrium is slow for Endothelins. 37°C speeds up association but increases degradation risk. 25°C is the robust standard.[4]

            • Harvesting:

              • Place PEI-soaked filters onto the harvester.

              • Aspirate well contents through the filter.

              • Wash rapidly (3 x 3 mL) with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

            • Counting:

              • Dry filters (optional, depending on scintillant).

              • Add liquid scintillation cocktail.

              • Count for 1 minute in a gamma counter or beta-plate reader.

            Data Analysis & Interpretation

            Quantitative Formulas

            1. Specific Binding:

            
            [2][3]
            

            2. Inhibition Constant (

            
            ): 
            Calculated from the 
            
            
            
            using the Cheng-Prusoff equation:
            
            
            • 
               = Concentration of radioligand used.
              
            • 
               = Equilibrium dissociation constant of the radioligand (determined via Saturation Assay).
              
            Reference Values (Expected)
            ParameterValueNotes
            
            
            (
            
            
            )
            20 – 100 pMHigh affinity binding
            Selectivity (
            
            
            /
            
            
            )
            > 1,500-fold[Ala1,3,11,15]-ET-1 is highly selective
            Bmax (CHO-ETB) 1 – 5 pmol/mgDependent on expression level

            Signaling Pathway Visualization

            Understanding the downstream effect of [Ala1,3,11,15]-ET-1 binding helps in designing functional validation assays (e.g., Calcium flux).

            ETB_Signaling Ligand [Ala1,3,11,15]-ET-1 Receptor ET_B Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation NO NO Synthase (eNOS) (Vasodilation) Receptor->NO Endothelial Specific PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization

            Caption: Primary Gq-coupled signaling cascade activated by [Ala1,3,11,15]-ET-1 binding to ET_B receptors.

            Troubleshooting & Optimization

            IssueProbable CauseCorrective Action
            High Non-Specific Binding (NSB) Peptide sticking to filters/glass.Ensure filters are soaked in 0.3% PEI for >2 hours. Add 0.1% BSA to wash buffer.
            Low Specific Signal Proteolytic degradation.Fresh Bacitracin is critical. Add PMSF (0.1 mM) or Aprotinin. Keep assay at 25°C, not 37°C.
            Ligand Depletion Receptor concentration too high.Ensure <10% of total radioligand is bound. Dilute membrane protein if necessary.
            Irreversible Binding Native ET-1 dissociation is extremely slow.Allow sufficient time for equilibrium (up to 3 hrs). Use [Ala1,3,11,15]-ET-1 as tracer (faster kinetics).

            References

            • Saeki, T., et al. (1991). "[Ala1,3,11,15]Endothelin-1 analogs with high affinity and selectivity for ETB receptors." Biochemical and Biophysical Research Communications, 179(1), 286-292.

            • Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Nomenclature and Classification of Endothelin Receptors." Pharmacological Reviews, 68(2), 357-418.

            • Watakabe, T., et al. (1992). "A reversible radioligand specific for the ETB receptor: [125I]Tyr13-Suc-[Glu9,Ala11,15]-endothelin-1(8-21), [125I]IRL 1620." Biochemical and Biophysical Research Communications, 185(3), 867-873.[5]

            • Bylund, D. B., & Toews, M. L. (1993). "Radioligand binding methods: practical guide and tips."[6] American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.

            • Takai, M., et al. (1992). "A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor."[5] Biochemical and Biophysical Research Communications, 184(2), 953-959.[3]

            Sources

            Application Note: High-Precision Reconstitution & Handling of [Ala1,3,11,15]-Endothelin 1

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Scientific Context

            [Ala1,3,11,15]-Endothelin 1 is a linear, highly selective agonist for the Endothelin B receptor (

            
            ).[1][2][3] Structurally, it is a synthetic analog of the native Endothelin-1 (ET-1) peptide where the four cysteine residues (positions 1, 3, 11, and 15) have been replaced by alanine.[1][4] This modification eliminates the two intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11) responsible for the bicyclic structure of native ET-1.
            

            While the linearization alters the peptide's conformational rigidity, it retains high affinity for the

            
             subtype while significantly reducing affinity for 
            
            
            
            .[1] For researchers, the primary challenge with this peptide is not intrinsic insolubility, but rather surface adsorption (stickiness) and susceptibility to oxidation. This protocol details a reconstitution strategy designed to maximize peptide recovery and maintain bioactivity in cell-based assays.
            Physicochemical Profile
            PropertyData
            Sequence Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp
            Formula
            
            
            Molecular Weight ~2367.7 g/mol
            Theoretical pI 4.29 (Acidic)
            Net Charge (pH 7.4) Negative
            Solubility Limit ~1 mg/mL in Water
            Selectivity
            
            
            >>
            
            
            (
            
            
            : 0.33 nM vs 2200 nM)

            Critical Materials & Pre-Requisites

            Standard polypropylene tubes are prohibited for low-concentration handling of this peptide. Endothelins are notorious for hydrophobic adsorption to plastic surfaces, which can result in >80% peptide loss before the experiment begins.

            • Solvent: Sterile, Deionized Water (Milli-Q, 18.2 MΩ).

            • Vessels: Protein LoBind® Tubes (Eppendorf) or Siliconized Glass Vials.

            • Carrier Protein: Fatty-acid free Bovine Serum Albumin (BSA) for dilution buffers.

            • Pipette Tips: Low-retention tips.

            Reconstitution Protocol (Stock Solution)

            This protocol creates a 1 mg/mL (approx. 420 µM) stock solution. At this high concentration, surface adsorption sites on the vessel walls are saturated, minimizing percentage loss.

            Step 1: Equilibration

            Remove the lyophilized peptide vial from the freezer (-20°C). Allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator.

            • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide cake, causing hydrolysis or aggregation.

            Step 2: Pellet Consolidation

            Briefly centrifuge the vial (10,000 x g for 30 seconds) to ensure all powder is at the bottom.

            Step 3: Solubilization

            Add the calculated volume of Sterile Water to the vial to achieve 1 mg/mL.

            • Note: Unlike native ET-1, which often requires 5% Acetic Acid, the linear [Ala1,3,11,15]-analog is generally soluble in neutral water due to its acidic pI (4.29) and lack of rigid disulfide constraints.

            • Calculation: For 0.5 mg peptide, add 500 µL water.

            Step 4: Dissolution

            Vortex gently for 10–15 seconds. If particulates remain, sonicate in a water bath for 30 seconds. The solution should be clear and colorless.

            Step 5: Aliquoting (The "LoBind" Rule)

            Immediately aliquot the stock solution into Protein LoBind® tubes .

            • Volume: Aliquot in single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

            • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

            In Vitro Dilution Strategy (The "Adsorption Trap")

            CRITICAL WARNING: Do not dilute the stock peptide into plain water or PBS for your working solutions (nM range). At low concentrations (e.g., 1–100 nM), the peptide will rapidly adsorb to the plastic walls of tubes and pipette tips, effectively reducing your actual concentration to near zero.

            The Carrier Protocol
            • Preparation of Vehicle: Prepare the experimental buffer (e.g., PBS, Tyrode’s, or Serum-Free Media) supplemented with 0.1% BSA .

              • Mechanism:[5] Albumin coats the hydrophobic surfaces of the plastic, blocking the binding sites that would otherwise trap the Endothelin peptide.

            • Serial Dilution: Perform all serial dilutions using this BSA-containing vehicle.

            • Tips: Use low-retention tips for every transfer.

            Visual Workflows

            Figure 1: Reconstitution Logic Flow

            Reconstitution Start Lyophilized [Ala1,3,11,15]-ET-1 (-20°C) Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Centrifuge Centrifuge Pellet Equilibrate->Centrifuge Solvent Add Sterile Water (Target: 1 mg/mL) Centrifuge->Solvent Mix Vortex / Sonicate Solvent->Mix Check Clear Solution? Mix->Check Aliquot Aliquot into LoBind Tubes (Single Use) Check->Aliquot Yes Troubleshoot Add 0.1% Acetic Acid or dilute NaOH (rare) Check->Troubleshoot No (Cloudy) Store Store at -20°C / -80°C Aliquot->Store Troubleshoot->Mix

            Caption: Step-by-step workflow for the solubilization and storage of this compound to ensure stability.

            Figure 2: Receptor Signaling Pathway

            ETB_Signaling Ligand [Ala1,3,11,15]-ET-1 Receptor ET_B Receptor (Endothelial) Ligand->Receptor Selective Binding Gq Gq/11 Receptor->Gq Gi Gi/o Receptor->Gi PLC PLCβ Gq->PLC eNOS eNOS Gi->eNOS Via Akt/PKB IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Ca->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Vasorelax Vasorelaxation NO->Vasorelax

            Caption: Mechanism of Action: [Ala1,3,11,15]-ET-1 activates endothelial ET_B receptors, triggering NO release and vasorelaxation.

            Troubleshooting & FAQ

            Q: The peptide solution is slightly cloudy after adding water.

            • A: This may occur if the peptide has aggregated or if the pH of the water is slightly acidic (Milli-Q can absorb

              
               and become pH ~5.5).
              
              • Fix: Add a minimal amount (1–2 µL) of 0.1 M

                
                 or dilute NaOH to raise the pH slightly. The peptide has a pI of 4.3; solubility increases as pH moves away from the pI (towards pH 7–8).
                

            Q: Can I use DMSO?

            • A: Yes, DMSO is an excellent solvent for this peptide. However, for cell culture, keep final DMSO concentration <0.1%. Water is preferred for the stock to avoid solvent toxicity in sensitive primary endothelial cells.

            Q: My dose-response curve is shifting to the right (lower potency).

            • A: This is the classic signature of adsorption loss . You likely diluted your nM working solutions in plain buffer. Repeat the experiment using buffer + 0.1% BSA.

            References

            • Tocris Bioscience. Product Information: [Ala1,3,11,15]-Endothelin.[1][4][5][6]Link

            • R&D Systems. [Ala1,3,11,15]-Endothelin Catalog Data.Link

            • Saeki, T. et al. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity.[3] Biochem. Biophys.[5][7] Res. Commun. 179, 286. Link

            • Kraut, A. et al. (2009). Peptide storage: are you getting the best return on your investment? Defining optimal storage conditions for proteomics samples. J. Proteome Res. 8, 3778.[8][9][10] Link

            Sources

            Application Note: Utilizing [Ala1,3,11,15]-Endothelin 1 for the Targeted Stimulation of Nitric Oxide Release in Endothelial Cells

            Author: BenchChem Technical Support Team. Date: February 2026

            For Research Use Only.

            Introduction

            Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial cells, and it plays a pivotal role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[1] The synthesis of NO is catalyzed by endothelial nitric oxide synthase (eNOS). Dysregulation of NO production is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases.[2] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that also paradoxically stimulates NO release from the endothelium through activation of the endothelin type B (ETB) receptor.[3] This dual action makes the endothelin system a key area of research in cardiovascular health and disease. [Ala1,3,11,15]-Endothelin 1 is a synthetic linear analog of ET-1 that acts as a highly selective agonist for the ETB receptor, providing researchers with a powerful tool to specifically investigate the ETB-mediated signaling cascade leading to NO production, without the confounding vasoconstrictive effects of ETA receptor activation.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound to stimulate and quantify NO release in endothelial cell cultures.

            Mechanism of Action: ETB Receptor-Mediated NO Synthesis

            This compound selectively binds to and activates the ETB receptor, a G-protein coupled receptor (GPCR), on the surface of endothelial cells. This initiates a downstream signaling cascade that culminates in the activation of eNOS and the subsequent production of NO. The key steps in this pathway are:

            • Receptor Binding and G-protein Activation: this compound binds to the ETB receptor, inducing a conformational change that activates the associated heterotrimeric G-protein.

            • PI 3-Kinase Activation: The activated G-protein, in turn, stimulates phosphatidylinositol 3-kinase (PI 3-kinase).

            • Akt Phosphorylation: PI 3-kinase phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt.

            • eNOS Phosphorylation and Activation: Activated Akt then phosphorylates eNOS at the serine 1177 residue (in bovine eNOS)[6][7]. This phosphorylation event is a key step in the activation of eNOS, leading to an increased production of nitric oxide from its substrate, L-arginine.

            This signaling pathway provides multiple points for investigation and potential therapeutic intervention.

            ETB_Signaling_Pathway Ala_ET1 This compound ETBR ETB Receptor Ala_ET1->ETBR Binds G_Protein G-protein ETBR->G_Protein Activates PI3K PI 3-Kinase G_Protein->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active p-eNOS (active) (Ser1177) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active DAF_FM_Workflow Start Confluent Endothelial Cells Load_DAF Load with DAF-FM diacetate (1-10 µM, 20-60 min) Start->Load_DAF Wash_Deesterify Wash and De-esterify (15-30 min) Load_DAF->Wash_Deesterify Stimulate Stimulate with This compound Wash_Deesterify->Stimulate Measure Measure Fluorescence (Ex/Em: 495/515 nm) Stimulate->Measure

            Caption: DAF-FM Assay Workflow for Intracellular NO Detection.

            This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of NO, in the cell culture supernatant.

            Materials:

            • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

            • Sodium nitrite standard.

            • 96-well microplate.

            • Microplate reader capable of measuring absorbance at 540 nm.

            Protocol:

            • Sample Collection:

              • Following the stimulation of endothelial cells with this compound, carefully collect the cell culture supernatant from each well.

            • Griess Reaction:

              • In a new 96-well plate, add 50-100 µL of each supernatant sample.

              • Add an equal volume of the Griess reagent to each well. [8] * Incubate at room temperature for 10-15 minutes, protected from light. [8]3. Measurement:

              • Measure the absorbance at 540 nm using a microplate reader.

            • Quantification:

              • Prepare a standard curve using known concentrations of sodium nitrite.

              • Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

            Data Analysis and Interpretation

            • DAF-FM Assay: The data can be expressed as the fold change in fluorescence intensity relative to the baseline (before stimulation) or as the rate of fluorescence increase.

            • Griess Assay: The concentration of nitrite in the supernatant is directly proportional to the amount of NO released by the cells.

            • Dose-Response Curves: Plot the NO production (fluorescence intensity or nitrite concentration) against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

            Quantitative Data Summary

            ParameterValueTissue/Cell TypeReference
            IC50 for ETB Receptor 0.33 nMCerebellum[9]
            0.61 nMBronchus, Lung[9]
            IC50 for ETA Receptor 2200 nMVascular Smooth Muscle Cells (VSMC)[9]
            DAF-FM diacetate working concentration 1-10 µMEndothelial Cells[10][11]
            Griess Assay Detection Limit ~1 nmol/well

            Troubleshooting

            IssuePossible CauseSolution
            Low or no NO signal (DAF-FM) - Low esterase activity in cells.- Photobleaching of the dye.- Cell death.- Increase the de-esterification time.- Minimize exposure to excitation light.- Ensure cell viability with a viability stain.
            High background fluorescence (DAF-FM) - Incomplete removal of extracellular probe.- Autofluorescence of the medium or cells.- Ensure thorough washing after loading.- Use phenol red-free medium.- Include an unstained control.
            Inconsistent results (Griess Assay) - Interference from components in the culture medium.- Nitrite contamination.- Use serum-free medium for stimulation.- Use fresh, high-purity reagents.
            No response to this compound - Degraded peptide.- Low ETB receptor expression.- Problems with cell health.- Use fresh or properly stored peptide.- Confirm ETB receptor expression (e.g., by Western blot or qPCR).- Ensure cells are healthy and not over-confluent.

            Conclusion

            This compound is a valuable pharmacological tool for the specific investigation of ETB receptor-mediated NO production in endothelial cells. The protocols outlined in this application note provide a framework for researchers to reliably stimulate and quantify NO release, thereby facilitating a deeper understanding of endothelial function and the role of the endothelin system in cardiovascular physiology and pathology. Careful optimization of experimental conditions, particularly agonist concentration and incubation time, is crucial for obtaining meaningful and reproducible data.

            References

            • Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease. PubMed Central. Available at: [Link]

            • ENDOTHELIAL CELL-DERIVED NITRIC OXIDE MOBILIZATION IS ATTENUATED IN COPPER-DEFICIENT RATS. PubMed Central. Available at: [Link]

            • Endothelin-1 activates endothelial cell nitric-oxide synthase via heterotrimeric G-protein betagamma subunit signaling to protein jinase B/Akt. PubMed. Available at: [Link]

            • (Ala1-3-11-15)-Endothelin-1 peptide. GenScript. Available at: [Link]

            • Does anyone have a protocol for measuring NO production in endothelial cells using DAF-2?. ResearchGate. Available at: [Link]

            • A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. Society for Redox Biology and Medicine. Available at: [Link]

            • Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme. PubMed Central. Available at: [Link]

            • Tracking endothelium-dependent NO release in pressurized arteries. PubMed Central. Available at: [Link]

            • Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium. Frontiers. Available at: [Link]

            • Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye. National Institutes of Health. Available at: [Link]

            • Endothelin-1 Impairs Nitric Oxide Signaling in Endothelial Cells Through a Protein Kinase Cδ-Dependent Activation of STAT3 and Decreased Endothelial Nitric Oxide Synthase Expression. PubMed Central. Available at: [Link]

            • Endothelial Cell Behavior and Nitric Oxide Production on a-C:H:SiOx-Coated Ti-6Al-4V Substrate. MDPI. Available at: [Link]

            • Paper sensors for the measurement of nitric oxide release from endothelial cells. Royal Society of Chemistry. Available at: [Link]

            • GRIESS ASSAY FOR NITRITE DETERMINATION. Bowdish Lab. Available at: [Link]

            • Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme*. Bio-Synthesis. Available at: [Link]

            • IRL 1620, Succinyl-[Glu9,Ala11,15]-Endothelin-1(8-21), A Highly Specific Agonist of the ETB Receptor. ResearchGate. Available at: [Link]

            • The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. ResearchGate. Available at: [Link]

            • Nitric Oxide Assay?. ResearchGate. Available at: [Link]

            • Hyperglycemia inhibits endothelial nitric oxide synthase activity by posttranslational modification at the Akt site. The Journal of Clinical Investigation. Available at: [Link]

            • Endothelin-1 acutely increases nitric oxide production via the calcineurin mediated dephosphorylation of Caveolin-1. ResearchGate. Available at: [Link]

            • Primary Endothelial Cell Culture Protocol. Cell Biologics. Available at: [Link]

            • Endothelial nitric oxide synthase phosphorylation in treadmill-running mice: role of vascular signalling kinases. PubMed Central. Available at: [Link]

            • High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. PubMed Central. Available at: [Link]

            • A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. ResearchGate. Available at: [Link]

            • Endothelium-derived endothelin-1. PubMed Central. Available at: [Link]

            • A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. PubMed. Available at: [Link]

            Sources

            Precision Mapping of Endothelin B (ETB) Receptors: A Protocol for [Ala1,3,11,15]-ET-1 Autoradiography

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Mechanistic Rationale

            The endothelin system comprises two G-protein coupled receptors, ETA and ETB .[1][2] While Endothelin-1 (ET-1) binds both subtypes with picomolar affinity, distinguishing their localized distribution is critical for understanding vascular physiology, neurodegeneration, and oncology.

            Standard ET-1 is a bicyclic peptide constrained by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11).[2] [Ala1,3,11,15]-ET-1 is a synthetic, linear analog where these cysteines are replaced by alanine.[3] This structural modification results in a dramatic loss of affinity for the ETA receptor while retaining high affinity for the ETB receptor, making it a "gold standard" tool for selective ETB mapping without the need for complex masking cocktails.

            Ligand Selectivity Profile

            The following table summarizes the binding constants, demonstrating why [Ala1,3,11,15]-ET-1 is the preferred agonist for ETB isolation.

            LigandStructureETB Affinity (
            
            
            )
            ETA Affinity (
            
            
            )
            Selectivity Ratio (ETA/ETB)
            Endothelin-1 (ET-1) Bicyclic (2 S-S bridges)~0.2 nM~0.2 nM1 (Non-selective)
            [Ala1,3,11,15]-ET-1 Linear (No S-S bridges)0.33 nM 2200 nM > 6,600
            Sarafotoxin S6c Bicyclic~0.3 nM> 10,000 nMHigh

            Data synthesized from Saeki et al. (1991) and Tocris Bioscience technical data.

            Experimental Workflow

            The following diagram outlines the critical path for high-fidelity receptor autoradiography.

            ETB_Mapping_Protocol Tissue Tissue Preparation (Cryosection 10-20µm) PreInc Pre-Incubation (20 min, RT) Remove Endogenous ET-1 Tissue->PreInc Thaw-mount Incubation Ligand Incubation (125I-[Ala1,3,11,15]-ET-1) (60-120 min, RT) PreInc->Incubation Specific Binding PreInc->Incubation NSB Control (+1µM Cold ET-1) Wash Stringent Wash (3 x 5 min, 4°C) Reduce NSB Incubation->Wash Terminate Binding Dry Rapid Drying (Stream of Cold Air) Wash->Dry Expose Film Exposure (3-7 Days) Dry->Expose Analyze Quantification (Densitometry) Expose->Analyze

            Figure 1: Critical path for ETB receptor autoradiography. Note the parallel processing for Total Binding and Non-Specific Binding (NSB).

            Detailed Protocol: Receptor Autoradiography

            A. Reagents and Buffer Preparation

            Critical Note: Endothelins are "sticky" peptides. All tubes and reservoirs should be siliconized or low-protein-binding plasticware.

            1. Incubation Buffer (pH 7.4):

            • Base: 50 mM Tris-HCl (or HEPES)

            • Cations: 5 mM

              
               (Essential for G-protein coupling stability)
              
            • Stabilizers: 0.2% - 0.5% BSA (Protease-free; prevents ligand adsorption to glass)

            • Protease Inhibitors:

              • Bacitracin (0.1 mg/mL)

              • Aprotinin (5 µg/mL) or Leupeptin

              • PMSF (0.1 mM) – Add fresh immediately before use.

            2. Radioligand:

            • 
              I-[Ala1,3,11,15]-ET-1  (Specific Activity ~2000 Ci/mmol).
              
            • Working Concentration: 0.1 nM (approx.

              
              ). Using concentrations >0.5 nM increases non-specific background without significantly improving signal.
              

            3. Displacing Agent (for NSB):

            • Unlabeled ET-1 (1 µM). Since the radioligand is ETB-selective, cold ET-1 (which binds ETB with high affinity) is sufficient to define non-specific binding. Alternatively, BQ-788 (1 µM) can be used.

            B. Tissue Preparation[4][5][6]
            • Harvest: Snap-freeze fresh tissue in isopentane cooled by dry ice (-40°C) to prevent ice crystal artifacts.

            • Sectioning: Cut 10-20 µm sections on a cryostat at -20°C.

            • Mounting: Thaw-mount onto gelatin-coated or Superfrost Plus slides.

            • Storage: Store at -80°C with desiccant until use. Do not store longer than 3-4 weeks as receptor degradation can occur.

            C. Binding Assay Procedure

            Step 1: Pre-Incubation (20 min, Room Temp) Immerse slides in Incubation Buffer (without radioligand).

            • Purpose: Rehydrates tissue and removes endogenous ligands/proteases.

            Step 2: Ligand Incubation (60-120 min, Room Temp) Incubate slides in humidified chambers with 150-200 µL of buffer applied directly to the section (droplet method) or in Coplin jars.

            • Total Binding (TB): Buffer + 0.1 nM

              
              I-[Ala1,3,11,15]-ET-1.
              
            • Non-Specific Binding (NSB): Buffer + 0.1 nM

              
              I-[Ala1,3,11,15]-ET-1 + 1 µM Unlabeled ET-1 .
              

            Step 3: Stringent Washing (Critical Step) Transfer slides sequentially through Coplin jars containing ice-cold (4°C) buffer (50 mM Tris-HCl, no BSA/inhibitors needed for wash).

            • Wash 1: 5 min

            • Wash 2: 5 min

            • Wash 3: 5 min

            • Final Rinse: Quick dip (2 sec) in distilled water to remove buffer salts.

            Step 4: Drying Immediately dry slides under a stream of cold air. Do not use heat, as this promotes peptide degradation and diffusion.

            Step 5: Exposure Oppose slides to radiation-sensitive film (e.g., Kodak BioMax MR or equivalent tritium-sensitive screens) in an X-ray cassette.

            • Exposure Time: 3 to 7 days (dependent on receptor density).

            • Standards: Include

              
              I-microscales to allow conversion of optical density to fmol/mg protein.
              

            Data Analysis & Self-Validation

            Calculating Specific Binding

            Specific binding is the biologically relevant signal.

            
            
            
            • Validation Check 1 (Signal-to-Noise): Specific binding should represent >70% of Total Binding. If NSB is high (>40%), increase wash stringency or BSA concentration.

            • Validation Check 2 (Distribution):

              • Positive Control: Cerebellum (molecular layer) or Lung parenchyma (highly enriched in ETB).

              • Negative Control: Vascular smooth muscle in large arteries (predominantly ETA). [Ala1,3,11,15]-ET-1 should show minimal binding here compared to universal ET-1.

            Quantification
            • Scan developed films using a high-resolution densitometer.

            • Generate a standard curve from the

              
              I-microscales (Optical Density vs. nCi/mg).
              
            • Convert tissue density to receptor concentration (fmol/mg tissue equivalent).

            Troubleshooting Guide

            IssueProbable CauseCorrective Action
            High Background (NSB) Ligand sticking to glass/slideIncrease BSA to 1% in incubation; use siliconized glassware.
            No Signal Receptor degradationEnsure protease inhibitors (PMSF/Bacitracin) are fresh. Do not thaw slides until assay day.
            Patchy Labeling Tissue drying during incubationUse a humidified chamber; ensure buffer droplet fully covers the section.
            Loss of Selectivity Concentration too highEnsure radioligand is < 0.5 nM. At high concentrations (>10 nM), it may cross-react with ETA.

            References

            • Saeki, T., et al. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity.[2][4] Biochemical and Biophysical Research Communications, 179(1), 286-292.[4]

            • Davenport, A. P., et al. (2016). International Union of Basic and Clinical Pharmacology. C. Nomenclature and classification of the endothelin receptor family. Pharmacological Reviews, 68(2), 357-418.

            • Tocris Bioscience. [Ala1,3,11,15]-Endothelin Product Information & Biological Activity.

            • Molenaar, P., et al. (1992). Localization and characterization of endothelin receptor subtypes in the human heart. Circulation Research, 72, 526-538.

            Sources

            Application Notes and Protocols for [Ala1,3,11,15]-Endothelin 1 in Cell Culture Treatments

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: Targeting the Endothelin B Receptor with Precision

            Endothelin-1 (ET-1) is a 21-amino acid peptide renowned as the most potent endogenous vasoconstrictor identified in the human body.[1][2] Synthesized primarily by vascular endothelial cells, its physiological effects are profound and widespread, influencing vascular tone, cell proliferation, and hormone production.[2][3] ET-1 mediates its actions through two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ET-A) and Endothelin B (ET-B) receptors.[4] While both receptors can trigger vasoconstriction, they possess unique signaling cascades and physiological roles. The ET-A receptor is predominantly found on vascular smooth muscle cells and primarily mediates vasoconstriction and cell proliferation.[4][5] The ET-B receptor, located on both endothelial and smooth muscle cells, has a more complex role, capable of inducing vasodilation via nitric oxide release from the endothelium or vasoconstriction when activated on smooth muscle cells.[6]

            To dissect the specific contributions of the ET-B receptor pathway, researchers require highly selective pharmacological tools. [Ala1,3,11,15]-Endothelin 1 is a synthetic, linear analog of ET-1 designed for this purpose.[7] By substituting Alanine at positions 1, 3, 11, and 15, the bicyclic structure of native ET-1 is disrupted, which dramatically reduces its affinity for the ET-A receptor, making it a highly selective agonist for the ET-B receptor.[5] This selectivity is quantified by its IC50 values for displacing radiolabeled ET-1, which are approximately 0.33 nM for ET-B receptors and 2200 nM for ET-A receptors, demonstrating over a 6000-fold preference for the ET-B subtype. This application guide provides a comprehensive framework for utilizing this compound in cell culture, detailing its mechanism, protocols for functional assays, and best practices for generating reliable and reproducible data.

            Core Principles: From Reconstitution to Cellular Response

            Successful application of this compound hinges on proper handling, accurate concentration determination, and a logical experimental design. The following sections outline the foundational knowledge required for its use.

            Reagent Properties and Handling

            This compound is a synthetic peptide typically supplied in a lyophilized powder form.[7] Understanding its properties is crucial for maintaining its activity and ensuring accurate experimental concentrations.

            PropertyDescriptionSource
            Molecular Weight ~2367.7 g/mol [7]
            Form Lyophilized Powder[7]
            Storage Desiccate at -20°C or below for long-term stability.[7]
            Solubility Soluble in sterile, oxygen-free water or 1% acetic acid at 1 mg/mL.[8]
            Purity & Counterions Typically purified by HPLC, resulting in trifluoroacetic acid (TFA) as a common counterion. This can affect the net peptide weight.[7]

            Protocol for Reconstitution and Storage:

            The causality behind this protocol is to ensure the peptide's integrity and concentration accuracy. Peptides are susceptible to oxidation and degradation, especially in solution. Using oxygen-free water minimizes oxidation, while preparing concentrated, aliquoted stocks prevents repeated freeze-thaw cycles that can damage the peptide's structure.

            • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.

            • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide using sterile, oxygen-free water or a buffer appropriate for your cell culture system (e.g., sterile PBS). For example, to create a 1 mM stock solution from 1 mg of peptide (MW ~2367.7), you would add 422.4 µL of solvent.

            • Solubilization: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

            • Aliquoting: Prepare single-use aliquots of the stock solution (e.g., 5-10 µL) in sterile, low-protein-binding microcentrifuge tubes. This is the most critical step for preserving the peptide's activity over time.

            • Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C. Avoid storing the working solution in a frost-free freezer, as temperature cycling can degrade the peptide.

            Mechanism of Action & Signaling Cascade

            Activation of the ET-B receptor by this compound initiates a well-characterized signaling cascade. As a GPCR, the ET-B receptor is primarily coupled to the Gq/11 protein.[6] Ligand binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol.[4][6][9] This surge in intracellular calcium is a hallmark of ET-B receptor activation and serves as the basis for primary functional assays. Downstream of this calcium signal, other pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, can be activated, leading to transcriptional changes and cellular responses like proliferation or inflammation.[10][11][12]

            ETB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETB ET-B Receptor Gq Gq Protein ETB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers MAPK MAPK/ERK Pathway Ca_ER->MAPK Activates Response Cellular Responses (e.g., Proliferation, NO production) MAPK->Response Ligand [Ala¹,³,¹¹,¹⁵]-ET-1 Ligand->ETB Dose_Response_Workflow start Start: Seed Cells in Microplate prep_peptide Prepare Serial Dilutions of [Ala¹,³,¹¹,¹⁵]-ET-1 (e.g., 1 µM to 1 pM) start->prep_peptide add_peptide Add Dilutions to Cells (Include Vehicle Control) prep_peptide->add_peptide incubate Incubate for Defined Period (e.g., 30 min for MAPK, Immediate for Ca²⁺) add_peptide->incubate measure Measure Cellular Response (e.g., Fluorescence, Western Blot) incubate->measure analyze Analyze Data: Plot Response vs. [Log Agonist] measure->analyze end Determine EC₅₀ and Optimal Concentrations analyze->end

            Caption: Workflow for a Dose-Response Experiment.

            Application Protocols

            The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the observed effects are specifically due to ET-B receptor activation by this compound.

            Protocol 1: Intracellular Calcium Mobilization Assay

            This is the most direct functional assay to confirm ET-B receptor activation. [13][14]It measures the rapid increase in cytosolic calcium following agonist stimulation using a fluorescent calcium indicator.

            Causality: The protocol is designed to load cells with a dye that becomes fluorescent upon binding calcium. A baseline fluorescence is established before the automated addition of the agonist. The immediate and transient spike in fluorescence is a direct measure of Gq-coupled receptor activation and subsequent calcium release from internal stores. [9][15] Materials:

            • Cells expressing ET-B receptors (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), CHO-K1/EDNRB stable cell line).

            • Black, clear-bottom 96-well or 384-well microplates.

            • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).

            • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

            • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

            • This compound stock solution.

            • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

            Step-by-Step Methodology:

            • Cell Seeding: Seed cells into the microplate at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells/well for a 96-well plate). Culture overnight at 37°C, 5% CO2. [16]2. Dye Loading: Prepare a loading buffer consisting of HBSS/HEPES, the calcium indicator dye (e.g., 4 µM Fluo-4 AM), and probenecid (e.g., 2.5 mM).

            • Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

            • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-minute incubation at room temperature in the dark.

            • Agonist Plate Preparation: In a separate plate, prepare 4X final concentrations of your this compound serial dilutions. Also include a vehicle control (the buffer used to dilute the peptide) and a positive control (e.g., ATP, which activates purinergic receptors and causes calcium flux in most cells).

            • Data Acquisition:

              • Place both the cell plate and the agonist plate into the fluorescence plate reader.

              • Set the instrument parameters (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

              • Program a kinetic read protocol: establish a stable baseline reading for 15-30 seconds.

              • Program the instrument to automatically inject the agonist from the source plate into the cell plate.

              • Continue recording the fluorescence signal every 1-2 seconds for at least 2-3 minutes to capture the peak response and subsequent decay. [16]7. Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

            Protocol 2: MAPK/ERK Pathway Activation by Western Blot

            This assay validates a key downstream signaling event following ET-B activation. It measures the increase in phosphorylation of ERK1/2 (p44/42 MAPK), a common convergence point for many GPCR signaling pathways. [10][17] Causality: This protocol relies on the principle that activated signaling pathways result in the phosphorylation of specific proteins. By treating cells for a short duration and then immediately lysing them to preserve the phosphorylation state, we can use antibodies specific to the phosphorylated form of ERK to quantify its activation level relative to the total amount of ERK protein.

            Materials:

            • Cells expressing ET-B receptors cultured in 6-well or 12-well plates.

            • Serum-free culture medium.

            • This compound.

            • Ice-cold PBS and RIPA lysis buffer with protease and phosphatase inhibitors.

            • BCA protein assay kit.

            • SDS-PAGE equipment and reagents.

            • PVDF membrane.

            • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK (ERK1/2).

            • HRP-conjugated anti-rabbit secondary antibody.

            • Chemiluminescent substrate (ECL).

            • Imaging system (e.g., ChemiDoc).

            Step-by-Step Methodology:

            • Cell Culture and Starvation: Grow cells to ~80-90% confluency. To reduce basal MAPK activation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours prior to treatment.

            • Cell Treatment: Treat cells with various concentrations of this compound (based on your dose-response data, e.g., 0, 1, 10, 100 nM) for a short duration. The peak of ERK phosphorylation is often transient, typically occurring between 5 and 30 minutes post-stimulation. A time-course experiment (e.g., 0, 2, 5, 10, 30, 60 min) is recommended to determine the optimal time point.

            • Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

            • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

            • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

            • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

            • Western Blotting:

              • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

              • Load equal amounts of protein (e.g., 20 µg) per lane and run the SDS-PAGE gel.

              • Transfer the proteins to a PVDF membrane.

              • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

              • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

              • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

              • Wash again, apply the ECL substrate, and image the blot.

            • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with the primary antibody against total ERK1/2.

            • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.

            References

            • Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Handbook of Biologically Active Peptides, 1125–1133. [Link]

            • Kohan, D. E., Rossi, N. F., Inscho, E. W., & Pollock, D. M. (2011). Regulation of blood pressure and salt homeostasis by endothelin. Physiological reviews, 91(1), 1–77. [Link]

            • The Marfan Foundation. (2022). Endothelin-1 contributes to vascular rupture risk in Vascular Ehlers Danlos syndrome mice. YouTube. [Link]

            • Wikipedia. (2023). Endothelin 1. [Link]

            • Makin, A., & Davenport, A. P. (2022). Endothelin-1 in Health and Disease. International Journal of Molecular Sciences, 23(19), 11956. [Link]

            • R&D Systems. (n.d.). Endothelin-1 Quantikine ELISA Kit (DET100). Bio-Techne. Retrieved from [Link]

            • Krishnamoorthy, R. R., et al. (2012). Endothelin receptors are associated with MAPK signaling in a rat model of glaucoma. Investigative Ophthalmology & Visual Science, 53(14), 3545. [Link]

            • GeneGlobe. (n.d.). Endothelin-1 Signaling. Retrieved from [Link]

            • CV Physiology. (n.d.). Endothelin. Retrieved from [Link]

            • Chabaud-Riou, M., et al. (2000). Endothelin-1 modulates the expression of adhesion molecules on fibroblast-like synovial cells (FLS). Scandinavian Journal of Rheumatology, 29(5), 289-294. [Link]

            • Bourgault, S., et al. (2006). Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. Journal of peptide science, 12(10), 638–646. [Link]

            • Shihoya, W., et al. (2016). Activation mechanism of endothelin ETB receptor by endothelin-1. Nature, 537(7620), 363–368. [Link]

            • Pervin, S., et al. (2009). Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells. Journal of Cardiothoracic Surgery, 4, 32. [Link]

            • Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Retrieved from [Link]

            • Bigand, M., & Pelton, J. T. (1992). Discrimination between ETA- and ETB-receptor-mediated effects of endothelin-1 and [Ala1,3,11,15]endothelin-1 by BQ-123 in the anaesthetized rat. British journal of pharmacology, 107(4), 912–918. [Link]

            • GenScript. (n.d.). Human Recombinant Endothelin Receptor A Stable Cell Line. Retrieved from [Link]

            • Liu, S. L., et al. (1999). Endothelin-1–Induced Enhancement of Coronary Smooth Muscle Contraction via MAPK-Dependent and MAPK-Independent [Ca2+]i Sensitization Pathways. Hypertension, 33(5), 1166-1171. [Link]

            • Corada, M., et al. (2001). Endothelin Receptor Dimers Evaluated by FRET, Ligand Binding, and Calcium Mobilization. Biophysical Journal, 80(2), 655-663. [Link]

            • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

            • Creative Biolabs. (n.d.). Endothelial Cell Isolation Protocol. Retrieved from [Link]

            • Prasanna, G., et al. (2003). Involvement of MAPK and PKC in Endothelin–Induced Astrocyte Proliferation. Investigative Ophthalmology & Visual Science, 44(8), 3546-3554. [Link]

            • Cell Biologics Inc. (n.d.). RESEARCH TOOLS & PROTOCOLS. Retrieved from [Link]

            • Pernow, J., et al. (2009). Increased MAPK Activation and Impaired Insulin Signaling in Subcutaneous Microvascular Endothelial Cells in Type 2 Diabetes: The Role of Endothelin-1. Diabetes, 58(7), 1661-1668. [Link]

            • Lounsbury, K. M., et al. (2013). Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. Journal of Biomolecular Screening, 18(7), 794–805. [Link]

            • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

            • Takai, M., et al. (1992). A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. Biochemical and Biophysical Research Communications, 184(2), 953-959. [Link]

            Sources

            Preparation of [Ala1,3,11,15]-Endothelin 1 Stock Solution in Water: An Application Guide for Researchers

            Author: BenchChem Technical Support Team. Date: February 2026

            This comprehensive guide provides a detailed protocol for the preparation, handling, and quality control of aqueous stock solutions of [Ala1,3,11,15]-Endothelin 1. This synthetic analog of Endothelin-1 (ET-1), a potent vasoconstrictor, serves as a selective agonist for the Endothelin B (ETB) receptor, making it a valuable tool in cardiovascular research and drug development.[1] Adherence to the protocols outlined below is critical for ensuring the integrity, stability, and reliable performance of this peptide in downstream applications.

            Introduction to this compound

            This compound is a linear analog of ET-1 where the cysteine residues at positions 1, 3, 11, and 15 are replaced by alanine.[2] This modification eliminates the disulfide bridges that characterize the native peptide, resulting in a molecule with high selectivity for the ETB receptor over the ETA receptor. Understanding the physicochemical properties of this peptide is fundamental to its proper handling and use in experimental settings.

            Table 1: Physicochemical Properties of this compound

            PropertyValueSource
            Molecular Weight ~2368 g/mol
            Amino Acid Sequence Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp
            Form Typically supplied as a lyophilized powder[3]
            Purity (typical) ≥95% (as determined by HPLC)[3]
            Extinction Coefficient 6970 M⁻¹cm⁻¹ at 280 nm[3]
            Theoretical pI 4.29[3]

            The Critical Role of Proper Reconstitution

            The reconstitution of lyophilized peptides is a critical step that significantly impacts their stability and biological activity. Improper technique can lead to incomplete solubilization, aggregation, or degradation of the peptide, resulting in inaccurate experimental outcomes. The protocol provided below is designed to mitigate these risks and ensure the preparation of a high-quality, usable stock solution.

            Essential Materials and Reagents
            • This compound (lyophilized powder)

            • High-purity, sterile, deionized or distilled water (e.g., Milli-Q® or equivalent). The use of oxygen-free water is recommended to minimize the potential for oxidation.

            • Sterile, low-protein-binding polypropylene microcentrifuge tubes

            • Calibrated micropipettes with sterile, low-retention tips

            • Vortex mixer

            • Centrifuge

            Step-by-Step Reconstitution Protocol

            This protocol is designed for the preparation of a 1 mg/mL stock solution. Adjustments can be made as needed for different desired concentrations.

            • Equilibration: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

            • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

            • Solvent Addition: Carefully add the calculated volume of high-purity water to the vial to achieve the desired concentration. For a 1 mg vial to be reconstituted to 1 mg/mL, add 1 mL of water.

            • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and potential denaturation. If the peptide does not dissolve immediately, sonication in a water bath for short intervals may be beneficial.

            • Aliquotting: Once the peptide is fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution is subjected to, which can degrade the peptide over time.

            Storage and Stability of Stock Solutions

            Proper storage is paramount for maintaining the biological activity of the this compound stock solution.

            • Short-term storage (1-2 days): Store aliquots at 4°C.

            • Long-term storage (up to 6 months): Store aliquots at -20°C or, for optimal stability, at -80°C.

            It is strongly recommended to avoid repeated freeze-thaw cycles.

            Quality Control of the Reconstituted Stock Solution

            Verification of the peptide concentration after reconstitution is a critical quality control step to ensure the accuracy of downstream experiments. Several methods can be employed, each with its own advantages and limitations.

            UV-Visible Spectroscopy

            UV-Vis spectroscopy is a rapid and non-destructive method for determining the concentration of peptides containing aromatic amino acids (Tryptophan, Tyrosine). The concentration can be calculated using the Beer-Lambert law:

            A = εbc

            Where:

            • A is the absorbance at 280 nm

            • ε is the molar extinction coefficient (6970 M⁻¹cm⁻¹ for this compound)[3]

            • b is the path length of the cuvette (typically 1 cm)

            • c is the concentration in Molarity (mol/L)

            Protocol for UV-Vis Spectroscopy:

            • Blank the spectrophotometer with the same high-purity water used for reconstitution.

            • Measure the absorbance of the peptide stock solution at 280 nm.

            • Calculate the concentration using the Beer-Lambert equation.

            Colorimetric Assays (Bradford Assay)

            The Bradford assay is a colorimetric method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins and peptides.[4] While simple and quick, its sensitivity for short peptides can be lower compared to larger proteins, and the results can be influenced by the amino acid composition.[4][5]

            Considerations for using the Bradford Assay:

            • A standard curve using a known concentration of a similar peptide or a protein standard (e.g., Bovine Serum Albumin - BSA) is required.

            • The assay is generally less accurate for peptides than for proteins.

            Enzyme-Linked Immunosorbent Assay (ELISA)

            ELISA provides a highly sensitive and specific method for quantifying peptide concentrations. Commercially available ELISA kits for Endothelin-1 can be used, though their cross-reactivity with the [Ala1,3,11,15] analog should be verified.[6]

            Table 2: Comparison of Concentration Determination Methods

            MethodPrincipleAdvantagesDisadvantages
            UV-Vis Spectroscopy (280 nm) Absorbance of aromatic amino acidsRapid, non-destructive, no special reagents neededRequires the presence of Trp or Tyr residues
            Bradford Assay Binding of Coomassie dye to the peptideSimple, fast, suitable for high-throughputLower sensitivity for short peptides, potential for interference
            ELISA Antibody-based detectionHigh sensitivity and specificityRequires a specific kit, more time-consuming and expensive

            This compound and the ETB Receptor Signaling Pathway

            This compound exerts its biological effects by selectively binding to and activating the ETB receptor, a G-protein coupled receptor (GPCR). Upon activation, the ETB receptor initiates a cascade of intracellular signaling events that ultimately lead to various physiological responses.

            ETB_Signaling_Pathway Ala_ET1 This compound ETBR ETB Receptor Ala_ET1->ETBR Binds and Activates G_protein Gq/11 G-protein ETBR->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response (e.g., Vasodilation, NO production) Ca_release->Physiological_Response PKC->Physiological_Response

            Figure 1: Simplified signaling pathway of the ETB receptor upon activation by this compound.

            Experimental Workflow for Stock Solution Preparation and QC

            The following diagram illustrates the recommended workflow from receiving the lyophilized peptide to having a quality-controlled stock solution ready for use.

            Workflow start Receive Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge reconstitute Reconstitute in High-Purity Water centrifuge->reconstitute dissolve Gently Dissolve reconstitute->dissolve qc Quality Control: Concentration Determination dissolve->qc uv_vis UV-Vis Spectroscopy qc->uv_vis Recommended bradford Bradford Assay qc->bradford Alternative elisa ELISA qc->elisa High Sensitivity aliquot Aliquot into Single-Use Volumes uv_vis->aliquot bradford->aliquot elisa->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

            Figure 2: Recommended workflow for the preparation and quality control of this compound stock solution.

            Conclusion

            The preparation of a reliable and stable stock solution of this compound is fundamental for obtaining accurate and reproducible experimental results. By following the detailed protocols for reconstitution, storage, and quality control outlined in this guide, researchers can ensure the integrity of this valuable ETB receptor agonist. Careful attention to details such as using high-purity water, avoiding repeated freeze-thaw cycles, and verifying the final concentration will contribute significantly to the success of research endeavors utilizing this peptide.

            References

            • Green, J., et al. (1993). Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure. International Journal of Peptide and Protein Research, 41(5), 492-498. [Link]

            • Bio-Rad. Quick Start™ Bradford Protein Assay. [Link]

            • Shi, Y., et al. (2019). Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers in Pharmacology, 10, 138. [Link]

            • Raju, R., et al. (2011). A network map of endothelin mediated signaling pathway. Journal of Signal Transduction, 2011, 848753. [Link]

            • El-Mowafy, A. M., & Ak-Habeeb, O. (2013). Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease. Journal of Vascular and Endovascular Surgery, 1(1), 102. [Link]

            • RayBiotech. Human Endothelin-1 ELISA Kit. [Link]

            • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]

            • Anson, B. D., & Anson, F. C. (2011). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Analytical Biochemistry, 417(2), 290-292. [Link]

            • ResearchGate. Schematic representation of the putative ET B receptor-eNOS signaling pathway. [Link]

            • Calas, B., et al. (1991). Evidence for aggregation of endothelin 1 in water. FEBS Letters, 291(2), 283-286. [Link]

            • RCSB PDB. 6IGK: Crystal Structure of human ETB receptor in complex with Endothelin-3. [Link]

            • Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

            Sources

            Troubleshooting & Optimization

            Technical Support Center: [Ala1,3,11,15]-Endothelin 1 Solubility & Reconstitution

            [1][2]

            Executive Summary & Mechanistic Insight[1][4]

            The Core Issue: Researchers frequently encounter precipitation or gelation when attempting to dissolve [Ala1,3,11,15]-Endothelin 1 directly in physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS).[1] While the native Endothelin-1 peptide possesses a rigid bicyclic structure stabilized by disulfide bridges, this analog is linear (Alanine replaces Cysteine).[2][3]

            The Mechanism of Failure (Saline): Direct addition of saline causes a phenomenon known as "Salting Out" (Hydrophobic Collapse) .[4][1]

            • Charge Shielding: The high concentration of Na⁺ and Cl⁻ ions in saline forms a "Debye layer" around the charged residues (Asp, Glu, Lys) of the peptide.

            • Loss of Repulsion: This ionic shielding neutralizes the electrostatic repulsion that normally keeps peptide molecules apart in pure water.[3]

            • Hydrophobic Aggregation: With repulsion minimized, the exposed hydrophobic residues (Leu, Ile, Val, Trp, Phe) drive the molecules together to exclude water, resulting in immediate precipitation or cloudiness.

            The Solution (DMSO or Acidic Water): Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent.[1] It effectively solvates the hydrophobic domains of the linear peptide and disrupts inter-peptide hydrogen bonding, preventing aggregation. Once fully dissolved in DMSO (the "Stock"), the peptide molecules are dispersed enough to survive rapid dilution into saline (the "Working Solution") without re-aggregating immediately.

            Troubleshooting Q&A

            Q1: I added 0.9% saline directly to the lyophilized vial, and the solution turned cloudy. Can I save it?

            Status: Critical Error Answer: Likely not. Once the peptide has formed hydrophobic aggregates (precipitated), it is thermodynamically difficult to reverse this state using only mild agitation.[4]

            • Attempted Rescue: You can try adding pure DMSO dropwise to the cloudy suspension and sonicating (water bath) for 5-10 minutes.[4][3] However, if the peptide has formed a gel, recovery is often poor.

            • Prevention: Always dissolve in a solvent (DMSO or 5% Acetic Acid) before introducing any salt-containing buffer.[4][1][3]

            Q2: Is DMSO toxic for my in vivo animal studies?

            Status: Common Concern Answer: Pure DMSO is toxic, but it is safe when diluted correctly.

            • Guideline: For most rodent injections (IP, IV, SC), a final DMSO concentration of 1% to 10% is generally well-tolerated.

            • Protocol: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Dilute this stock 1:100 or 1:1000 into sterile saline immediately before injection.[3] This keeps the DMSO burden low while ensuring peptide solubility.[3]

            Q3: Why does the datasheet say "Soluble in Water" but you recommend DMSO?

            Status: Technical Nuance Answer: "Water" implies pure, deionized water , which has low ionic strength. The peptide is soluble in pure water because the electrostatic repulsion is active. However, most biological experiments require saline (isotonic).[4][1]

            • The Trap: Users read "soluble in water" and assume "soluble in saline." This is false. The introduction of salt (saline) triggers the aggregation described in the Executive Summary.

            • Recommendation: If you must avoid DMSO, dissolve the peptide in pure water or 5% Acetic Acid first, then dilute into a concentrated saline stock (e.g., 10x PBS) to reach the final isotonic concentration.

            Q4: The peptide seems to disappear from the solution at low concentrations. Why?

            Status: Adsorption Issue Answer: Hydrophobic peptides like this compound are "sticky." They adsorb rapidly to plastic surfaces (polypropylene tubes, pipette tips), especially at nanomolar (nM) concentrations.[1]

            • Fix: Use Siliconized (Low-Bind) Tubes and tips.[4][1][3]

            • Additive: Adding 0.1% BSA (Bovine Serum Albumin) to your working buffer can block binding sites on the plastic, ensuring the peptide remains in solution.

            Validated Reconstitution Protocols

            Method A: The DMSO "Stock & Dilute" (Recommended)

            Best for: In vitro assays, acute in vivo injections where <5% DMSO is acceptable.[4][1]

            • Centrifuge: Spin the lyophilized vial at 10,000 x g for 30 seconds to ensure the powder is at the bottom.

            • Stock Preparation: Add anhydrous DMSO to the vial to achieve a concentration of 1 mM to 10 mM .

              • Example: For 0.5 mg peptide (MW ~2367 g/mol ), add ~210 µL DMSO to get ~1 mM.[4][1]

            • Dissolution: Vortex vigorously for 30 seconds. The solution should be crystal clear.

            • Aliquot: Divide into single-use aliquots (e.g., 10 µL) in low-bind tubes. Store at -20°C or -80°C.

            • Working Solution: On the day of the experiment, dilute the DMSO stock at least 1:100 into your assay buffer (e.g., PBS or Media).

              • Result: 10 µM final concentration, 1% DMSO.

            Method B: The Acidic Aqueous Method

            Best for: DMSO-sensitive cells or strict vehicle control requirements.[3]

            • Stock Preparation: Dissolve the peptide in 5% Acetic Acid (v/v) or sterile distilled water to 1 mg/mL.[4][3]

              • Note: Acetic acid aids protonation and solubility.[3]

            • Vortex & Sonicate: Vortex for 1 minute. If particles remain, sonicate for 5 minutes.

            • Dilution: Dilute this stock into a buffered solution (e.g., PBS pH 7.4).

              • Caution: Check pH after dilution.[3] The buffer capacity of PBS should neutralize the small amount of acetic acid, but verify with pH paper.

            Visualizations

            Figure 1: Reconstitution Decision Tree

            Caption: Logical workflow for selecting the correct solvent system based on experimental application.

            ReconstitutionWorkflowStartLyophilized [Ala1,3,11,15]-ET-1DecisionIntended Application?Start->DecisionFailStateDirect Saline Addition(PRECIPITATION RISK)Start->FailStateAvoid!InVivoIn Vivo / Animal ModelDecision->InVivoInVitroIn Vitro / Cell CultureDecision->InVitroDMSOTolIs DMSO Tolerated?InVivo->DMSOTolInVitro->DMSOTolPathAMethod A: DMSO Stock(Dilute to <1-5% in Saline)DMSOTol->PathAYes (<10%)PathBMethod B: 5% Acetic Acid Stock(Dilute into PBS)DMSOTol->PathBNo (Strict Vehicle)

            Figure 2: The "Salting Out" Mechanism

            Caption: Why saline causes aggregation (Left) vs. how DMSO maintains dispersion (Right).[4][1]

            SolubilityMechanismcluster_SalineSaline Environment (0.9% NaCl)cluster_DMSODMSO EnvironmentPeptide1PeptideAggHydrophobicCollapsePeptide1->AggAttractionPeptide2PeptidePeptide2->AggIonsNa+ / Cl- Ions(Shield Charges)Ions->Peptide1PeptideAPeptidePeptideBPeptidePeptideA->PeptideBRepulsion/SeparationSolventDMSO Molecules(Solvation Shell)

            Solvent Compatibility Data

            Solvent SystemSolubility RatingStabilityRecommended Use
            100% DMSO Excellent (>10 mM)High (Months at -20°C)Primary Stock Solution
            5% Acetic Acid Good (~1 mg/mL)Moderate (Weeks at -20°C)Alternative Stock (No DMSO)
            Pure Water Moderate Low (Prone to degradation)Immediate use only
            0.9% Saline / PBS Poor / Insoluble Unstable (Precipitates) Diluent ONLY (Do not use for stock)

            References

            • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Endothelin-1.[3] [Link][1][3][5]

            • Saeki, T. et al. (1991).[2][3] [Ala1,3,11,15]-Endothelin-1 analogs: specific agonists for the ETB receptor.[2][3][6][7] Biochem. Biophys.[3] Res. Commun. 179 286. [Link]

            stability of [Ala1,3,11,15]-Endothelin 1 stock solution at -20°C

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: [Ala1,3,11,15]-Endothelin 1 Stability & Handling Guide

            Executive Summary

            This compound (also known as Linear Endothelin-1 or 4-Ala-ET-1) is a synthetic analog of Endothelin-1 where all four cysteine residues are replaced by alanine. This modification removes the two disulfide bridges found in the native peptide, resulting in a linear conformation that acts as a highly selective agonist for the Endothelin B (ET-B) receptor .

            Direct Answer to Stability at -20°C:

            • Lyophilized Powder: Stable for >1 year at -20°C when desiccated.

            • Reconstituted Stock Solution (Aqueous): UNSTABLE. Do not store for more than 24 hours at -20°C.

            • Reconstituted Stock Solution (Optimized Solvent): Stable for up to 1 month at -20°C if prepared in DMSO or 5% Acetic Acid and stored under nitrogen.

            Critical Degradation Pathways

            Understanding why the stock solution degrades is essential for preventing it.

            • Methionine Oxidation (Met7): The Methionine at position 7 is highly susceptible to oxidation, converting to methionine sulfoxide.[1] This significantly reduces biological potency. This reaction is accelerated in aqueous solutions at neutral pH and by freeze-thaw cycles.

            • Aggregation: Lacking the rigid disulfide constraints of native ET-1, this linear analog exposes more hydrophobic residues (Leu, Val, Phe, Ile, Trp) to the solvent, increasing the risk of non-covalent aggregation in pure water.

            • Surface Adsorption: The peptide is hydrophobic and will adhere to glass and standard polypropylene surfaces, leading to significant concentration loss in dilute solutions.

            Visualizing the Degradation Risks

            DegradationPathways Peptide [Ala1,3,11,15]-ET-1 (Active) Oxidation Met7 Oxidation (Sulfoxide Formation) Peptide->Oxidation Dissolved O2 Neutral pH Aggregation Hydrophobic Aggregation Peptide->Aggregation Pure Water Freeze-Thaw Adsorption Surface Adsorption (Loss of Mass) Peptide->Adsorption Glass/Plastic Low Conc. Inactive Biologically Inactive or Low Potency Oxidation->Inactive Aggregation->Inactive Adsorption->Inactive

            Figure 1: Primary degradation pathways for Linear Endothelin-1 in solution.

            Optimized Reconstitution Protocols

            Choose the protocol that matches your experimental timeline.

            Protocol A: The "Gold Standard" (Maximum Stability)

            Recommended for stock solutions intended for storage up to 1 month.

            • Initial Dissolution: Dissolve the lyophilized peptide in 100% DMSO or 80% Acetic Acid to a concentration of 1–5 mg/mL .

              • Why? High organic/acidic content prevents aggregation and Met-oxidation during the critical solubilization phase.

            • Dilution (Optional): If using Acetic Acid, dilute with sterile, oxygen-free water to a final concentration of 5% Acetic Acid .

            • Aliquot: Dispense into single-use aliquots (e.g., 10–50 µL) using siliconized (low-bind) tubes .

            • Inert Gas: Overlay the liquid with Nitrogen or Argon gas to displace oxygen.

            • Storage: Freeze immediately at -20°C (or -80°C for longer term).

            Protocol B: The "Daily Use" (Immediate Application)

            Recommended for experiments running within 24 hours.

            • Solvent: Reconstitute in sterile water or 0.1% BSA/PBS .

            • Usage: Keep on ice. Use immediately.

            • Disposal: Discard any unused portion. Do not refreeze.

            Comparison of Solvents:

            Solvent SystemSolubilityStability at -20°CBiological Compatibility
            Pure Water ModeratePoor (<24h) High
            100% DMSO Excellent Good (1 month) Toxic to cells >0.1% (Requires dilution)
            5% Acetic Acid Excellent Moderate (2 weeks) Acidic (Requires buffering)
            PBS (pH 7.4) PoorVery PoorHigh

            Troubleshooting Guide

            Issue 1: The peptide solution is cloudy or has visible particulates.

            • Cause: Hydrophobic aggregation or "salting out" if dissolved directly in high-salt buffer (PBS).

            • Solution:

              • Add DMSO dropwise until the solution clears (up to 10% v/v).[2]

              • Sonicate briefly (5-10 seconds) in a water bath.

              • Prevention: Always dissolve in water or DMSO before adding buffers like PBS.

            Issue 2: Loss of biological activity (High EC50) in assays.

            • Cause: Methionine oxidation or adsorption to the tube walls.

            • Solution:

              • Check if the stock was stored in a standard plastic tube. Switch to Low-Bind (Siliconized) tubes.

              • Verify if the stock was freeze-thawed multiple times. Discard if >1 cycle.

              • Add 0.1% BSA to your working dilution buffer to "block" the plastic surfaces.

            Issue 3: Inconsistent results between batches.

            • Cause: Variable TFA salt content. Synthetic peptides are often TFA salts, where TFA can range from 10-40% of the mass.

            • Solution: Always calculate molarity based on the Net Peptide Content (NPC) found on the Certificate of Analysis, not just the gross weight.

              • Formula:Mass to weigh = (Target Moles × MW) / (% NPC / 100)

            Workflow: From Vial to Assay

            Workflow Start Lyophilized Vial (-20°C) Warm Equilibrate to RT (Desiccator, 30 mins) Start->Warm Solvent Choose Solvent Warm->Solvent DMSO 100% DMSO (Stock) Solvent->DMSO Long Term Acid 5% Acetic Acid (Stock) Solvent->Acid Alt. Long Term Water Sterile Water (Immediate Use) Solvent->Water Immediate Aliquot Aliquot into Low-Bind Tubes DMSO->Aliquot Acid->Aliquot Dilute Dilute for Assay (Keep DMSO <0.1%) Water->Dilute Gas Overlay with N2/Ar Aliquot->Gas Freeze Store at -20°C (Max 1 Month) Gas->Freeze Freeze->Dilute Thaw Once

            Figure 2: Recommended reconstitution and storage workflow.[3]

            Frequently Asked Questions (FAQ)

            Q: Can I refreeze the stock solution? A: No. While the lyophilized powder is robust, the linear structure of [Ala1,3,11,15]-ET-1 in solution is sensitive to the shear forces and ice crystal formation during freeze-thaw cycles. This causes aggregation. Always single-use aliquot.

            Q: Why is the Net Peptide Content (NPC) important? A: The peptide is supplied as a Trifluoroacetate (TFA) salt. If the label says "1 mg," that includes the weight of the peptide plus the counterions and bound water. The actual peptide might only be 70-80% of that weight. Ignoring this leads to under-dosing your experiment.

            Q: Can I use a standard polypropylene tube? A: We strongly advise against it. Endothelins are "sticky" peptides. At nanomolar concentrations, up to 50% of the peptide can be lost to the walls of a standard tube within hours. Use siliconized or protein LoBind tubes.

            Q: Is this analog light sensitive? A: Yes, specifically the Tryptophan (Trp) and Tyrosine (Tyr) residues. Store aliquots in amber tubes or wrap them in aluminum foil.

            References

            • Saeki, T., et al. (1991). [Ala1,3,11,15]Endothelin-1 analogs with ETB agonistic activity.[4][5] Biochemical and Biophysical Research Communications, 179(1), 286-292.

            Sources

            minimizing peptide aggregation in [Ala1,3,11,15]-Endothelin 1 samples

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Minimizing Peptide Aggregation & Solubility Optimization

            Technical Brief: The "Linear Paradox"

            Why does [Ala1,3,11,15]-Endothelin 1 aggregate? Native Endothelin-1 (ET-1) is stabilized by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that lock the peptide into a compact, bicyclic structure.[1][2] In [Ala1,3,11,15]-ET-1, these cysteines are replaced by Alanine.[1][3]

            While this modification creates a highly selective ET-B receptor agonist, it introduces a physicochemical challenge we call the "Linear Paradox" :

            • Loss of Constraint: Without disulfide bonds, the peptide backbone is flexible.

            • Hydrophobic Exposure: The native hydrophobic core (residues 8–15: -Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-) is no longer buried inside a folded structure.[1] It is fully exposed to the solvent.

            • The Aggregation Trap: In aqueous buffers (especially PBS), these exposed hydrophobic domains drive intermolecular stacking (beta-sheet formation) rather than intramolecular folding, leading to rapid precipitation or "invisible" loss of titer via adsorption to plastics.[1][2]

            Interactive Troubleshooting Guides

            Module A: Reconstitution (The "Start Right" Phase)

            Status: You have a lyophilized vial and need to create a stock solution.

            Parameter Recommendation Scientific Rationale
            Primary Solvent DMSO (Dimethyl Sulfoxide) Aprotic solvent that disrupts intermolecular hydrogen bonding, preventing beta-sheet stacking immediately upon hydration.[1][2]
            Alternative Solvent 0.1% Acetic Acid The pI of [Ala1,3,11,15]-ET-1 is theoretical ~4.[1]3. Acetic acid (pH ~3) keeps the peptide fully protonated (cationic), causing electrostatic repulsion between monomers.[1][2]
            Avoid PBS, Water, or Saline Neutral pH (near pI) and high ionic strength (salt) shield charges and drive hydrophobic collapse.[1][2]
            Concentration 1 – 5 mg/mL (Stock) High concentrations in organic solvents are stable; high concentrations in water are fatal to the peptide.[1][2]
            Visualization: The Solubilization Decision Matrix

            solubilization_workflow Start Lyophilized [Ala1,3,11,15]-ET-1 Check_App Intended Application? Start->Check_App Cell_Assay Cell-Based Assay (Tolerates <0.1% DMSO) Check_App->Cell_Assay Most Common In_Vivo In Vivo / Animal (DMSO restricted) Check_App->In_Vivo Specific Cases Route_DMSO Route A: DMSO Stock (Recommended) Cell_Assay->Route_DMSO Route_Acid Route B: 0.1% Acetic Acid In_Vivo->Route_Acid Step_DMSO Add 100% DMSO to 1-5 mg/mL Route_DMSO->Step_DMSO Step_Acid Add 0.1% Acetic Acid (Sterile filtered) Route_Acid->Step_Acid Dilution Dilute into Assay Buffer (Keep final conc < 10 µM) Step_DMSO->Dilution Step_Acid->Dilution Risk CRITICAL RISK: Do not store diluted peptide! Dilution->Risk

            Figure 1: Decision matrix for solubilizing linear Endothelin analogs based on downstream application.

            Module B: Assay & Handling (The "Usage" Phase)

            Status: You are diluting the stock for an experiment.

            The "Invisible" Problem: Users often report that the peptide "didn't work" despite being soluble. This is usually due to adsorption. The hydrophobic linear peptide sticks to polypropylene tubes and pipette tips rapidly.

            Protocol: The "Low-Bind" Dilution Method

            • Pre-coat plastics: Use "Low-Retention" pipette tips and tubes.

            • Carrier Protein: Always dilute into a buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .[1][2] This "sacrificial" protein/surfactant coats the plastic walls, preventing the ET-1 analog from adhering.

            • Order of Addition:

              • Place Buffer (with BSA) in the tube first.[1][2]

              • Pipette the Peptide Stock directly into the buffer.

              • Do not pipette peptide stock onto the side of an empty tube.

            Visualization: The Aggregation Pathway

            aggregation_mech Monomer Soluble Monomer (Disordered/Flexible) Trigger Trigger: Neutral pH + Salt (PBS) Monomer->Trigger Dilution Exposure Hydrophobic Core Exposure (Val-Tyr-Phe) Trigger->Exposure Charge Shielding Stacking Beta-Sheet Stacking Exposure->Stacking Intermolecular Association Fibril Amyloid-like Fibril (Irreversible Precipitate) Stacking->Fibril Kinetics

            Figure 2: The mechanistic pathway of linear ET-1 aggregation triggered by ionic strength and neutral pH.[1][2]

            Frequently Asked Questions (FAQ)

            Q1: I added sterile water to the vial and it turned cloudy. Can I save it?

            • Diagnosis: You likely reached the critical micelle concentration (CMC) or induced hydrophobic collapse.[1][2] The cloudiness is aggregated peptide.

            • Rescue: Try adding Acetic Acid (glacial) dropwise until the solution clears (aiming for ~10% concentration).[1][2] If that fails, add DMSO dropwise.

            • Warning: If the aggregates have formed tight amyloid-like fibrils (aged precipitate), they may be irreversible.[1][2] Sonicate briefly (5-10 seconds) to attempt disruption.

            Q2: Can I store the peptide at 4°C after dissolving?

            • Answer: No.

            • Reasoning: In solution, [Ala1,3,11,15]-ET-1 is prone to deamidation (Asp residues) and aggregation.[1][2]

            • Protocol: Aliquot the stock solution immediately into single-use volumes, flash freeze in liquid nitrogen, and store at -80°C. Avoid freeze-thaw cycles.

            Q3: My calculated pI is 4.3. Why can't I use pH 8.0 buffer?

            • Answer: You can, but you are fighting thermodynamics. At pH 8.0, the peptide is negatively charged. While this provides some electrostatic repulsion, the high salt concentration required for physiological pH (150mM NaCl) shields these charges.[1][2] The hydrophobic forces (Val, Tyr, Phe, Leu residues) then dominate, leading to aggregation.[1][2] Always keep the time spent in pH 7-8 buffer to a minimum (i.e., add to cells immediately).[1][2]

            References

            • Tocris Bioscience. [Ala1,3,11,15]-Endothelin Product Information & Physical Data.

            • Sigma-Aldrich (Merck). Endothelin-1 Handling and Solubility Guide. [1][2]

            • Bachem. Handling and Storage of Synthetic Peptides.

            • Takai, M., et al. (1992). "A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor."[1] Biochemical and Biophysical Research Communications.

            • Calas, B., et al. "Evidence for aggregation of endothelin 1 in water." Core.ac.uk / Elsevier.

            Sources

            handling precautions for lyophilized [Ala1,3,11,15]-Endothelin 1

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Resource Center: [Ala1,3,11,15]-Endothelin 1

            Last Updated: 2026-02-06

            This guide provides in-depth technical and troubleshooting support for the handling and use of lyophilized this compound, a selective Endothelin B (ETB) receptor agonist. The information herein is curated for researchers, scientists, and drug development professionals to ensure experimental success and data integrity.

            Section 1: Product Overview & Scientific Context

            This compound is a synthetic, linear analog of the potent vasoconstrictor Endothelin 1 (ET-1).[1][2] In this analog, the four cysteine residues normally present in ET-1 have been replaced by alanine.[1] This substitution prevents the formation of the two disulfide bridges that characterize native ET-1, resulting in a linear peptide.[1][3] The primary significance of this modification is the dramatic shift in receptor selectivity. While ET-1 acts on both ETA and ETB receptors, this compound is a highly selective agonist for the ETB receptor.[2]

            This selectivity makes it an invaluable tool for dissecting the specific physiological roles of the ETB receptor, which is involved in processes like vasodilation, clearance of circulating ET-1, and complex signaling in neural tissues.[4][5] Understanding its unique structure is key to proper handling, as its stability and solubility characteristics differ from its bicyclic parent molecule.

            Section 2: Reconstitution, Storage, and Stability

            Proper handling of the lyophilized peptide is the most critical step for preserving its biological activity. Lyophilized peptides are hygroscopic and should be protected from moisture and light.[6][7][8]

            Initial Handling of Lyophilized Peptide
            • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[7] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[7]

            • Visual Inspection: The lyophilized powder may appear as a small, crystalline film or a fluffy cake at the bottom of the vial. The apparent volume can vary between vials with the same mass and is not a cause for concern.

            Step-by-Step Reconstitution Protocol

            The choice of solvent is determined by the peptide's amino acid sequence. This compound has a theoretical isoelectric point (pI) of 4.29, making it an acidic peptide.[2] Therefore, it will be most soluble in basic solutions or organic solvents.

            Recommended Primary Solvent: Sterile, high-purity water or a dilute aqueous base. While some protocols for native ET-1 suggest acidic solutions, the linear, acidic nature of this analog favors slightly basic conditions or polar organic solvents for initial solubilization.[2][9]

            • Solvent Preparation: Prepare your chosen solvent. Use high-purity, sterile water (e.g., WFI or HPLC-grade) or buffer. To minimize oxidation of the methionine (Met) and tryptophan (Trp) residues, using oxygen-free water is recommended.[9]

            • Calculating Volume: Determine the volume of solvent needed to achieve your desired stock concentration (e.g., 1 mg/mL).

            • Solubilization: Using a sterile pipette, add the solvent to the vial. Replace the cap and gently swirl or vortex at a low speed. Avoid vigorous shaking, which can cause aggregation. If solubility is poor in water, adding a small amount of acetonitrile or DMSO (not exceeding a final concentration compatible with your assay) or a dilute base like ammonium hydroxide can aid dissolution.

            • Verification: Ensure the solution is clear and free of any visible particulates before proceeding. If particulates remain, gentle warming (to ~37°C) or brief sonication in a water bath may be attempted, but use these methods cautiously as they can degrade the peptide.

            Workflow for Peptide Reconstitution and Aliquoting

            G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Vial Receive Lyophilized Peptide Equilibrate Equilibrate Vial to Room Temp Vial->Equilibrate AddSolvent Add Recommended Solvent Equilibrate->AddSolvent Mix Gentle Mixing (Vortex/Swirl) AddSolvent->Mix Check Visually Inspect for Clarity Mix->Check Aliquot Aliquot into Single-Use Tubes Check->Aliquot Store Store at -20°C or -80°C Aliquot->Store

            Caption: Workflow from peptide arrival to long-term storage.

            Storage and Long-Term Stability
            • Lyophilized Form: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C, protected from light.[6][8][10] Under these conditions, it is stable for years.

            • In Solution: Peptides are significantly less stable in solution.[7][10] It is imperative to aliquot the stock solution into single-use volumes and freeze them. Avoid repeated freeze-thaw cycles , as this is a primary cause of peptide degradation.[11][12]

            • Stock Solutions: Frozen stock solutions are typically stable for weeks to a few months at -20°C.[10] For longer-term solution storage, -80°C is recommended.[11]

            Section 3: Troubleshooting Guide & FAQs

            This section addresses common issues encountered during the handling and application of this compound.

            Problem / Question Probable Cause(s) Recommended Solution & Explanation
            The peptide won't dissolve in water. The peptide is acidic (pI ≈ 4.29) and may have poor solubility in neutral or acidic aqueous solutions.Primary Solution: Add a small amount (10-20 µL) of a dilute base like 0.1 M ammonium hydroxide to the solution, then dilute to the final volume with water. The basic pH will ionize the acidic residues (Asp, Glu), increasing polarity and solubility. Alternative: Use a small percentage of an organic solvent like DMSO or Acetonitrile to first wet the peptide before adding aqueous buffer.
            I see particulates in the solution after reconstitution. Incomplete solubilization or peptide aggregation. This can be caused by improper solvent choice, rapid/forceful mixing, or contamination.First, try brief (5-10 minutes) sonication in a cool water bath. If particulates persist, the solution should be micro-centrifuged, and the clear supernatant used for experiments. The presence of aggregates will lead to inaccurate concentration determination and inconsistent biological activity.
            My experimental results are inconsistent between assays. This is frequently caused by peptide degradation due to improper storage or handling.Review your workflow: Are you using fresh aliquots for each experiment? Are you avoiding freeze-thaw cycles of the stock solution? Ensure the stock solution has been stored properly at -20°C or -80°C. Inconsistent results are a hallmark of degraded peptide or inaccurate pipetting of the viscous stock solution.
            The peptide shows no/low biological activity. Peptide degradation; incorrect concentration; issues with the experimental system (e.g., low/no ETB receptor expression).Validate the Peptide: Use a fresh vial or a new aliquot. Recalculate the stock concentration, accounting for the peptide content if provided by the manufacturer (TFA salt can contribute to mass).[2] Validate the System: Confirm that your cell line or tissue model expresses functional ETB receptors. Run a positive control for ETB receptor activation if available.
            What does the TFA salt mentioned on the datasheet mean? Trifluoroacetic acid (TFA) is a counterion used during HPLC purification.[2] It remains associated with the peptide.The TFA contributes to the total mass of the lyophilized powder.[2] For highly precise concentration calculations, you should account for the peptide content (often >80%). For most standard assays, this effect is minor, but for sensitive dose-response experiments, it should be considered.[2]

            Section 4: Scientific Context: ETB Receptor Signaling

            This compound exerts its effects by selectively binding to and activating the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR).[13] Upon binding, the ETB receptor can couple to several G protein subtypes, leading to diverse downstream effects depending on the cell type.[5][14][15]

            • Gq/11 Pathway (Vascular Smooth Muscle): Activation leads to phospholipase C (PLC) stimulation, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to vasoconstriction.[16]

            • Gi Pathway (Astrocytes): Coupling to Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5]

            • Endothelial Cell Signaling: In vascular endothelial cells, ETB receptor activation stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), causing vasodilation. This is a key counter-regulatory mechanism to ETA-mediated vasoconstriction.[5][16]

            This promiscuous coupling allows the ETB receptor to mediate a wide range of physiological processes, from blood pressure regulation to neural crest cell development.[4][15]

            Simplified ETB Receptor Signaling Diagram

            G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand [Ala1,3,11,15]-ET-1 ETBR ETB Receptor (GPCR) Ligand->ETBR Gq Gq/11 ETBR->Gq Gi Gi ETBR->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibition IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response Cellular Response (e.g., Vasoconstriction, NO production) Ca2->Response cAMP->Response

            Caption: Major signaling cascades activated by the ETB receptor.

            References

            • Solid-phase synthesis of [Ala1,3,11,15]-endothelin-1 by a modified double-coupling procedure. PubMed. Available from: [Link]

            • Human Endothelin-1 ELISA Kit. RayBiotech. Available from: [Link]

            • Endothelin 1. Wikipedia. Available from: [Link]

            • A network map of endothelin mediated signaling pathway. PMC. Available from: [Link]

            • (Ala1-3-11-15)-Endothelin-1 peptide. Anaspec. Available from: [Link]

            • Activation mechanism of endothelin ETB receptor by endothelin-1. PubMed. Available from: [Link]

            • Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. PMC. Available from: [Link]

            • Endothelin. CV Physiology. Available from: [Link]

            • Endothelin receptor type B. Wikipedia. Available from: [Link]

            • Peptide Storage and Handling Guidelines. GenScript. Available from: [Link]

            • Structural insights into endothelin receptor signalling. The Journal of Biochemistry. Available from: [Link]

            • Endothelin signaling in development. Company of Biologists Journals. Available from: [Link]

            • Peptide handling & storage guidelines. sb-PEPTIDE. Available from: [Link]

            Sources

            Validation & Comparative

            Comparative Guide: [Ala1,3,11,15]-Endothelin 1 vs. IRL 1620

            Author: BenchChem Technical Support Team. Date: February 2026

            Content Type: Technical Comparison Guide Subject: Potency and Selectivity Analysis of Endothelin B (

            
            ) Receptor Agonists
            Date:  October 26, 2023
            Author:  Senior Application Scientist
            

            Executive Summary

            In the investigation of the endothelin system, distinguishing between

            
             and 
            
            
            
            receptor-mediated effects is critical. This guide compares two synthetic agonists: [Ala1,3,11,15]-Endothelin 1 (a linear full-length analog) and IRL 1620 (a truncated, succinylated analog).

            The Verdict: IRL 1620 (Sovateltide) is the superior reagent for investigating

            
             receptor physiology due to its sub-nanomolar potency (
            
            
            
            
            
            16 pM) and exceptional selectivity profile (
            
            
            ratio
            
            
            120,000).[1][2][3] While this compound retains selectivity, it exhibits significantly lower affinity (
            
            
            
            
            330 pM) and reduced metabolic stability compared to the succinylated IRL 1620.

            Molecular Profile & Mechanism[4]

            To understand the potency disparity, one must analyze the structural modifications applied to the native Endothelin-1 (ET-1) peptide.

            This compound[2]
            • Structure: A linear analog of the 21-amino acid ET-1.[1][3]

            • Modification: The four cysteine residues at positions 1, 3, 11, and 15 are replaced by Alanine.

            • Consequence: This removes the two intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that maintain the rigid bicyclic core of native ET-1. The resulting linear peptide retains the C-terminal hexapeptide (essential for binding) but loses the constrained conformation required for high-affinity

              
               binding, thus achieving 
              
              
              
              selectivity.
            IRL 1620 (Sovateltide)[1][3][5][6][7][8]
            • Structure: Succinyl-[Glu9, Ala11,15]-Endothelin-1(8-21).[1][2][3][4][5]

            • Modification:

              • Truncation: N-terminal residues 1-7 are removed.

              • Succinylation: The N-terminus is capped with a succinyl group.

              • Substitution: Glu9 replaces Asp9; Ala replaces Cys11 and Cys15.

            • Consequence: The N-succinyl group mimics the acidic charge distribution required for

              
               interaction while providing resistance to aminopeptidases. The truncation removes steric bulk that hinders 
              
              
              
              specificity, resulting in a "leaner," highly potent ligand.

            Comparative Potency Analysis

            The following data aggregates binding affinity (

            
            , 
            
            
            
            ) and selectivity ratios from standardized mammalian tissue assays (porcine lung/cerebellum).
            Table 1: Potency & Selectivity Profile
            FeatureThis compoundIRL 1620 (Sovateltide)
            Primary Target Endothelin B (
            
            
            )
            Endothelin B (
            
            
            )
            Binding Affinity (
            
            
            /
            
            
            )
            0.33 nM (330 pM)0.016 nM (16 pM)
            
            
            Affinity
            ~2,200 nM~1,900 nM
            Selectivity Ratio (
            
            
            /
            
            
            )
            ~6,600-fold~120,000-fold
            Functional Potency (
            
            
            )
            ~1.5 nM (Ca2+ mobilization)~0.1 - 0.3 nM (Ca2+ mobilization)
            Metabolic Stability Low (Linear peptide)High (N-terminal Succinylation)

            Analysis: IRL 1620 displays approximately 20-fold higher affinity for the

            
             receptor than this compound.[2] The massive selectivity ratio of IRL 1620 ensures that even at micromolar concentrations, cross-activation of 
            
            
            
            receptors is negligible, a critical factor in complex tissue baths or in vivo studies.

            Signaling Pathway Visualization

            Both ligands activate the

            
             receptor, a G-protein coupled receptor (GPCR) that exhibits promiscuous coupling to 
            
            
            
            and
            
            
            .

            ETB_Signaling Ligand IRL 1620 / [Ala]-ET-1 ETB Endothelin B Receptor (ETB) Ligand->ETB Binding Gq Gαq/11 ETB->Gq Activation Gi Gαi/o ETB->Gi Activation PLC PLCβ Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 Hydrolysis cAMP cAMP (Inhibition) AC->cAMP Decreases Ca Intracellular Ca2+ (Release) IP3->Ca Mobilization NO Nitric Oxide (Vasodilation) Ca->NO eNOS Activation (Endothelial Cells)

            Figure 1: Dual signaling pathway of the

            
             receptor. Note that IRL 1620 effectively drives the Gq-Ca2+-NO axis, leading to vasodilation in endothelial cells.
            

            Experimental Protocols

            To validate the potency differences described, two distinct assay types are recommended.

            Protocol A: Competitive Radioligand Binding Assay

            Objective: Determine

            
             values to assess affinity.
            
            • Membrane Preparation:

              • Harvest CHO-K1 cells stably expressing human

                
                 receptors.
                
              • Homogenize in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors (PMSF, Bacitracin).

              • Centrifuge at 40,000 x g for 30 min; resuspend pellet in binding buffer.

            • Incubation:

              • Tracer: 25 pM [

                
                I]-ET-1.
                
              • Competitor: Serial dilutions of IRL 1620 (

                
                 M to 
                
                
                
                M).
              • Nonspecific Control: 1

                
                M unlabeled ET-1.
                
              • Incubate for 60 min at 37°C to reach equilibrium.

            • Filtration:

              • Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces nonspecific binding).

              • Wash 3x with ice-cold saline.

            • Analysis:

              • Measure radioactivity via gamma counter.

              • Calculate

                
                 using non-linear regression; convert to 
                
                
                
                using the Cheng-Prusoff equation:
                
                
                .
            Protocol B: Calcium Mobilization Assay (Functional)

            Objective: Measure functional potency (

            
            ) via real-time fluorescence.
            

            Workflow Step1 1. Seed Cells (CHO-ETB) 96-well plate Step2 2. Load Dye (Fura-2 or Fluo-4) 30 min @ 37°C Step1->Step2 Step3 3. Baseline Read (RFU Measurement) Step2->Step3 Step4 4. Inject Ligand (IRL 1620) Step3->Step4 Step5 5. Kinetic Read (Peak Response) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6

            Figure 2: High-throughput calcium flux workflow. IRL 1620 typically elicits a peak response within 20-30 seconds post-injection.

            Selection Guide

            Application ScenarioRecommended LigandRationale
            In Vivo Vasodilation Studies IRL 1620 High metabolic stability (succinyl cap) and extreme selectivity prevent off-target
            
            
            vasoconstriction.
            CNS/Neuroprotection IRL 1620 Proven efficacy in crossing BBB (Sovateltide formulation) and neurogenic properties.
            Structural Biology (NMR) [Ala1,3,11,15]-ET-1 Linear sequence without non-standard N-terminal caps may be preferable for specific peptide folding studies.
            High-Throughput Screening IRL 1620 Lower cost-per-data-point due to higher potency (less material required).

            References

            • Takai, M., et al. (1992). "A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor."[3] Biochemical and Biophysical Research Communications, 184(2), 953-959.[3]

            • Saeki, T., et al. (1991). "[Ala1,3,11,15]endothelin-1 analogs: specific agonists for the ETB receptor." Biochemical and Biophysical Research Communications, 179(1), 286-292.

            • Tocris Bioscience. "Product Datasheet: IRL 1620."

            • Tocris Bioscience. "Product Datasheet: [Ala1,3,11,15]-Endothelin."

            • Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Nomenclature and Classification of Endothelin Receptors." Pharmacological Reviews, 68(2), 357–418.

            Sources

            A Technical Guide to the Cross-Reactivity of [Ala1,3,11,15]-Endothelin 1 with ETA Receptors

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            This guide provides an in-depth analysis of the cross-reactivity of the synthetic endothelin analog, [Ala1,3,11,15]-Endothelin 1, with the Endothelin A (ETA) receptor. As a selective Endothelin B (ETB) receptor agonist, understanding its interaction with the ETA receptor is crucial for its application as a specific pharmacological tool in research and drug development. This document synthesizes binding affinity data, functional assay results, and the structural basis of its receptor selectivity, offering a comprehensive resource for investigators in the field.

            Introduction: The Endothelin System and a Synthetic Probe

            The endothelin (ET) system, comprising three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors, plays a pivotal role in vascular homeostasis.[1][2] Endothelin-1, the most potent endogenous vasoconstrictor known, is a key regulator of vascular tone and is implicated in various cardiovascular diseases.[3][4] Its actions are mediated through both ETA and ETB receptors.[1] ETA receptors, predominantly located on vascular smooth muscle cells, are primarily responsible for vasoconstriction.[1][2][5] In contrast, ETB receptors, found on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin.[2][5] ETB receptors on smooth muscle cells can also mediate vasoconstriction.[6][7]

            To dissect the distinct physiological roles of these two receptor subtypes, selective ligands are indispensable. This compound is a linear analog of ET-1 where the four cysteine residues that form the two crucial disulfide bonds in the native peptide are replaced by alanine residues.[8] This structural modification dramatically alters its receptor binding profile, transforming it into a highly selective ETB receptor agonist.[8][9] This guide will objectively compare its interaction with both ETA and ETB receptors, providing the supporting experimental data and methodologies.

            Binding Affinity Profile: A Quantitative Comparison

            The primary evidence for the selectivity of this compound stems from competitive radioligand binding assays. These experiments quantify the affinity of the unlabeled ligand (this compound) to displace a radiolabeled ligand from the ETA and ETB receptors. The half-maximal inhibitory concentration (IC50) is a direct measure of the ligand's binding affinity.

            LigandReceptor SubtypeIC50 (nM)Reference
            This compoundETB0.33[8]
            This compoundETA2200[8]

            As the data clearly indicates, this compound exhibits a significantly higher affinity for the ETB receptor, with an IC50 value in the sub-nanomolar range. In contrast, its affinity for the ETA receptor is approximately 6600-fold lower. This substantial difference in binding affinity underscores its utility as a selective ETB receptor agonist.

            The Structural Basis of ETB Selectivity

            The remarkable selectivity of this compound for the ETB receptor is a direct consequence of its altered three-dimensional structure. In the native Endothelin-1, the two disulfide bonds (Cys1-Cys15 and Cys3-Cys11) are critical for maintaining a compact, folded conformation that is essential for high-affinity binding to the ETA receptor.[10][11]

            The replacement of these cysteine residues with alanine eliminates the disulfide bridges, resulting in a more flexible, linear peptide.[8][9] This linearization is the key determinant of its ETB selectivity.[8][9][10] While the precise molecular interactions are still under investigation, it is hypothesized that the binding pocket of the ETB receptor is more accommodating to the linear conformation of this compound. Conversely, the more constrained binding pocket of the ETA receptor requires the specific folded structure of the native endothelin peptides for high-affinity interaction.

            cluster_ET1 Endothelin-1 (Native) cluster_AlaET1 This compound cluster_receptors Endothelin Receptors ET1 Folded Conformation (with Disulfide Bonds) ETA ETA Receptor (Constrained Binding Pocket) ET1->ETA High Affinity Binding ETB ETB Receptor (Accommodating Binding Pocket) ET1->ETB High Affinity Binding AlaET1 Linear Conformation (No Disulfide Bonds) AlaET1->ETA Low Affinity Binding AlaET1->ETB High Affinity Binding

            Structural basis of receptor selectivity.

            Functional Cross-Reactivity: Beyond Binding Affinity

            While binding assays provide crucial information about affinity, functional assays are essential to understand the physiological consequences of receptor activation. These assays measure the biological response triggered by the ligand, such as changes in intracellular calcium levels or vasoconstriction.

            In Vitro Functional Assays

            Studies in various isolated tissues and cell lines have demonstrated that this compound predominantly elicits ETB-mediated responses. For instance, in preparations of porcine pulmonary artery, this analog causes endothelium-dependent vasodilation, a characteristic ETB-mediated effect.[9] However, some studies have reported weak vasoconstrictor effects at higher concentrations in certain tissues, such as the rat isolated aorta, which could be indicative of low-level ETA receptor activation.[12]

            In Vivo Hemodynamic Effects

            In vivo studies in anesthetized rats have provided a clearer picture of the functional selectivity of this compound. Intravenous administration of this analog induces a significant and dose-dependent decrease in arterial pressure, which is characteristic of ETB receptor-mediated vasodilation.[13][14] This initial vasodilator effect is followed by a much smaller and transient vasoconstrictor response at higher doses.[13][14] Importantly, pretreatment with a selective ETA receptor antagonist, BQ-123, abolishes this secondary vasoconstrictor phase, confirming that it is indeed mediated by ETA receptors.[13][14] This demonstrates a degree of functional cross-reactivity at the ETA receptor, albeit at significantly higher concentrations than those required for ETB activation.

            Signaling Pathways of ETA and ETB Receptors

            Both ETA and ETB receptors are coupled to multiple G protein signaling pathways, leading to a diverse range of cellular responses.

            ETA Receptor Signaling: Activation of ETA receptors on vascular smooth muscle cells primarily couples to Gq/11 proteins. This initiates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is the primary driver of vasoconstriction.

            ET1 Endothelin-1 ETA ETA Receptor ET1->ETA Gq Gq/11 ETA->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

            ETA receptor signaling pathway.

            ETB Receptor Signaling: The signaling of ETB receptors is more complex. On endothelial cells, ETB receptor activation also couples to Gq/11, leading to an increase in intracellular calcium. However, in this cell type, the elevated calcium activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to the adjacent smooth muscle cells, causing vasodilation. ETB receptors can also couple to Gi, which inhibits adenylyl cyclase, and Gs, which stimulates it, depending on the cell type and context.

            AlaET1 [Ala1,3,11,15]-ET-1 ETB ETB Receptor (Endothelial Cell) AlaET1->ETB Gq_ETB Gq/11 ETB->Gq_ETB PLC_ETB Phospholipase C (PLC) Gq_ETB->PLC_ETB PIP2_ETB PIP2 PLC_ETB->PIP2_ETB hydrolyzes IP3_ETB IP3 PIP2_ETB->IP3_ETB Ca_release_ETB Ca2+ Release IP3_ETB->Ca_release_ETB eNOS eNOS Activation Ca_release_ETB->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation (in Smooth Muscle Cell) NO->Vasodilation

            ETB receptor signaling pathway in endothelial cells.

            Experimental Protocols

            To ensure the reproducibility and validity of the findings presented, this section outlines the fundamental experimental protocols used to assess the cross-reactivity of this compound.

            Radioligand Binding Assay (Competitive Inhibition)

            This assay determines the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

            Materials:

            • Cell membranes expressing either ETA or ETB receptors

            • Radiolabeled endothelin (e.g., [¹²⁵I]-ET-1)

            • This compound

            • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

            • 96-well filter plates

            • Scintillation fluid

            • Scintillation counter

            Procedure:

            • Prepare serial dilutions of this compound in assay buffer.

            • In a 96-well plate, add cell membranes, radiolabeled endothelin (at a concentration near its Kd), and the various concentrations of this compound.

            • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).

            • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

            • Separate bound from free radioligand by vacuum filtration through the filter plates.

            • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

            • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

            • Calculate the specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.

            Intracellular Calcium Mobilization Assay

            This assay measures the ability of a ligand to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in endothelin signaling.

            Materials:

            • Cells expressing either ETA or ETB receptors (e.g., HEK293 or CHO cells)

            • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

            • This compound

            • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

            • Fluorescence plate reader or microscope with calcium imaging capabilities

            Procedure:

            • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

            • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

            • Wash the cells with assay buffer to remove excess dye.

            • Measure the baseline fluorescence.

            • Add varying concentrations of this compound to the wells.

            • Immediately begin recording the fluorescence intensity over time.

            • Analyze the data by calculating the change in fluorescence from baseline. The peak increase in fluorescence is proportional to the increase in [Ca²⁺]i.

            • Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve.

            In Vitro Vasoconstriction/Vasodilation Assay

            This assay directly measures the physiological effect of a ligand on blood vessel tone.

            Materials:

            • Isolated blood vessel rings (e.g., rat aorta, porcine coronary artery)

            • Organ bath system with force transducers

            • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

            • This compound

            • Vasoconstrictor agent (for vasodilation studies, e.g., phenylephrine)

            Procedure (Vasoconstriction):

            • Mount the blood vessel rings in the organ baths under a resting tension.

            • Allow the tissues to equilibrate for at least 60 minutes.

            • Add cumulative concentrations of this compound to the bath and record the change in tension.

            • Construct a concentration-response curve to determine the maximal contraction and EC50.

            Procedure (Vasodilation):

            • Follow steps 1 and 2 as above.

            • Pre-contract the vessel rings with a vasoconstrictor agent to a submaximal level.

            • Once a stable contraction is achieved, add cumulative concentrations of this compound and record the relaxation (decrease in tension).

            • Express the relaxation as a percentage of the pre-contraction and determine the EC50.

            Conclusion and Future Perspectives

            This compound is a potent and highly selective agonist for the ETB receptor, a property conferred by the removal of its disulfide bonds and the resulting linearization of its structure. While its affinity for the ETA receptor is substantially lower, evidence from functional assays, particularly in vivo studies, indicates a low level of cross-reactivity at higher concentrations, leading to weak ETA-mediated vasoconstriction.

            For researchers utilizing this tool, it is imperative to be aware of this potential for off-target effects, especially when working at the upper end of its concentration range. The experimental protocols provided in this guide offer a framework for independently verifying its selectivity and characterizing its effects in specific experimental systems.

            Future research could focus on further elucidating the precise molecular interactions between this compound and the ETB receptor through high-resolution structural studies. This would not only deepen our understanding of the structural basis of its selectivity but also pave the way for the rational design of even more specific and potent ETB receptor agonists for therapeutic applications.

            References

            • ResearchGate. Endothelin-1 induces intracellular [Ca2+] increase via Ca2+ influx through the L-type Ca2+ channel, Ca2+-induced Ca2+ release and a pathway involving ETA receptors, PKC, PKA and AT1 receptors in cardiomyocytes. [Link]

            • PubMed. Discrimination Between ETA- And ETB-receptor-mediated Effects of endothelin-1 and [Ala1,3,11,15]endothelin-1 by BQ-123 in the Anaesthetized Rat. [Link]

            • Nagiri, C., Shihoya, W., et al. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500. Nat Commun10 , 2741 (2019). [Link]

            • Forget, C., et al. Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. Br J Pharmacol141 , 1156-1166 (2004). [Link]

            • Wikipedia. Endothelin receptor. [Link]

            • IUPHAR/BPS Guide to PHARMACOLOGY. Endothelin receptors. [Link]

            • StatPearls. Physiology, Endothelin. [Link]

            • Pollock, D. M., & Pollock, J. S. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Physiology24 , 25-32 (2009). [Link]

            • He, C., et al. Structural basis of peptide recognition and activation of endothelin receptors. Nat Commun14 , 1290 (2023). [Link]

            • Kowalczyk, A., Kleniewska, P., Pawlak, E., & Wolska, A. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis. Int J Mol Sci16 , 29118-29130 (2015). [Link]

            • Pelton, J. T., & Miller, R. C. The role of the disulphide bonds in endothelin-1. J Pharm Pharmacol43 , 43-45 (1991). [Link]

            • Godfraind, T. Effects of calcium entry blockers on contractions evoked by endothelin-1, [Ala3,11]endothelin-1 and [Ala1,15]endothelin-1 in rat isolated aorta. Br J Pharmacol100 , 521-525 (1990). [Link]

            • Bigand, M., & Pelton, J. T. Discrimination between ETA- and ETB-receptor-mediated effects of endothelin-1 and [Ala1,3,11,15]endothelin-1 by BQ-123 in the anaesthetized rat. Br J Pharmacol107 , 912-918 (1992). [Link]

            • Luscher, T. F., & Barton, M. ETA and ETB Receptors Mediate Contraction to Endothelin-1 in Renal Artery of Aging SHR. Hypertension27 , 553-558 (1996). [Link]

            • Johnson, R. J., & L-Arginine/Nitric Oxide Study Group. The interdependence of Endothelin-1 and Calcium: A Review. Front Pharmacol4 , 109 (2013). [Link]

            • Seo, B., et al. Both ETA and ETB receptors mediate contraction to endothelin-1 in human blood vessels. Circulation89 , 1203-1208 (1994). [Link]

            • Tani, K., et al. Cryo-EM structure of the endothelin-1-ETB-Gi complex. eLife12 , e85458 (2023). [Link]

            • Takai, M., et al. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. Biochem Biophys Res Commun184 , 953-959 (1992). [Link]

            Sources

            The Unwavering Gatekeeper: Validating ETA Receptor Assays with [Ala1,3,11,15]-Endothelin 1

            Author: BenchChem Technical Support Team. Date: February 2026

            A Comparative Guide to Ensuring Specificity in Endothelin Receptor Research

            In the intricate world of G-protein coupled receptor (GPCR) signaling, the specificity of your tools is paramount. For researchers investigating the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation, the ability to definitively distinguish its activity from the closely related endothelin B (ETB) receptor is a cornerstone of robust experimental design.[1][2] This guide provides an in-depth comparison of [Ala1,3,11,15]-Endothelin 1 as a negative control for ETA receptor assays, supported by experimental data and detailed protocols.

            The Endothelin System: A Tale of Two Receptors

            The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two primary receptor subtypes (ETA and ETB), exerts profound control over vascular tone and cellular growth.[1][2] Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, demonstrates high affinity for both ETA and ETB receptors.[2] While ETA receptors are predominantly located on vascular smooth muscle cells, mediating vasoconstriction, ETB receptors are also found on endothelial cells, where their activation can lead to vasodilation through the release of nitric oxide and prostacyclin.[2] This dual nature of ET-1 signaling necessitates the use of highly selective tools to dissect the specific contributions of each receptor subtype in physiological and pathological processes.

            The Rationale for a Selective Negative Control

            A negative control in a receptor assay is a compound that, under the same experimental conditions, fails to elicit the specific response being measured. For an ETA receptor assay, an ideal negative control should not bind to or activate the ETA receptor, thus ensuring that any observed signal is genuinely mediated by ETA. The challenge lies in the significant structural homology between ETA and ETB receptors, which can lead to off-target effects with non-selective ligands.

            This compound emerges as an exemplary negative control for ETA receptor studies due to its profound selectivity for the ETB receptor. This selectivity is engineered through the strategic substitution of four key amino acid residues with alanine. Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid residues to a peptide's biological activity.[3] By replacing specific residues with the small, non-polar amino acid alanine, researchers can probe the importance of side-chain interactions in receptor binding and activation. In the case of this compound, these substitutions dramatically diminish its affinity for the ETA receptor while preserving, and even enhancing, its affinity for the ETB receptor.

            Comparative Binding Affinity: A Quantitative Look at Selectivity

            The cornerstone of this compound's utility as a negative control is its starkly different binding affinities for the ETA and ETB receptors. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in competitive radioligand binding assays.

            LigandTarget ReceptorIC50 (nM)Selectivity (fold)
            This compound ETA 2200 >6600-fold for ETB
            ETB 0.33
            Endothelin-1 (for reference) ETA ~0.1-1Non-selective
            ETB ~0.1-1

            Data compiled from publicly available datasheets.

            As the data clearly illustrates, this compound exhibits a greater than 6600-fold selectivity for the ETB receptor over the ETA receptor. This dramatic difference in binding affinity means that at concentrations where this compound would saturate ETB receptors, it will have a negligible interaction with ETA receptors. This makes it an invaluable tool for confirming that the biological effects or binding observed in an assay are specific to the ETA receptor.

            Experimental Validation: Protocols for Robust ETA Receptor Assays

            To ensure the integrity of your research, every protocol should be a self-validating system. The inclusion of a highly selective negative control like this compound is a critical component of this validation. Below are detailed, step-by-step methodologies for two key ETA receptor assays.

            Diagram of the Endothelin-1 Signaling Pathway

            ET1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA High Affinity ETB ETB Receptor ET1->ETB High Affinity Ala_ET1 [Ala1,3,11,15]-ET-1 (Negative Control) Ala_ET1->ETA Negligible Affinity Ala_ET1->ETB High Affinity Gq Gq Protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction, Proliferation Ca_release->Response PKC->Response

            Caption: Canonical signaling pathway of Endothelin-1 via the ETA receptor.

            ETA Receptor Radioligand Binding Assay

            This assay directly measures the binding of a radiolabeled ligand to the ETA receptor and is essential for determining the affinity of unlabeled compounds.

            Objective: To determine the binding affinity (Ki) of a test compound for the ETA receptor and to validate assay specificity using this compound.

            Materials:

            • Cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

            • Radioligand: [¹²⁵I]-Endothelin-1.

            • Test compounds.

            • Negative Control: this compound.

            • Non-specific binding control: High concentration of unlabeled Endothelin-1 (e.g., 1 µM).

            • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

            • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

            • 96-well filter plates (e.g., GF/C).

            • Scintillation fluid and a microplate scintillation counter.

            Protocol:

            • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 5-20 µg of protein per well.

            • Assay Plate Setup:

              • Total Binding: Add 50 µL of binding buffer.

              • Non-specific Binding: Add 50 µL of 1 µM unlabeled Endothelin-1.

              • Test Compound: Add 50 µL of serially diluted test compound.

              • Negative Control: Add 50 µL of serially diluted this compound.

            • Add Radioligand: Add 50 µL of [¹²⁵I]-Endothelin-1 to all wells at a final concentration near its Kd (typically 0.1-0.5 nM).

            • Add Membranes: Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.

            • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

            • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer.

            • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

            • Data Analysis:

              • Calculate specific binding by subtracting non-specific binding from total binding.

              • Plot the percentage of specific binding against the log concentration of the competitor.

              • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

            Expected Outcome: The test compound will displace the radioligand in a concentration-dependent manner. This compound will show minimal to no displacement at concentrations that would be effective at the ETB receptor, confirming the assay is specific for ETA.

            Diagram of the Radioligand Binding Assay Workflow

            Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare ETA-expressing cell membranes Plate_Setup Set up 96-well plate (Total, NSB, Test, Control) Membranes->Plate_Setup Ligands Prepare Radioligand, Test Compounds, and Negative Control Ligands->Plate_Setup Incubation Add reagents and membranes, then incubate Plate_Setup->Incubation Filtration Filter and wash to separate bound/free ligand Incubation->Filtration Counting Measure radioactivity Filtration->Counting Calculation Calculate Specific Binding, IC50, and Ki values Counting->Calculation Validation Validate specificity with negative control data Calculation->Validation

            Caption: Workflow for a competitive radioligand binding assay.

            ETA Receptor Functional Assay: Calcium Mobilization

            This assay measures a downstream signaling event (calcium release) following receptor activation.

            Objective: To determine the functional potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist at the ETA receptor, and to confirm the absence of agonistic activity from this compound.

            Materials:

            • A cell line overexpressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

            • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

            • Agonist: Endothelin-1.

            • Test compounds (agonists or antagonists).

            • Negative Control: this compound.

            • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

            • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

            Protocol:

            • Cell Plating: Seed the ETA-expressing cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

            • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C.

            • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

            • Assay Plate Setup (in a separate plate):

              • Agonist Assay: Prepare serial dilutions of ET-1, the test agonist, and this compound.

              • Antagonist Assay: Prepare serial dilutions of the test antagonist.

            • Measurement:

              • Place the cell plate and the compound plate into the fluorescence plate reader.

              • Establish a stable baseline fluorescence reading for each well.

              • Agonist Mode: The instrument injects the compounds from the agonist plate and records the change in fluorescence over time.

              • Antagonist Mode: The instrument first injects the antagonist solutions and incubates for a specified time (e.g., 15-30 minutes), then injects a fixed concentration of ET-1 (typically the EC80) and records the fluorescence change.

            • Data Analysis:

              • The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence.

              • For agonists, plot ΔF against the log concentration to determine the EC50.

              • For antagonists, plot the percentage of inhibition of the ET-1 response against the log concentration to determine the IC50.

            Expected Outcome: Endothelin-1 will induce a robust, concentration-dependent increase in intracellular calcium. This compound will not elicit a calcium response, confirming its lack of agonistic activity at the ETA receptor and validating the specificity of the assay system.

            Conclusion

            In the pursuit of novel therapeutics targeting the endothelin system, the ability to unequivocally attribute an observed effect to the ETA receptor is non-negotiable. This compound, with its profound and well-documented selectivity for the ETB receptor, serves as an indispensable negative control. Its inclusion in both binding and functional assays provides a critical internal validation, ensuring that the data generated is specific, reliable, and accurately reflects the pharmacology of the ETA receptor. By adopting these rigorous experimental practices, researchers can advance their understanding of ETA signaling with confidence and precision.

            References

            • Bigand, M., & Pelton, J. T. (1992). Discrimination between ETA- and ETB-receptor-mediated effects of endothelin-1 and [Ala1,3,11,15]endothelin-1 by BQ-123 in the anaesthetized rat. British journal of pharmacology, 107(4), 912–918. [Link]

            • Davenport, A. P., Hyndman, K. A., Dhaun, N., Southan, C., Kohan, D. E., Pollock, J. S., Pollock, D. M., Webb, D. J., & Maguire, J. J. (2016). Endothelin. Pharmacological reviews, 68(2), 357–418. [Link]

            • IUPHAR/BPS Guide to PHARMACOLOGY. Endothelin receptors. [Link]

            • Remuzzi, G., & Benigni, A. (1999). Endothelin antagonists. The Lancet, 353(9147), 133-138. [Link]

            • Creative Biolabs. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service. [Link]

            • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

            • Saeki, T., Ihara, M., Fukuroda, T., Yamagiwa, M., & Yano, M. (1991). [Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity. Biochemical and biophysical research communications, 179(1), 286–292. [Link]

            • Hiley, C. R. (1995). Endothelin receptor ligands. Neuro-Signals, 4(1-2), 40-51. [Link]

            • An, S., & Hsieh, J. T. (2010). The multifaceted role of endothelin-1 in cancer and its implication for cancer therapy. American journal of cancer research, 1(1), 1-13. [Link]

            • Kedzierski, R. M., & Yanagisawa, M. (2001). Endothelin system: the double-edged sword in health and disease. Annual review of pharmacology and toxicology, 41, 851–876. [Link]

            • Wanner, K. T., & Höfner, G. (2007). Mass spectrometry in medicinal chemistry: applications in drug discovery. John Wiley & Sons.
            • Lattion, A. L., Tolsa, J. F., & Beck, L. (2002). Endothelin receptor antagonists: a new class of drugs for the treatment of pulmonary hypertension. Current medicinal chemistry. Cardiovascular and hematological agents, 1(1), 59-70. [Link]

            • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

            • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081–1085. [Link]

            • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

            • Zhang, X., & Zheng, W. (2014). Calcium mobilization assays in GPCR drug discovery. Acta pharmacologica Sinica, 35(1), 1-10. [Link]

            • Kutchai, H. (2006). Venous pressure. Morgan & Claypool Life Sciences. [Link]

            • National Center for Biotechnology Information. Physiology, Endothelin. [Link]

            Sources

            Comparative Binding Guide: [Ala1,3,11,15]-Endothelin 1 vs. Native ET-1

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            This guide provides a technical comparison between Native Endothelin-1 (ET-1) and its linear analog, [Ala1,3,11,15]-Endothelin 1 .

            For researchers characterizing Endothelin Receptor subtypes (

            
             vs. 
            
            
            
            ), this distinction is critical. While native ET-1 acts as a potent, non-selective bicyclic agonist, the [Ala1,3,11,15]-ET-1 analog serves as a highly selective
            
            
            agonist
            . This selectivity arises from the replacement of four cysteine residues with alanine, eliminating the two intramolecular disulfide bridges responsible for the rigid conformation required for
            
            
            recognition.

            Molecular & Structural Characterization

            The pharmacological divergence between these two molecules is strictly structural. The native peptide's biological activity is governed by its bicyclic "loop" structure, stabilized by disulfide bonds.

            FeatureNative Endothelin-1 (ET-1) This compound
            Structure Bicyclic (Rigid)Linear (Flexible)
            Sequence Modification None (Native)Cys residues at 1, 3, 11, 15 replaced by Ala
            Disulfide Bridges Two (Cys1-Cys15, Cys3-Cys11)None (Eliminated)
            Primary Pharmacophore C-terminal (Trp21) + Disulfide CoreC-terminal (Glu10-Trp21) only
            Receptor Selectivity Non-selective (
            
            
            )
            Highly
            
            
            Selective
            Structural Logic Diagram

            The following diagram illustrates how structural modifications dictate receptor selectivity.

            ET_Structure_Function ET1 Native ET-1 (Cys1-15, Cys3-11) Disulfides Disulfide Bridges (Rigid Conformation) ET1->Disulfides CTerm C-Terminal Tail (Glu10-Trp21) ET1->CTerm AlaET [Ala1,3,11,15]-ET-1 (Linearized) AlaET->Disulfides Lacks AlaET->CTerm ETA ETA Receptor (Requires Rigidity) Disulfides->ETA Critical for Binding CTerm->ETA Insufficient alone ETB ETB Receptor (Sequence Driven) CTerm->ETB Sufficient for Binding

            Figure 1: Structural determinants of Endothelin receptor subtype recognition. The loss of disulfide bridges in the Ala-analog abolishes

            
             affinity while retaining 
            
            
            
            recognition.

            Binding Pharmacology & Performance Data

            The utility of [Ala1,3,11,15]-ET-1 lies in its ability to discriminate between receptor populations. In competitive binding assays using [

            
            I]-ET-1 as the tracer, the Ala-analog will only displace the tracer from 
            
            
            
            sites at physiological concentrations.
            Comparative Affinity Profile ( / )
            Receptor SubtypeNative ET-1 Affinity [Ala1,3,11,15]-ET-1 Affinity Selectivity Ratio (Ala-Analog)
            
            
            (e.g., Aorta, VSMC)
            High (
            
            
            nM)
            Very Low (
            
            
            nM)
            
            
            -fold lower vs ET-1
            
            
            (e.g., Cerebellum, Lung)
            High (
            
            
            nM)
            High (
            
            
            nM)
            Equipotent to ET-1

            Key Insight: In a mixed tissue preparation (containing both

            
             and 
            
            
            
            ), a competition curve with Native ET-1 will show a monophasic displacement (binding all sites). In contrast, [Ala1,3,11,15]-ET-1 will likely show a biphasic curve or partial displacement, stripping the tracer only from
            
            
            receptors while leaving
            
            
            receptors occupied by the radioligand.

            Experimental Protocol: Competitive Binding Assay

            Objective: Determine the receptor subtype distribution in a target tissue using [Ala1,3,11,15]-ET-1 as a discriminating competitor.

            Reagents & Preparation[3][4][5]
            • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

              
              , 1 mM EDTA.
              
            • Protease Inhibitors (CRITICAL): 0.1% BSA (carrier), 0.01% Bacitracin, and Leupeptin. Note: Endothelins are sticky; BSA prevents loss to plasticware.

            • Radioligand: [

              
              I]-Tyr
              
              
              
              -Endothelin-1 (approx. 2000 Ci/mmol).
            • Competitors:

              • Total Non-Specific Binding (NSB): 1

                
                M Native ET-1.
                
              • Experimental: [Ala1,3,11,15]-ET-1 (Titration:

                
                 M to 
                
                
                
                M).
            Step-by-Step Workflow
            • Membrane Preparation:

              • Homogenize tissue (e.g., rat cerebellum for

                
                , rat aorta for 
                
                
                
                ) in ice-cold buffer.
              • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

              • Quality Check: Protein concentration should be optimized to bind <10% of added radioligand to avoid ligand depletion artifacts.

            • Incubation System:

              • Tube A (Total Binding): Membrane + [

                
                I]-ET-1 (25 pM).
                
              • Tube B (NSB): Membrane + [

                
                I]-ET-1 + 1 
                
                
                
                M Native ET-1.
              • Tube C (Selectivity Test): Membrane + [

                
                I]-ET-1 + [Ala1,3,11,15]-ET-1 (varying concentrations).
                
            • Equilibrium Phase:

              • Incubate for 120 minutes at 25°C (Room Temp) or 60 minutes at 37°C .

              • Expert Note: ET-1 binding is "quasi-irreversible" (extremely slow dissociation). Equilibrium must be reached slowly.

            • Termination (Filtration):

              • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 2 hours. This is mandatory to reduce the high non-specific binding of cationic peptides to glass fibers.

              • Rapid vacuum filtration followed by 3x washes with ice-cold buffer.

            • Data Analysis:

              • Count radioactivity (CPM).

              • Plot % Specific Binding vs. Log[Competitor].

            Workflow Visualization

            Binding_Protocol Prep Membrane Prep (Homogenize/Centrifuge) Incubation Incubation (2h @ 25°C) + 125I-ET-1 + Competitor (Ala-ET1) Prep->Incubation Add Buffer+Inhibitors Filter Filtration (GF/B) *Pre-soak in 0.3% PEI* Incubation->Filter Terminate Count Gamma Counting (CPM Analysis) Filter->Count

            Figure 2: Optimized Radioligand Binding Workflow. Note the PEI pre-soak step, which is critical for reducing background noise with Endothelin peptides.

            Analysis & Interpretation

            When analyzing the data from the protocol above, use the following logic to interpret the competition curves:

            • If the tissue is pure

              
               (e.g., VSMC): 
              
              • Native ET-1 will displace the tracer at low concentrations (

                
                 nM).
                
              • [Ala1,3,11,15]-ET-1 will show no displacement until very high concentrations (

                
                M).
                
              • Conclusion: The tissue expresses functional

                
                 receptors.[1][2]
                
            • If the tissue is pure

              
               (e.g., Endothelium/Cerebellum): 
              
              • Both Native ET-1 and [Ala1,3,11,15]-ET-1 will displace the tracer with identical potency (

                
                 nM).
                
              • Conclusion: The tissue expresses ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

                
                 receptors.[3][1][2][4][5]
                
            • If the tissue is Mixed (

              
               + 
              
              
              
              ):
              • [Ala1,3,11,15]-ET-1 will produce a shallow curve or a plateau at roughly the percentage of

                
                 sites (since it cannot displace the tracer from those sites).
                

            References

            • Saeki, T., et al. (1991). "[Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity."[1][6] Biochemical and Biophysical Research Communications, 179(1), 286–292.[1] Link

            • Hiley, C. R., et al. (1989). "Functional studies on endothelin receptors in the vascular system." British Journal of Pharmacology.[4][7] (Demonstrates the functional discrimination of subtypes).

            • Tocris Bioscience. "[Ala1,3,11,15]-Endothelin Product Datasheet.

              
               0.33 nM for 
              
              
              
              vs 2200 nM for
              
              
              ).[8] Link
            • Davenport, A. P. (2002). "International Union of Pharmacology. XXIX. Update on endothelin receptor nomenclature." Pharmacological Reviews, 54(2), 219–226.[1] Link

            Sources

            A Comparative Guide to the Agonist Profile of [Ala1,3,11,15]-Endothelin 1 in Human and Rat Tissues

            Author: BenchChem Technical Support Team. Date: February 2026

            For drug development professionals, translating preclinical findings from animal models to human subjects is a critical challenge. Species-specific differences in drug-receptor interactions can lead to unexpected outcomes in clinical trials. This guide provides an in-depth comparison of the agonist profile of [Ala1,3,11,15]-Endothelin 1, a potent and selective Endothelin B (ETB) receptor agonist, in human versus rat tissues. Understanding these differences is paramount for accurately predicting its therapeutic potential and safety profile.

            This compound, also known as IRL-1620, is a linear analog of Endothelin-1 (ET-1) designed for high selectivity towards the ETB receptor subtype.[1][2] Activation of ETB receptors has complex physiological effects, including vasodilation via nitric oxide release from endothelial cells and vasoconstriction when located on smooth muscle cells.[3] This dual functionality, combined with species differences, necessitates a careful comparative analysis.

            Receptor Binding Affinity: A Tale of Two Species

            The initial interaction between a ligand and its receptor is a primary determinant of its pharmacological effect. Radioligand binding assays are the gold standard for quantifying this interaction. Studies comparing this compound binding to human and rat ETB receptors reveal significant pharmacological distinctions despite a high degree of receptor homology.[4]

            A key study using cloned human and rat ETB receptors expressed in CHO-K1 cells found that IRL-1620 has a 5.7-fold higher affinity for the rat ETB receptor than the human ETB receptor.[4] Furthermore, kinetic binding experiments have uncovered a fundamental difference: while the binding of [¹²⁵I]IRL-1620 to human lung tissue is rapid and reversible, its binding to rat lung and cerebellum tissues is rapid but irreversible.[5] This irreversibility in rat tissues suggests a more prolonged and potentially potent downstream effect compared to the transient interaction observed in human tissues.[5]

            Comparative Receptor Binding Data

            ParameterHuman ETB ReceptorRat ETB ReceptorKey FindingSource
            Binding Affinity (Ki) Lower Affinity5.7-fold Higher AffinityRat receptors exhibit significantly higher affinity for IRL-1620.[4]
            Binding Kinetics Rapid and ReversibleRapid and IrreversibleSuggests a longer duration of action at the receptor level in rats.[5]
            Selectivity for ETB vs ETA High (IC50: 0.33 nM for ETB vs 2200 nM for ETA)High (No direct comparative selectivity data, but high affinity for ETB)The compound is highly selective for ETB receptors in both species.

            This table summarizes key binding characteristics, highlighting the pronounced differences between human and rat ETB receptors.

            Expert Insight: Why Binding Kinetics Matter

            The distinction between reversible and irreversible binding is not merely academic. Irreversible binding, as seen in rats, implies that once the agonist binds, it does not readily dissociate. This can lead to a sustained, maximum physiological response that is less dependent on the circulating concentration of the agonist. In contrast, reversible binding in human tissue means the effect is more directly proportional to the agonist's concentration and duration of exposure. This has profound implications for dosing strategies and predicting the duration of action in clinical settings.

            Experimental Workflow: Radioligand Competition Binding Assay

            Below is a standardized protocol for determining the binding affinity of a ligand like this compound. The inclusion of specific controls is crucial for data integrity.

            G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Tissue Homogenization (e.g., Human/Rat Lung) P2 Membrane Preparation (Centrifugation) P1->P2 P3 Protein Quantification (e.g., Bradford Assay) P2->P3 A1 Incubate Membranes with: 1. [¹²⁵I]IRL-1620 (Radioligand) 2. Unlabeled IRL-1620 (Competitor) at varying concentrations P3->A1 Standardized Protein Amount A2 Total Binding Control (Radioligand only) A3 Non-Specific Binding (NSB) Control (Radioligand + high conc. of unlabeled ET-1) D1 Rapid Filtration (Separate bound from free radioligand) A1->D1 A2->D1 A3->D1 D2 Gamma Counting (Measure radioactivity) D1->D2 D3 Data Analysis (Calculate Specific Binding, IC50, and Ki values) D2->D3

            Caption: Workflow for a radioligand competition binding assay.

            Functional Activity: From Receptor Binding to Physiological Response

            While binding data are informative, functional assays are essential to determine the physiological consequence of receptor activation. These assays, often performed in isolated tissues like arteries, measure a biological response such as vasoconstriction or vasodilation.

            In vascular tissues, the functional role of ETB receptors is complex. Endothelial ETB receptors typically mediate vasodilation, while those on vascular smooth muscle cells (VSMCs) cause vasoconstriction.[3] The net effect of an ETB agonist depends on the distribution and relative activity of these receptor populations, which can vary significantly between species and vascular beds.

            Studies have shown that vasoconstrictor ETB receptors are present in both human subcutaneous resistance arteries and rat mesenteric resistance arteries.[6] However, their contribution to overall endothelin-mediated constriction is considered small, particularly in rat resistance arteries, where ETA receptors are more dominant.[6] In rat pulmonary arteries, ETB receptor activation leads to notable contraction, suggesting a more significant role in this specific vascular bed compared to human pulmonary arteries.[7] IRL-1620 has been shown to be highly vasoconstrictive in certain rat tumor models and in normal rat tissues like skeletal muscle and kidney.[8]

            Comparative Functional Response Data

            Tissue TypeHuman ResponseRat ResponseKey ImplicationSource(s)
            Resistance Arteries Minor ETB-mediated vasoconstriction.Very small ETB-mediated vasoconstriction; ETA dominant.The functional role of ETB in regulating blood pressure may differ.[6]
            Pulmonary Arteries Primarily ETA-mediated contraction.Significant ETB-mediated contraction observed.Rat models of pulmonary hypertension may show different responses to ETB agonists.[7]
            Tumor Vasculature (Data not available in searches)Potent vasoconstriction in P22 carcinosarcoma.Suggests potential for use as a blood flow modifying agent in rat cancer models.[8]
            Experimental Workflow: Isolated Tissue Organ Bath Assay

            This technique allows for the direct measurement of tissue contractility in response to pharmacological agents.

            G T1 Tissue Dissection (e.g., Human or Rat Artery) T2 Mounting in Organ Bath (in physiological salt solution) T1->T2 T3 Connection to Force Transducer T2->T3 E1 Equilibration (Allow tissue to stabilize) T3->E1 E2 Viability Check (e.g., Contraction with KCl) E1->E2 A1 Cumulative Addition of [Ala1,3,11,15]-ET-1 E2->A1 A2 Record Isometric Tension (Measure contraction force) A1->A2 A3 Data Analysis (Generate Dose-Response Curve, Calculate EC50 and Emax) A2->A3

            Caption: Workflow for an isolated tissue organ bath experiment.

            Signaling Pathways and Translational Implications

            ETB receptors are G-protein coupled receptors (GPCRs), primarily signaling through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, culminating in a cellular response like smooth muscle contraction.

            G agonist [Ala1,3,11,15]-ET-1 receptor ETB Receptor agonist->receptor Binds gprotein Gq/11 Protein receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor response Cellular Response (e.g., Smooth Muscle Contraction, NO release) dag->response ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ca2->response

            Caption: Simplified ETB receptor signaling pathway.

            The observed differences in binding kinetics and functional responses between human and rat tissues have critical implications for drug development:

            • Predictive Value of Animal Models: The higher affinity and irreversible binding in rats could lead to an overestimation of the compound's potency and duration of action in humans.

            • Dose Selection for Clinical Trials: Doses determined to be effective in rat models may not translate directly to humans and could be sub-therapeutic. Careful dose-escalation studies are essential.

            • Safety and Toxicity: The sustained signaling from irreversible binding in rats might unmask toxicities that would not occur with the transient, reversible binding in humans.

            Conclusion

            The agonist profile of this compound exhibits clear and significant differences between human and rat tissues. Notably, the compound shows higher affinity and irreversible binding kinetics to rat ETB receptors compared to the reversible interactions seen with human receptors.[4][5] These molecular-level distinctions manifest as variations in functional responses across different vascular beds.[6][7] For researchers and drug developers, these findings underscore the importance of exercising caution when extrapolating preclinical data from rats to humans. A thorough understanding of these species-specific pharmacological nuances is indispensable for the successful clinical translation of ETB receptor-targeted therapies.

            References

            • Nambi, P., Pullen, M., & Wu, H. L. (1995). Species differences in the binding characteristics of [125I]IRL-1620, a potent agonist specific for endothelin-B receptors. Journal of Pharmacology and Experimental Therapeutics, 274(2), 732–737. [Link]

            • Brooks, D. P., Ohlstein, E. H., & Stankova, J. (1997). Pharmacological differences between rat and human endothelin B receptors. Journal of Cardiovascular Pharmacology, 29(5), 694–698. [Link]

            • Touyz, R. M., Deng, L. Y., & Schiffrin, E. L. (1995). Endothelin receptor subtypes in resistance arteries from humans and rats. Journal of Hypertension, 13(3), 353–360. [Link]

            • Maxwell, R. J., Kupsch, J., Honess, D. J., & Tozer, G. M. (1999). The endothelin B (ETB) receptor agonist IRL 1620 is highly vasoconstrictive in two syngeneic rat tumour lines: potential for selective tumour blood flow modification. British Journal of Cancer, 80(10), 1546–1552. [Link]

            • Molenaar, P., Kuc, R. E., & Davenport, A. P. (1997). Characterization of the binding of endothelin ETB selective ligands in human and rat heart. British Journal of Pharmacology, 121(4), 643–649. [Link]

            • Wallace, J. L., Keenan, C. M., MacNaughton, W. K., & McKnight, G. W. (1989). Comparison of the effects of endothelin-1 and endothelin-3 on the rat stomach. European Journal of Pharmacology, 167(1), 41–47. [Link]

            • Siddiquee, K., & Anwar, M. A. (2010). Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease. Current Vascular Pharmacology, 8(2), 169–185. [Link]

            • Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of Experimental Pharmacology, 225, 143–178. [Link]

            • Davenport, A. P., & Kuc, R. E. (2005). Endothelin. Handbook of Biologically Active Peptides, 1135–1142. [Link]

            • AnaSpec. (Ala1,3,11,15)-Endothelin-1 peptide. AnaSpec. [Link]

            • Kuc, R. E., & Davenport, A. P. (2002). Endothelin receptor pharmacology and function in the mouse: comparison with rat and man. British Journal of Pharmacology, 137(5), 653–663. [Link]

            • Wallace, J. L., Keenan, C. M., MacNaughton, W. K., & McKnight, G. W. (1989). Comparison of the effects of endothelin-1 and endothelin-3 on the rat stomach. European Journal of Pharmacology, 167(1), 41–47. [Link]

            • Underwood, D. C., Bochnowicz, S., & Nambi, P. (1997). Functional comparison of endothelin receptors in human and rat pulmonary artery smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology, 272(2), L211–L221. [Link]

            • Al-Awwad, O., et al. (2024). Endothelin-1- and acetylcholine-mediated effects in human and rat vessels: impact of perivascular adipose tissue, diabetes, angiotensin II, and chemerin. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

            • Spedding, M., & Clarke, B. (1989). Studies with endothelin-3 and endothelin-1 on rat blood pressure and isolated tissues: evidence for multiple endothelin receptor subtypes. Journal of Cardiovascular Pharmacology, 13 Suppl 5, S191–S192. [Link]

            • Kirkby, N. S., et al. (2008). Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. Annual Review of Pharmacology and Toxicology, 48, 593–615. [Link]

            • Lüscher, T. F., et al. (1990). Interaction between endothelin-1 and endothelium-derived relaxing factor in human arteries and veins. Circulation Research, 66(4), 1088–1094. [Link]

            • Takai, M., et al. (1992). A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. Biochemical and Biophysical Research Communications, 184(2), 953–959. [Link]

            Sources

            distinguishing ETB subtypes using [Ala1,3,11,15]-Endothelin 1

            Technical Guide: Distinguishing ET Functional Subtypes Using [Ala ]-Endothelin 1

            Executive Summary

            The pharmacological characterization of Endothelin Receptor Type B (ET

            ET
            
            
            ET
            
            

            This guide details the use of [Ala

            
            ]-Endothelin 11
            
            
            
            
            
            
            
            

            Mechanistic Insight: The Linear Selectivity Profile

            The Structural Basis of Selectivity

            Native ET-1 relies on two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) to maintain a rigid bicyclic core essential for binding the deep hydrophobic pocket of the ET

            • The Modification: In [Ala

              
              ]-Endothelin 1, these four Cysteine residues are replaced by Alanine.
              
            • The Result: The peptide becomes linear and flexible. This loss of rigidity destroys affinity for the ET

              
               receptor (selectivity ratio >1,700:1) but is fully tolerated by the ET
              
              
              receptor, which accepts more flexible ligand conformations.
            The Functional Subtypes (ET vs. ET )

            The distinction is not genetic but locational and coupling-dependent.

            • ET

              
               (Endothelial):  Couples primarily to G
              
              
              or G
              
              
              to activate eNOS, releasing Nitric Oxide (NO) and Prostacyclin (PGI
              
              
              ). Result: Vasodilation.[1][2]
            • ET

              
               (Smooth Muscle):  Couples to G
              
              
              to activate PLC
              
              
              , generating IP
              
              
              and mobilizing intracellular Ca
              
              
              . Result: Vasoconstriction.[2][3][4][5][6][7]
            Visualization: Dual Signaling Pathways

            The following diagram illustrates how a single receptor gene yields opposing physiological effects based on cell type.

            ETB_Signalingcluster_EndotheliumEndothelium (ET-B1 Phenotype)cluster_SmoothMuscleSmooth Muscle (ET-B2 Phenotype)Agonist[Ala1,3,11,15]-ET-1Rec_ECET-B ReceptorAgonist->Rec_EC  High AffinityRec_SMET-B ReceptorAgonist->Rec_SM  High AffinityeNOSeNOS ActivationRec_EC->eNOSNONitric Oxide (NO)eNOS->NORelaxVASODILATIONNO->Relax  Diffusion to SMPLCPLC / IP3Rec_SM->PLCCaCa2+ InfluxPLC->CaConstrictVASOCONSTRICTIONCa->Constrict

            Figure 1: Differential signaling of ET

            Comparative Profile: Choosing the Right Agonist

            Why use [Ala

            Feature[Ala
            
            
            ]-ET-1
            Sarafotoxin S6cEndothelin-3 (ET-3)
            Origin Synthetic (Linear Analog)Natural (Snake Venom)Endogenous (Human)
            ET
            
            
            Selectivity
            High (>1,700 fold vs ET
            
            
            )
            Very High (>10,000 fold)Moderate (Cross-reacts at high conc.)
            Binding Kinetics Fast association, reversibleQuasi-irreversible (slow washout)Standard kinetics
            Primary Utility Structure-Activity Studies, Subtyping"Gold Standard" for pure ET
            
            
            Physiological relevance studies
            Cost/Availability Moderate / High AvailabilityHigh Cost / Controlled SubstanceLow Cost / High Availability
            Key Limitation Lower potency than native ET-1Toxicity / Handling regulationsActivates ET
            
            
            at >100 nM

            Recommendation: Use [Ala

            
            ]-ET-1Sarafotoxin S6c
            
            

            Experimental Protocol: Functional Subtyping via Organ Bath

            This protocol uses the Rat Pulmonary Artery , a tissue expressing both ET

            
            
            Reagents Required[1][9][10]
            • Agonist: [Ala

              
              ]-ET-1 (Stock: 100 
              
              
              M in water).
            • ET

              
               Antagonist:  BQ-123 (to isolate ET
              
              
              response).
            • NOS Inhibitor: L-NAME (to distinguish ET

              
               from ET
              
              
              ).
            • Pre-constrictor: Phenylephrine (PE) or PGF2

              
              .
              
            Workflow Diagram

            Protocol_FlowStartIsolate Tissue(Rat Pulmonary Artery)EquilEquilibration (60 min)Resting Tension: 1.0gStart->EquilPrimePriming with KCl (60mM)Verify ViabilityEquil->PrimeWashWashout & Re-equilibrationPrime->WashBranchExperimental BranchingWash->BranchPathAPath A: Vasorelaxation (ET-B1)Branch->PathAPathBPath B: Vasoconstriction (ET-B2)Branch->PathBStepA1Pre-constrict with Phenylephrine(EC80 concentration)PathA->StepA1StepB1Basal Tension OnlyPathB->StepB1StepA2Add BQ-123 (1 µM)(Block ET-A)StepA1->StepA2StepA3Cumulative [Ala1,3,11,15]-ET-1(0.1 nM - 300 nM)StepA2->StepA3StepB2Add BQ-123 (1 µM) + L-NAME (100 µM)(Block ET-A & NO)StepB1->StepB2StepB3Cumulative [Ala1,3,11,15]-ET-1(1 nM - 1 µM)StepB2->StepB3

            Figure 2: Experimental workflow for isolating endothelial vs. smooth muscle ET

            Step-by-Step Methodology
            Phase A: Isolation of ET
            
            
            (Endothelial/Dilator) Phenotype

            Objective: Confirm that [Ala

            1
            • Preparation: Mount pulmonary artery rings (2-3 mm) in Krebs-Henseleit buffer at 37°C, bubbled with 95% O

              
              /5% CO
              
              
              .
            • Pre-incubation: Treat rings with BQ-123 (1

              
              M)  for 20 minutes. This blocks ET
              
              
              receptors, ensuring any response is ET
              
              
              -mediated.
            • Pre-constriction: Induce a stable contraction using Phenylephrine (approx. 100 nM - 1

              
              M) to achieve ~80% of maximal KCl response.
              
            • Dosing: Once the plateau is stable, add [Ala

              
              ]-ET-1 in cumulative half-log increments (
              
              
              M to
              
              
              M).
            • Validation: The vessel should relax. To prove this is ET

              
               (endothelial), repeat the experiment in the presence of L-NAME (100 
              
              
              M)
              . The relaxation should be abolished.
            Phase B: Isolation of ET
            
            
            (Smooth Muscle/Constrictor) Phenotype

            Objective: Observe the direct contractile effect of ET

            • Preparation: Use endothelium-denuded rings (mechanically remove endothelium) OR use intact rings treated with L-NAME (100

              
              M)  to eliminate the opposing dilatory signal.
              
            • Pre-incubation: Treat with BQ-123 (1

              
              M)  to block ET
              
              
              .
            • Dosing: From basal tension (no pre-constriction), add [Ala

              
              ]-ET-1 cumulatively (
              
              
              M to
              
              
              M).
            • Observation: You will observe a dose-dependent contraction. This contraction is usually less potent (higher EC

              
              ) than the ET
              
              
              -mediated contraction induced by native ET-1.

            Data Analysis & Interpretation

            When analyzing your data, look for these specific signatures to confirm subtype identity:

            ObservationInterpretation
            Relaxation blocked by BQ-788 Confirms ET
            
            
            mediation (BQ-788 is a selective ET
            
            
            antagonist).
            Relaxation blocked by L-NAME Confirms ET
            
            
            (Endothelial NO-dependent mechanism).
            Contraction in presence of BQ-123 Confirms ET
            
            
            (Smooth muscle ET
            
            
            mediated).
            Left-shift of curve vs. ET-1 Not expected. [Ala
            
            
            ]-ET-1 is generally less potent than native ET-1 but more selective.

            Critical Control: Always run a parallel control with Sarafotoxin S6c . If [Ala

            References

            • Saeki, T., et al. (1991). "[Ala1,3,11,15]endothelin-1 analogs with ETB agonistic activity."[1][2][8] Biochemical and Biophysical Research Communications.

            • Williams, D. L., et al. (1991). "Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes."[9] Biochemical and Biophysical Research Communications.

            • Davenport, A. P., et al. (2016). "International Union of Basic and Clinical Pharmacology. C. Endothelin Receptors and Their Ligands."[6][7][10] Pharmacological Reviews.

            • Ihara, M., et al. (1992). "Biological profiles of highly potent novel endothelin antagonists selective for the ETA receptor."[2] Life Sciences.[2][3]

            Safety Operating Guide

            [Ala1,3,11,15]-Endothelin 1: Proper Disposal & Deactivation Procedures

            [1][2]

            Executive Summary

            [Ala1,3,11,15]-Endothelin 1 is a synthetic, linear analog of the potent vasoconstrictor Endothelin-1 (ET-1).[1][2] While the substitution of Cysteine with Alanine at positions 1, 3, 11, and 15 removes the disulfide bridges—thereby linearizing the peptide and altering its receptor affinity—laboratory safety protocols must default to the "Precautionary Principle."

            This guide mandates treating this analog with the same rigor as native ET-1 regarding disposal. The primary directive is chemical oxidation followed by incineration . Under no circumstances should this compound be discharged into municipal water systems.

            Chemical Identity & Risk Assessment[1]

            To understand the disposal logic, we must first define the substrate.

            • Molecule: this compound[1][2]

            • Sequence: Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp[2]

            • Structural Modification: The native ET-1 bicyclic structure is held by disulfide bonds (Cys1–Cys15 and Cys3–Cys11).[1] In this analog, these are replaced by Alanine.

            • Risk Profile:

              • Native ET-1: Extremely potent vasoconstrictor (LD50 iv mouse ~15 µg/kg).[1]

              • Linear Analog: While linearization generally reduces potency and alters selectivity (often towards ET-B receptors), it remains a bioactive peptide.[1]

              • Disposal Class: Toxic Chemical Waste (Not Biological Waste, unless viral/bacterial vectors are involved).[1]

            The "Kill Step": Chemical Deactivation Protocol[4]

            Before any liquid waste leaves your bench, it must be chemically deactivated. We utilize oxidative cleavage using Sodium Hypochlorite (NaOCl) to fragment the peptide backbone and oxidize the Methionine (Met) and Tryptophan (Trp) residues, rendering the molecule receptor-inactive.[1]

            Protocol: Oxidative Deactivation
            ParameterSpecification
            Reagent 10% Sodium Hypochlorite (Fresh Industrial Bleach)
            Ratio 1:1 Volume (Waste : Bleach)
            Contact Time Minimum 60 Minutes
            End Point Solution turns clear/yellow; pH > 10

            Step-by-Step Procedure:

            • Segregation: Collect all liquid waste containing the peptide (buffers, HPLC eluent) in a dedicated beaker inside the fume hood.

            • Acid Warning: Check pH. If the solution contains acids (e.g., TFA from HPLC), neutralize with NaOH first .[1] Never add bleach to acid (releases chlorine gas).[1]

            • Activation: Slowly add an equal volume of 10% NaOCl to the waste.

            • Incubation: Stir gently for 60 minutes. The hypochlorite attacks the amide bonds and oxidizes side chains.

            • Quenching: After 60 minutes, check for residual chlorine (using starch-iodide paper). If positive, add Sodium Thiosulfate to quench excess bleach.

            • Disposal: Pour the deactivated mixture into the Basic/Alkaline Chemical Waste container.

            Disposal Decision Matrix (Workflow)

            The following logic gate determines the fate of your waste. Follow this strictly to maintain compliance.

            DisposalWorkflowStartWaste GenerationThis compoundDecisionPhysical State?Start->DecisionSolidSolid Waste(Vials, wipes, gloves, lyophilized powder)Decision->SolidSolidLiquidLiquid Waste(Stock solutions, HPLC effluent)Decision->LiquidLiquidSolidTreatDouble Bagging(Clear plastic + Biohazard/Chemo bag)Solid->SolidTreatLiquidTreatChemical Deactivation(10% NaOCl, 60 mins)Liquid->LiquidTreatIncinerationHigh-Temp Incineration(Approved Facility)SolidTreat->IncinerationTag: Toxic SolidNeutralizeQuench/Neutralize(Sodium Thiosulfate)LiquidTreat->NeutralizeChemWasteChemical Waste Stream(Alkaline/Aqueous)Neutralize->ChemWasteTag: Deactivated Peptide

            Figure 1: Operational workflow for segregating and treating this compound waste.[1] Note the distinct paths for solids (containment) vs. liquids (deactivation).[1]

            Emergency Spill Response

            In the event of a lyophilized powder spill (highest risk of inhalation):

            • Evacuate & Ventilate: Clear the immediate area. Allow aerosols to settle for 15 minutes.

            • PPE Up: Double nitrile gloves, lab coat, and N95 or P100 respirator (powder is potent).[1]

            • Contain: Cover the spill with paper towels soaked in 10% Bleach . Do not sweep dry powder (generates dust).[1]

            • Deactivate: Allow the bleach-soaked towels to sit for 30 minutes.

            • Clean: Wipe up, place materials in a hazardous waste bag, and clean the surface again with 70% Ethanol.

            Regulatory & Compliance Framework

            While this compound is a research chemical, its disposal is governed by the Resource Conservation and Recovery Act (RCRA) principles.[1]

            Regulatory BodyClassificationRequirement
            EPA (RCRA) Hazardous Chemical WasteMust be incinerated or chemically treated.[1] Do not drain dispose.
            DOT Toxic Solid/Liquid (If shipping)UN 2811 (Toxic Solid, Organic, N.O.S.)[1]
            OSHA Hazardous SubstanceSDS must be available; "Right to Know" training required.

            Important Note on P-Listing: Native Endothelin-1 is not explicitly listed on the EPA "P-List" (Acutely Hazardous Wastes) like Epinephrine (P042).[1] However, due to its high toxicity (LD50), best practice is to manage it with the same stringency as P-listed waste to ensure personnel safety and environmental protection.[1]

            References
            • National Institutes of Health (NIH) - PubChem. Endothelin-1 Summary and Safety Data.[1] Retrieved from [Link]1]

            • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1][3] Retrieved from [Link]1]

            • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix K (Inactivation).[1] Retrieved from [Link]1]

            ×

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.